Pregabalin
Descripción
This compound is a DEA Schedule V controlled substance. Substances in the DEA Schedule V have a low potential for abuse relative to substances listed in Schedule IV and consist primarily of preparations containing limited quantities of certain narcotics. It is a Depressants substance.
This compound is structurally similar to gamma-aminobutyric acid (GABA) - an inhibitory neurotransmitter. It may be used to manage neuropathic pain, postherpetic neuralgia, and fibromyalgia among other conditions. Although as per the FDA Label the mechanism of action has not been definitively characterized, there is evidence that this compound exerts its effects by binding to the α2δ subunit of voltage-dependent calcium channels. This compound is marketed by Pfizer under the trade name Lyrica and Lyrica Cr (extended release). It may have dependence liability if misused but the risk appears to be highest in patients with current or past substance use disorders.
This compound is an inhibitor of neuronal activity used for therapy of painful neuropathy and as an anticonvulsant. Therapy with this compound is not associated with serum aminotransferase elevations, and clinically apparent liver injury from this compound has been reported but appears to be quite rare.
This compound is a 3-isobutyl derivative of gamma-amino butyric acid (GABA) with anti-convulsant, anti-epileptic, anxiolytic, and analgesic activities. Although the exact mechanism of action is unknown, this compound selectively binds to alpha2delta (A2D) subunits of presynaptic voltage-dependent calcium channels (VDCCs) located in the central nervous system (CNS). Binding of this compound to VDCC A2D subunits prevents calcium influx and the subsequent calcium-dependent release of various neurotransmitters, including glutamate, norepinephrine, serotonin, dopamine, and substance P, from the presynaptic nerve terminals of hyperexcited neurons; synaptic transmission is inhibited and neuronal excitability is diminished. This compound does not bind directly to GABA-A or GABA-B receptors and does not alter GABA uptake or degradation.
A gamma-aminobutyric acid (GABA) derivative that functions as a CALCIUM CHANNEL BLOCKER and is used as an ANTICONVULSANT as well as an ANTI-ANXIETY AGENT. It is also used as an ANALGESIC in the treatment of NEUROPATHIC PAIN and FIBROMYALGIA.
Structure
3D Structure
Propiedades
IUPAC Name |
(3S)-3-(aminomethyl)-5-methylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXYPKUFHZROOJ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045950 | |
| Record name | Pregabalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pregabalin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014375 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Freely soluble, Freely soluble in water and both basic and acidic solutions, 1.13e+01 g/L | |
| Record name | Pregabalin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00230 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PREGABALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7530 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pregabalin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014375 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White to off-white crystalline solid | |
CAS No. |
148553-50-8 | |
| Record name | Pregabalin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148553-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pregabalin [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148553508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pregabalin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00230 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pregabalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PREGABALIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55JG375S6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PREGABALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7530 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pregabalin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014375 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
186-188 °C | |
| Record name | Pregabalin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00230 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PREGABALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7530 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Core Mechanism of Pregabalin Action on the Voltage-Gated Calcium Channel α2δ Subunit: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pregabalin, a structural analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), is a cornerstone therapy for neuropathic pain, epilepsy, and generalized anxiety disorder.[1] Its therapeutic efficacy is not mediated by GABAergic mechanisms but through high-affinity binding to the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[1][2] This interaction does not directly block the ion-conducting pore of the channel but rather modulates its function and trafficking, leading to a reduction in the release of excitatory neurotransmitters.[2][3] This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underpinning this compound's interaction with the α2δ subunit, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Introduction: The α2δ Subunit as a Therapeutic Target
Voltage-gated calcium channels are critical for a myriad of physiological processes, including neurotransmitter release, muscle contraction, and gene expression. These channels are heteromultimeric protein complexes, typically composed of a pore-forming α1 subunit and auxiliary β, γ, and α2δ subunits. The α2δ subunit, a heavily glycosylated extracellular protein, plays a crucial role in the proper trafficking and membrane localization of the VGCC complex, as well as in modulating its biophysical properties.[4]
There are four known isoforms of the α2δ subunit (α2δ-1, α2δ-2, α2δ-3, and α2δ-4). This compound exhibits high and selective affinity for the α2δ-1 and α2δ-2 isoforms.[5] Notably, the analgesic and anxiolytic effects of this compound are primarily attributed to its binding to the α2δ-1 subunit.[6][7] In pathological states such as neuropathic pain, the expression of the α2δ-1 subunit is upregulated in dorsal root ganglion (DRG) neurons, contributing to neuronal hyperexcitability.[8][9] this compound's mechanism of action is intricately linked to its ability to counteract the consequences of this upregulation.
Molecular Mechanism of this compound-α2δ Interaction
This compound binds to a specific site on the α2δ-1 and α2δ-2 subunits.[5] Cryo-electron microscopy studies have revealed that gabapentinoids, including this compound, bind within the dCache1 domain of the α2δ-1 subunit.[10][11] This binding is thought to induce conformational changes that disrupt the normal function of the α2δ subunit.
The primary consequences of this compound binding to the α2δ subunit are twofold:
-
Modulation of Calcium Channel Trafficking: this compound has been shown to inhibit the anterograde trafficking of α2δ-1 subunits from the dorsal root ganglia to presynaptic terminals in the spinal cord.[8][9] This reduction in the number of functional calcium channels at the presynaptic membrane leads to a decrease in calcium influx upon neuronal depolarization.
-
Allosteric Modulation of Channel Function: While not a direct channel blocker, this compound can allosterically modulate the gating properties of VGCCs.[12] Some studies suggest that this compound alters the intrinsic activation and inactivation properties of CaV2.1 (P/Q-type) channels, further contributing to a reduction in calcium entry.[12][13]
The culmination of these actions is a decrease in the presynaptic release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[3][14][15] This reduction in excitatory neurotransmission is believed to be the primary mechanism underlying the analgesic, anticonvulsant, and anxiolytic effects of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from various in vitro and in vivo studies, illustrating the binding affinity of this compound, its effects on calcium currents, and its impact on neurotransmitter release.
| Binding Affinity of this compound | |
| Parameter | Value |
| Ki for [³H]-gabapentin displacement by this compound (porcine brain membranes) | 32 nM |
| IC50 for [³H]-gabapentin displacement by this compound (human recombinant α2δ-1) | 89.4 nM |
| IC50 for [³H]-gabapentin displacement by this compound (human recombinant α2δ-2) | 40.5 nM |
| Kd for [³H]-pregabalin binding (rat cortical membranes) | 39 nM |
| Electrophysiological Effects of this compound | |
| Parameter | Value |
| IC50 for inhibition of excitatory postsynaptic currents (EPSCs) | 161.13 µM[12] |
| Maximal block of EPSC amplitude | ~30%[12] |
| Inhibition of Ca2+ current charge density in mouse chromaffin cells | 33.4 ± 2.4%[16] |
| Inhibition of N-type calcium channel currents in rat DRG neurons (at 200 µM) | Significant reduction[17] |
| Effects of this compound on Neurotransmitter Release | |
| Parameter | Value |
| IC50 for inhibition of K+-evoked glutamate release (rat neocortical slices) | 5.3 µM |
| Reduction of MO-induced glutamate release in rat medulla (1 mg/kg, i.p.) | Significant attenuation[3] |
| Attenuation of formalin-induced glutamate release in rat SCDH (100 µg, i.t.) | Significant reduction[14] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the workflows of pivotal experiments used to elucidate its mechanism of action.
Caption: this compound's mechanism of action at the presynaptic terminal.
Caption: Workflow for a radioligand binding assay to determine this compound's affinity.
Caption: Workflow for whole-cell patch-clamp electrophysiology to measure this compound's effect on calcium currents.
Detailed Experimental Protocols
Radioligand Binding Assay for α2δ Subunit Affinity
This protocol is adapted from methodologies used to determine the binding affinity of this compound for the α2δ subunit.[18]
Objective: To determine the inhibition constant (Ki) of this compound for the α2δ subunit using a competitive binding assay with a radiolabeled ligand (e.g., [³H]-gabapentin or [³H]-pregabalin).
Materials:
-
Tissue source: Porcine or rat brain cortex, or cell lines recombinantly expressing human α2δ-1 or α2δ-2.
-
Radioligand: [³H]-pregabalin or [³H]-gabapentin.
-
Unlabeled this compound.
-
Binding buffer: e.g., 10 mM HEPES, pH 7.4.
-
Wash buffer: Cold binding buffer.
-
Glass fiber filters.
-
Scintillation cocktail and vials.
-
Homogenizer, refrigerated centrifuge, filtration apparatus, and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes.
-
Resuspend the membrane pellet in fresh binding buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a series of tubes, add a constant concentration of radioligand and varying concentrations of unlabeled this compound.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 30-60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of unlabeled this compound.
-
Determine the IC50 value (the concentration of unlabeled this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology for Calcium Current Measurement
This protocol is a generalized procedure based on techniques used to measure the effect of this compound on voltage-gated calcium currents.[19][20][21][22]
Objective: To measure the effect of this compound on the amplitude and kinetics of calcium currents in isolated neurons or transfected cells.
Materials:
-
Cell preparation: Acutely dissociated neurons (e.g., dorsal root ganglion neurons) or a cell line expressing the desired VGCC subunits.
-
External solution (extracellular): Containing physiological concentrations of ions, including Ca²⁺ or Ba²⁺ as the charge carrier, and blockers of Na⁺ and K⁺ channels (e.g., tetrodotoxin and tetraethylammonium).
-
Internal solution (pipette): Containing a Cs⁺-based solution to block K⁺ channels, a calcium buffer (e.g., EGTA), and ATP/GTP to maintain cell health.
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
-
Inverted microscope.
Procedure:
-
Cell Preparation and Pipette Fabrication:
-
Prepare a single-cell suspension of the desired neurons or cells.
-
Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
-
Establishing a Whole-Cell Recording:
-
Position the micropipette near a target cell and apply slight positive pressure.
-
Form a high-resistance seal (giga-ohm seal) between the pipette tip and the cell membrane by applying gentle suction.
-
Rupture the membrane patch within the pipette tip by applying a brief pulse of stronger suction to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the membrane potential at a holding potential where most VGCCs are closed (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps to elicit calcium currents.
-
Record the baseline calcium currents.
-
Perfuse the cell with the external solution containing this compound at a known concentration.
-
After a stable effect is observed, record the calcium currents again in the presence of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the calcium currents before and after this compound application.
-
Calculate the percentage of inhibition of the calcium current by this compound.
-
Construct a dose-response curve by applying different concentrations of this compound and calculate the IC50 value.
-
In Vivo Microdialysis for Neurotransmitter Release
This protocol is a generalized workflow for measuring the effect of this compound on neurotransmitter release in a specific brain region of a freely moving animal.[23][24][25][26][27]
Objective: To measure the extracellular concentration of neurotransmitters (e.g., glutamate) in a specific brain region following the administration of this compound.
Materials:
-
Laboratory animal (e.g., rat).
-
Stereotaxic apparatus.
-
Microdialysis probe.
-
Perfusion pump.
-
Fraction collector.
-
Analytical system for neurotransmitter quantification (e.g., HPLC with fluorescence or mass spectrometry detection).
-
Artificial cerebrospinal fluid (aCSF).
-
This compound solution for administration (e.g., intraperitoneal injection).
Procedure:
-
Surgical Implantation of the Microdialysis Probe:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest.
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
Insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals.
-
Administer this compound to the animal.
-
Continue to collect dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the concentration of the neurotransmitter of interest in the collected dialysate fractions using a sensitive analytical technique like HPLC.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the baseline levels.
-
Compare the neurotransmitter levels before and after this compound administration to determine the effect of the drug on neurotransmitter release.
-
Immunocytochemistry for α2δ-1 Subunit Trafficking
This protocol provides a general outline for visualizing the effect of this compound on the subcellular localization of the α2δ-1 subunit.[9][28][29][30]
Objective: To qualitatively or quantitatively assess changes in the plasma membrane expression and subcellular distribution of the α2δ-1 subunit in cultured neurons treated with this compound.
Materials:
-
Cultured neurons (e.g., dorsal root ganglion neurons).
-
This compound.
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).
-
Blocking solution (e.g., PBS with 5% normal goat serum).
-
Primary antibody against the α2δ-1 subunit.
-
Fluorescently labeled secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Treatment:
-
Culture neurons on coverslips.
-
Treat the cells with this compound or a vehicle control for a specified duration.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer (for intracellular targets). For surface staining, this step is omitted.
-
-
Immunostaining:
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary antibody against α2δ-1.
-
Wash to remove unbound primary antibody.
-
Incubate with the fluorescently labeled secondary antibody.
-
Wash to remove unbound secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the fluorescence using a fluorescence microscope.
-
Capture images and analyze the intensity and localization of the α2δ-1 staining to assess changes in its trafficking and membrane expression.
-
Conclusion
The therapeutic effects of this compound are unequivocally linked to its high-affinity interaction with the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels. The core mechanism involves a multifaceted approach that includes the inhibition of α2δ-1 subunit trafficking to the presynaptic membrane and allosteric modulation of channel function. These actions synergistically reduce presynaptic calcium influx and, consequently, the release of excitatory neurotransmitters in hyperexcited neurons. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the nuances of this compound's mechanism of action and to explore the development of novel therapeutics targeting the α2δ subunit for the treatment of a range of neurological and psychiatric disorders.
References
- 1. ClinPGx [clinpgx.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Systemic this compound Attenuates Sensorimotor Responses and Medullary Glutamate Release in Inflammatory Tooth Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRANSCRIPTIONAL UPREGULATION OF α2δ-1 ELEVATES ARTERIAL SMOOTH MUSCLE CELL CAV1.2 CHANNEL SURFACE EXPRESSION AND CEREBROVASCULAR CONSTRICTION IN GENETIC HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The increased trafficking of the calcium channel subunit alpha2delta-1 to presynaptic terminals in neuropathic pain is inhibited by the alpha2delta ligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. Structural basis for CaVα2δ:gabapentin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. This compound Modulation of Neurotransmitter Release Is Mediated by Change in Intrinsic Activation/Inactivation Properties of Cav2.1 Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound modulation of neurotransmitter release is mediated by change in intrinsic activation/inactivation properties of ca(v)2.1 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evidence that this compound reduces neuropathic pain by inhibiting the spinal release of glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dual effects of gabapentin and this compound on glutamate release at rat entorhinal synapses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Whole Cell Patch Clamp Protocol [protocols.io]
- 20. docs.axolbio.com [docs.axolbio.com]
- 21. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 22. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In vivo measurements of neurotransmitters by microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 27. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. docs.abcam.com [docs.abcam.com]
- 29. Immunocytochemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 30. Protocol to visualize ion channel trafficking in acutely isolated rodent neurons using live-cell immunocytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Pregabalin in Modulating Neurotransmitter Release
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pregabalin is a therapeutic agent with established efficacy in treating neuropathic pain, epilepsy, and generalized anxiety disorder. Its primary mechanism of action is the modulation of neurotransmitter release, a process initiated by its highly specific binding to the α2-δ subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. This interaction does not directly block the ion-conducting pore of the channel but rather reduces depolarization-induced calcium influx at presynaptic nerve terminals. The consequence of this attenuated calcium entry is a significant reduction in the release of several key excitatory neurotransmitters, including glutamate, norepinephrine, and substance P. This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: Targeting the α2-δ Subunit
This compound, a structural analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), exerts its effects not through interaction with GABA receptors, but by binding with high affinity to the α2-δ auxiliary subunit of presynaptic VGCCs.[1][2] This binding is highly specific to the α2-δ type 1 and type 2 subunits.[3][4]
The binding of this compound to the α2-δ subunit leads to a cascade of events that ultimately dampens neuronal excitability:
-
Binding to α2-δ: this compound selectively binds to the α2-δ protein, which is crucial for the proper trafficking and function of the pore-forming α1 subunit of VGCCs.[5][6]
-
Modulation of Calcium Channel Trafficking: Evidence suggests that this compound inhibits the anterograde trafficking of α2-δ-containing calcium channels from the dorsal root ganglion (DRG) to presynaptic terminals in the spinal cord.[7][8] This chronic effect reduces the number of functional calcium channels at the presynaptic membrane.[1][9]
-
Reduced Calcium Influx: By modulating channel function and cell surface expression, this compound reduces the influx of calcium (Ca2+) into the presynaptic neuron upon arrival of an action potential.[10][11]
-
Decreased Neurotransmitter Release: The influx of Ca2+ is the critical trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. By limiting Ca2+ entry, this compound effectively decreases the release of excitatory neurotransmitters like glutamate, norepinephrine, and substance P from hyperexcited neurons.[12][13]
This reduction in excitatory neurotransmission is the cornerstone of this compound's therapeutic effects in conditions characterized by neuronal hyperexcitability.[14][15]
Quantitative Data on this compound's Effects
The interaction of this compound with its target and its subsequent effect on neurotransmitter release have been quantified in various experimental models.
Table 1: Binding Affinity of this compound
| Ligand | Target Subunit | Preparation | Ki (nM) | Reference |
| [3H]-Pregabalin | α2δ-1 | Recombinant Human | 38 ± 5 | [4] |
| [3H]-Pregabalin | α2δ-2 | Recombinant Human | 86 ± 12 | [4] |
Table 2: Functional Inhibition of Neurotransmitter Release and Synaptic Transmission
| Experimental Model | Measured Effect | This compound Concentration | % Inhibition / Effect | Reference |
| Rat Neocortical Slices | K+-evoked Glutamate Release | 10 µM | 54% | [16] |
| Rat Neocortical Slices | K+-evoked Glutamate Release | 100 µM | 78% | [16] |
| Mouse MNTB Synapse | EPSC Amplitude | 500 µM | ~30% | [17][18] |
| Mouse MNTB Synapse | Presynaptic Ca2+ Current | 500 µM | ~30% | [17] |
| Cultured Hippocampal Neurons | Synaptic Vesicle Release (GABAergic) | 100 µM | 13% | [19] |
| Cultured Hippocampal Neurons | Synaptic Vesicle Release (Non-GABAergic) | 100 µM | 12% | [19] |
MNTB: Medial Nucleus of the Trapezoid Body; EPSC: Excitatory Postsynaptic Current
The IC50 value for the concentration-dependent inhibition of K+-evoked glutamate release in rat neocortical slices was determined to be 5.3 µM.[16]
Key Experimental Protocols
The quantitative data presented above are derived from sophisticated experimental procedures. Below are detailed methodologies for key assays used to elucidate this compound's mechanism of action.
Protocol for Synaptosome Preparation and Neurotransmitter Release Assay
This protocol is used to isolate presynaptic terminals (synaptosomes) and measure the effect of compounds on depolarization-induced neurotransmitter release. This is a synthesized protocol based on common practices.[20][21][22]
Objective: To measure K+-evoked glutamate release from isolated nerve terminals and assess the inhibitory effect of this compound.
Materials:
-
Rodent brain tissue (e.g., cortex, hippocampus)
-
Homogenization Buffer (e.g., 320 mM sucrose, 5 mM HEPES, pH 7.4)
-
Percoll or Sucrose Gradients
-
Artificial Cerebrospinal Fluid (aCSF)
-
High Potassium (K+) aCSF (depolarizing solution)
-
This compound stock solution
-
Glutamate detection system (e.g., enzyme-based microelectrode array, HPLC with fluorescence detection)
Methodology:
-
Tissue Homogenization:
-
Euthanize the animal and rapidly dissect the brain region of interest on ice.
-
Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a Dounce homogenizer (10-12 gentle strokes).[20]
-
-
Fractionation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris (P1 pellet).
-
Collect the supernatant (S1) and centrifuge at 15,000-20,000 x g for 20 minutes at 4°C. The resulting pellet (P2) is the crude synaptosomal fraction.[21]
-
-
Purification (Optional but Recommended):
-
Resuspend the P2 pellet in Homogenization Buffer.
-
Layer the suspension onto a discontinuous sucrose or Percoll density gradient (e.g., layers of 0.8 M and 1.2 M sucrose).[21]
-
Centrifuge at ~50,000 x g for 60-90 minutes at 4°C.
-
Collect the synaptosome fraction from the interface between the sucrose layers.
-
-
Neurotransmitter Release Assay:
-
Resuspend the purified synaptosomes in aCSF and pre-incubate at 37°C.
-
Divide the preparation into control and experimental groups (e.g., vehicle vs. various concentrations of this compound). Incubate for a specified time.
-
Stimulate neurotransmitter release by adding high K+ aCSF.
-
Collect the supernatant at specific time points.
-
Measure the glutamate concentration in the supernatant using a suitable detection method.[16]
-
-
Data Analysis:
-
Calculate the percentage inhibition of K+-evoked glutamate release by this compound compared to the vehicle control.
-
Plot a concentration-response curve to determine the IC50.
-
Protocol for In Vivo Microdialysis
This protocol allows for the measurement of neurotransmitter levels in the extracellular fluid of the brain in freely moving animals, providing a more physiologically relevant context.[13][23][24][25][26]
Objective: To measure the effect of systemically administered this compound on glutamate release in a specific brain region (e.g., spinal cord dorsal horn) in response to a noxious stimulus.
Materials:
-
Live rodent model (e.g., rat with induced neuropathic pain)
-
Stereotaxic apparatus
-
Microdialysis probe and guide cannula
-
Perfusion pump
-
Fraction collector
-
Ringer's solution or aCSF for perfusion
-
This compound for systemic administration (e.g., intraperitoneal injection)
-
Noxious stimulus agent (e.g., formalin)
-
Neurotransmitter analysis system (e.g., HPLC)
Methodology:
-
Surgical Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain or spinal cord region of interest.
-
Allow the animal to recover for several days.
-
-
Microdialysis Probe Insertion:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Connect the probe to a perfusion pump and a fraction collector.
-
Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
-
Basal Level Collection:
-
Allow the system to equilibrate for 1-2 hours.
-
Collect several baseline dialysate samples (e.g., every 20-30 minutes) to establish basal neurotransmitter levels.
-
-
Drug Administration and Stimulation:
-
Administer this compound or vehicle systemically (e.g., i.p. injection).
-
After a set time, induce neurotransmitter release with a noxious stimulus (e.g., subcutaneous formalin injection in the hind paw).[13]
-
Continue collecting dialysate fractions throughout the post-stimulation period.
-
-
Sample Analysis:
-
Analyze the concentration of glutamate (and other neurotransmitters like aspartate) in each dialysate fraction using a highly sensitive method like HPLC.[13]
-
-
Data Analysis:
-
Express post-stimulus neurotransmitter concentrations as a percentage of the basal levels.
-
Compare the stimulus-evoked release profile between the this compound-treated and vehicle-treated groups to determine the extent of inhibition.
-
Conclusion
This compound's therapeutic efficacy is fundamentally linked to its role as a modulator of neurotransmitter release. By specifically targeting the α2-δ subunit of voltage-gated calcium channels, it curtails the excessive release of excitatory neurotransmitters that drives the pathophysiology of neuropathic pain, seizures, and anxiety. The quantitative data and experimental protocols outlined in this guide provide a robust framework for understanding and further investigating the nuanced molecular pharmacology of this compound and related α2-δ ligands. This detailed knowledge is critical for the ongoing development of next-generation therapeutics targeting neuronal hyperexcitability.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Calcium channel alpha2-delta type 1 subunit is the major binding protein for this compound in neocortex, hippocampus, amygdala, and spinal cord: an ex vivo autoradiographic study in alpha2-delta type 1 genetically modified mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Increased Trafficking of the Calcium Channel Subunit α2δ-1 to Presynaptic Terminals in Neuropathic Pain Is Inhibited by the α2δ Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. pnas.org [pnas.org]
- 10. droracle.ai [droracle.ai]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. Evidence that this compound reduces neuropathic pain by inhibiting the spinal release of glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. researchgate.net [researchgate.net]
- 16. Amperometric Measurement of Glutamate Release Modulation by Gabapentin and this compound in Rat Neocortical Slices: Role of Voltage-Sensitive Ca2+ α2δ-1 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Modulation of Neurotransmitter Release Is Mediated by Change in Intrinsic Activation/Inactivation Properties of Cav2.1 Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound modulation of neurotransmitter release is mediated by change in intrinsic activation/inactivation properties of ca(v)2.1 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Isolate Functional Synaptosomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Proteomic comparison of different synaptosome preparation procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Brain microdialysis and PK/PD correlation of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Synthesis of (S)-3-(Aminomethyl)-5-methylhexanoic Acid: A Technical Guide
Introduction
(S)-3-(aminomethyl)-5-methylhexanoic acid, widely known as pregabalin, is a potent anticonvulsant, analgesic, and anxiolytic agent. This technical guide provides a comprehensive overview of its discovery and the various synthetic routes developed for its enantioselective production, tailored for researchers, scientists, and professionals in drug development.
Discovery and Development
This compound was first synthesized in 1990 by the medicinal chemist Richard Bruce Silverman at Northwestern University.[1] The initial research, which began in 1988, was aimed at developing inhibitors of the enzyme γ-aminobutyric acid aminotransferase (GABA-AT) to increase the concentration of the inhibitory neurotransmitter GABA in the brain for the potential treatment of epilepsy.[2] A series of GABA analogues were synthesized, and upon testing, this compound emerged as a promising anticonvulsant.[1][3]
Interestingly, the initial hypothesis that this compound's therapeutic effects were mediated by the activation of L-glutamic acid decarboxylase (GAD) and subsequent increase in GABA levels was later found to be incorrect.[1] The actual mechanism of action was discovered to be its binding to the α2δ-1 subunit of voltage-gated calcium channels, which leads to a reduction in the release of excitatory neurotransmitters.[1]
The development of this compound was a collaborative effort. Following its discovery at Northwestern University, which was supported by public funding, the compound was licensed to Parke-Davis Pharmaceuticals in 1990 for further development.[3][4][5] After extensive preclinical and clinical studies, this compound received its first approvals in 2004 in the European Union and the United States for the treatment of epilepsy, diabetic neuropathic pain, and postherpetic neuralgia.[1] It was subsequently marketed by Pfizer under the brand name Lyrica.
Synthetic Methodologies
The therapeutic activity of this compound resides exclusively in the (S)-enantiomer. Consequently, the development of efficient and stereoselective synthetic routes has been a major focus of chemical research. Various strategies have been successfully employed, ranging from classical resolution to asymmetric catalysis.
Classical Resolution via Diastereomeric Salt Formation
One of the earliest and most industrially applied methods for obtaining enantiomerically pure (S)-pregabalin involves the resolution of a racemic intermediate. A common approach utilizes the resolution of racemic 3-(carbamoylmethyl)-5-methylhexanoic acid.
Experimental Protocol:
-
Synthesis of (±)-3-(carbamoylmethyl)-5-methylhexanoic acid: Isovaleraldehyde is condensed with an alkyl cyanoacetate, followed by reaction with a dialkyl malonate to form 3-isobutylglutaric acid. The corresponding anhydride is then formed and reacted with ammonia to yield racemic 3-(carbamoylmethyl)-5-methylhexanoic acid.[6]
-
Resolution: The racemic acid is treated with a chiral resolving agent, such as (R)-(+)-α-phenylethylamine, in a suitable solvent. This forms a pair of diastereomeric salts, one of which selectively crystallizes from the solution.
-
Isolation of (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid: The crystallized diastereomeric salt is isolated and treated with an acid to liberate the (R)-enantiomer of the carbamoyl acid.[6]
-
Hofmann Rearrangement: The purified (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid is then subjected to a Hofmann rearrangement to furnish the desired (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid (this compound).[6]
Quantitative Data:
| Step | Reagents and Conditions | Yield | Enantiomeric Excess (ee) | Reference |
| Overall Process | Resolution with (S)-(+)-mandelic acid | 25-29% | >99% | [7] |
Logical Relationship Diagram:
Asymmetric Hydrogenation
A highly efficient and atom-economical approach to (S)-pregabalin involves the asymmetric hydrogenation of a prochiral olefin. This method utilizes chiral transition metal catalysts to introduce the desired stereocenter with high enantioselectivity.
Experimental Protocol:
-
Preparation of the Substrate: A suitable prochiral substrate, such as a 3-cyano-5-methylhex-3-enoic acid salt, is synthesized.
-
Asymmetric Hydrogenation: The substrate is hydrogenated in the presence of a chiral rhodium catalyst, for example, one bearing the Me-DuPHOS ligand. The reaction is typically carried out under a hydrogen atmosphere in a polar solvent like methanol.[3][7][8]
-
Reduction of the Nitrile: The resulting (S)-3-cyano-5-methylhexanoate is then subjected to reduction of the nitrile group, often using a heterogeneous catalyst such as sponge nickel, to yield (S)-pregabalin.[3][7]
Quantitative Data:
| Step | Catalyst | Substrate to Catalyst Ratio (mol/mol) | Yield | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation | [(R,R)-(Me-DuPHOS)Rh(COD)]BF4 | 2700/1 | - | 97.7% | [3] |
| Nitrile Reduction | Sponge Nickel | - | 61% (over two steps) | 99.8% | [7] |
Experimental Workflow Diagram:
References
- 1. Enantioselective formal synthesis of this compound with bifunctional acid/base organocatalysts [open.metu.edu.tr]
- 2. lupinepublishers.com [lupinepublishers.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. research.aalto.fi [research.aalto.fi]
- 6. CN104193635A - Synthesis method of this compound - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analogs of GABA: A Technical Guide to Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. However, the therapeutic application of GABA itself is limited by its inability to effectively cross the blood-brain barrier. This has led to the development of a class of drugs known as GABA analogs, which are structurally similar to GABA but possess improved pharmacokinetic properties allowing for central nervous system activity. This technical guide provides an in-depth overview of the core structural analogs of GABA, their mechanisms of action, therapeutic applications, and the experimental methodologies used to characterize them. Quantitative data on binding affinities and clinical efficacy are presented in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using detailed diagrams to facilitate a comprehensive understanding of this important class of therapeutic agents.
Introduction to GABA and its Analogs
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system (CNS).[1] Its primary function is to reduce neuronal excitability throughout the nervous system.[2] A deficiency in GABAergic signaling has been associated with a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[3][4] Despite its clear therapeutic potential, the direct administration of GABA is ineffective for treating CNS disorders due to its limited ability to cross the blood-brain barrier.[3]
To overcome this limitation, medicinal chemists have developed structural analogs of GABA. These molecules are designed to mimic the structure of GABA, allowing them to interact with components of the GABAergic system or other related neural pathways, while possessing physicochemical properties that facilitate their transport into the CNS.[5] This guide will focus on some of the most clinically significant GABA analogs: gabapentin, pregabalin, baclofen, and phenibut.
Key Structural Analogs of GABA and Their Mechanisms of Action
The therapeutic effects of GABA analogs are mediated through diverse mechanisms, often not by directly acting on GABA receptors as their name might imply.
Gabapentin and this compound (Gabapentinoids)
Gabapentin and this compound are two of the most widely prescribed GABA analogs.[6] Despite their structural resemblance to GABA, they do not bind to GABA-A or GABA-B receptors.[7] Instead, their primary mechanism of action involves binding to the α2δ subunit of voltage-gated calcium channels (VGCCs).[7][8] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[7]
Baclofen
Baclofen is a derivative of GABA that acts as a selective agonist for the GABA-B receptor.[9][10] GABA-B receptors are G-protein coupled receptors that, upon activation, lead to the inhibition of adenylyl cyclase and the modulation of potassium and calcium channels.[10] This results in a hyperpolarization of the neuronal membrane and a reduction in the release of excitatory neurotransmitters.[8] Baclofen's primary therapeutic use is as a muscle relaxant for the treatment of spasticity.[11]
Phenibut
Phenibut is a neuropsychotropic drug that acts as a GABA-B receptor agonist, similar to baclofen.[12][13] It is also known to bind to the α2δ subunit of VGCCs, although with lower affinity than gabapentin and this compound.[12] This dual mechanism of action may contribute to its anxiolytic and nootropic effects.[13][14]
Quantitative Data on Receptor Binding and Efficacy
The therapeutic potential and pharmacological profile of GABA analogs can be quantitatively assessed through their binding affinities to their respective molecular targets and their efficacy in clinical trials.
Receptor Binding Affinities
The binding affinity of a drug for its receptor is a key determinant of its potency. This is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
| GABA Analog | Target | Binding Affinity (Ki or IC50) | Species/Tissue | Reference |
| Gabapentin | α2δ subunit of VGCCs | Ki: 0.05 μM | Rat Brain | [15] |
| This compound | α2δ-1 subunit of VGCCs | Ki: 32 nM | Human Recombinant | [16] |
| α2δ-1 subunit of VGCCs | 6-fold higher than gabapentin | N/A | [16] | |
| Baclofen | GABA-B Receptor | IC50: 0.13 μM (for (-)-baclofen) | Rat Brain | [17] |
| GABA-B Receptor | Ki: 10.3 ± 2.8 μM | N/A | [18] | |
| Phenibut | GABA-B Receptor | 30- to 68-fold lower than baclofen | Rat Brain | [12][19] |
| α2δ subunit of VGCCs | Ki: 23 μM (for (R)-phenibut) | Rat Brain | [12] | |
| α2δ subunit of VGCCs | Ki: 39 μM (for (S)-phenibut) | Rat Brain | [12] |
Clinical Efficacy Data
The therapeutic efficacy of GABA analogs has been demonstrated in numerous clinical trials for a variety of conditions.
| GABA Analog | Indication | Key Efficacy Outcome | Reference |
| Gabapentin | Neuropathic Pain | 21% reduction in average daily pain score vs 14% for placebo. | [13] |
| Neuropathic Pain | 38% of patients had at least 50% pain relief with gabapentin vs 23% with placebo in diabetic neuropathy. | [20] | |
| This compound | Fibromyalgia | Significant reduction in average pain severity (-0.93 on a 0-10 scale) vs placebo. | [7] |
| Fibromyalgia | 29% of patients had ≥50% improvement in pain vs 13% for placebo. | [7] | |
| Neuropathic Pain | Doses of 300-600 mg/day showed significantly greater improvement in mean pain scores than placebo. | [21] | |
| Baclofen | Spasticity in Multiple Sclerosis | Effective in reducing muscle spasms and improving muscle movement. | [11] |
Experimental Protocols
The characterization and development of GABA analogs rely on a variety of standardized experimental protocols.
Synthesis of GABA Analogs
The synthesis of GABA analogs often involves multi-step chemical reactions. A general workflow for the synthesis of a β-substituted GABA analog like baclofen is outlined below.
Detailed Methodology for Baclofen Synthesis (Example):
-
Aldol Condensation: p-Chlorobenzaldehyde is condensed with nitromethane in the presence of a base (e.g., ammonium acetate in glacial acetic acid) to form β-(4-chlorophenyl)-β-nitrostyrene.[15]
-
Michael Addition: The resulting β-nitrostyrene derivative undergoes a Michael addition with a malonic ester derivative.[15]
-
Reduction and Decarboxylation: The nitro group is then reduced to an amino group using a reducing agent such as Raney nickel or tin and hydrochloric acid. Subsequent hydrolysis and decarboxylation yield baclofen.[15]
Electrophysiological Recordings
Patch-clamp electrophysiology is a key technique to study the effects of GABA analogs on ion channel function.
Whole-Cell Patch-Clamp Protocol for GABA-A Receptors:
-
Cell Preparation: Culture cells expressing the GABA-A receptor subtype of interest (e.g., HEK293 cells).
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill with an internal solution containing ions that mimic the intracellular environment.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane patch under the pipette tip, allowing for electrical access to the entire cell.
-
Recording: Clamp the cell membrane at a specific holding potential (e.g., -70 mV) and record the currents elicited by the application of GABA or GABA analogs.[22][23]
Behavioral Assays in Animal Models
Animal models are essential for evaluating the in vivo therapeutic potential of GABA analogs for conditions like anxiety and depression.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior:
-
Apparatus: A plus-shaped maze elevated above the ground with two open arms and two enclosed arms.[12]
-
Procedure: Place a rodent at the center of the maze and allow it to explore freely for a set period (e.g., 5 minutes).[1][11]
-
Data Collection: Record the time spent in and the number of entries into the open and closed arms.[16][24]
-
Interpretation: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.[16][24]
Forced Swim Test (FST) for Depressive-Like Behavior:
-
Apparatus: A cylinder filled with water from which the animal cannot escape.[25]
-
Procedure: Place a rodent in the water for a set period (e.g., 6 minutes).[26]
-
Data Collection: Record the duration of immobility (floating).[27]
-
Interpretation: Antidepressant compounds typically decrease the duration of immobility.[27][28]
Signaling Pathways
Understanding the signaling pathways modulated by GABA analogs is crucial for drug development and identifying new therapeutic targets.
GABAergic Synapse
The fundamental unit of GABAergic signaling is the synapse, where GABA is released from a presynaptic terminal and binds to postsynaptic receptors.
Conclusion
Structural analogs of GABA represent a significant advancement in the treatment of a range of neurological and psychiatric disorders. Their diverse mechanisms of action, from modulating voltage-gated calcium channels to acting as GABA-B receptor agonists, provide multiple avenues for therapeutic intervention. The continued investigation of these compounds, utilizing the experimental protocols and understanding of the signaling pathways outlined in this guide, will undoubtedly lead to the development of novel and more effective therapies for conditions associated with neuronal hyperexcitability. The quantitative data presented herein offers a valuable resource for the direct comparison of these important therapeutic agents, aiding in the rational design of future drug discovery efforts.
References
- 1. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 2. One-Pot Synthesis of (S)-Baclofen via Aldol Condensation of Acetaldehyde with Diphenylprolinol Silyl Ether Mediated Asymmetric Michael Reaction as a Key Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of GABAergic synapse development by postsynaptic membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. A Review of the Potential Mechanisms of Action of Baclofen in Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. This compound for the treatment of fibromyalgia syndrome: results of a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. Gabapentin in neuropathic pain syndromes: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. brieflands.com [brieflands.com]
- 16. protocols.io [protocols.io]
- 17. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jneurosci.org [jneurosci.org]
- 19. Phenibut - Wikipedia [en.wikipedia.org]
- 20. cochranelibrary.com [cochranelibrary.com]
- 21. ajchem-b.com [ajchem-b.com]
- 22. docs.axolbio.com [docs.axolbio.com]
- 23. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 24. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 27. researchgate.net [researchgate.net]
- 28. The Forced Swim Test for Depression-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Definitive Guide to Pregabalin's Interaction with Voltage-Gated Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive analysis of the molecular mechanism of pregabalin, focusing on its interaction with voltage-gated calcium channels (VGCCs). It synthesizes key quantitative data, details established experimental protocols for studying this interaction, and presents visual representations of the underlying pathways and methodologies.
Core Mechanism of Action: Targeting the α2-δ Subunit
This compound exerts its therapeutic effects, including analgesic, anxiolytic, and anticonvulsant activities, through a primary, high-affinity interaction with the α2-δ subunit of voltage-gated calcium channels.[1][2][3][4][5][6] This binding is highly specific; this compound does not significantly interact with 38 other common receptors and ion channels, nor does it bind to GABA-A or GABA-B receptors despite its structural similarity to γ-aminobutyric acid (GABA).[3][7] The α2-δ subunit itself is an auxiliary protein that modulates the trafficking and function of the pore-forming α1 subunit of VGCCs.[8]
The binding of this compound to the α2-δ subunit, particularly the α2-δ-1 and α2-δ-2 isoforms, is crucial for its pharmacological activity.[3][9][10][11] This interaction is thought to induce a conformational change in the α2-δ protein, which in turn leads to a reduction in calcium influx through the VGCCs at presynaptic nerve terminals.[12][13] The diminished calcium entry subsequently curtails the release of several excitatory neurotransmitters, including glutamate, norepinephrine, substance P, and calcitonin gene-related peptide.[12][13][14][15] This modulation of neurotransmitter release is believed to be the cornerstone of this compound's efficacy in treating conditions characterized by neuronal hyperexcitability, such as neuropathic pain and epilepsy.[4][6][12]
Studies using mutant mice with a single-point mutation in the α2-δ-1 subunit (R217A) have conclusively demonstrated the necessity of this binding for this compound's analgesic effects.[9][11] In these mice, the binding affinity of this compound is significantly reduced, and its analgesic efficacy is lost.[9][11]
Quantitative Data Summary
The following tables summarize key quantitative data from various in vitro and in vivo studies, illustrating the binding affinity of this compound and its functional impact on neuronal activity.
Table 1: Binding Affinity of this compound for α2-δ Subunits
| Radioligand | Preparation | α2-δ Subunit Type | Ki (nM) | IC50 (µM) | Reference |
| [3H]Gabapentin | Pig brain membranes | Not specified | [1][5] | ||
| [3H]this compound | Recombinant human | α2-δ-1 | 38 ± 5 | [3] | |
| [3H]this compound | Recombinant human | α2-δ-2 | 59 ± 9 | [3] | |
| [3H]this compound | Porcine cerebral cortex | Not specified | 85 ± 14 | [3] | |
| Not Specified | Rat neocortical slices | Not specified | 11.8 (for inhibition of K+-evoked [3H]norepinephrine release) | [16] |
Table 2: Functional Effects of this compound on Calcium Currents and Neurotransmitter Release
| Experimental Model | This compound Concentration | Effect | Magnitude of Effect | Reference |
| Cultured rat DRG neurons | 200 µM | Inhibition of N-type calcium channel currents | Significant inhibition | [17] |
| Mouse calyx of Held synapses | 500 µM | Reduction of Cav2.1 channel-mediated currents | Significant decrease | [7] |
| Mouse calyx of Held synapses | 500 µM | Reduction of excitatory postsynaptic current (EPSC) amplitude | ~30% reduction | [7] |
| Cultured hippocampal neurons | Therapeutically relevant concentrations | Reduction in synaptic vesicle release | Slight but significant reduction | [18] |
| Rat neocortical slices | 1 - 100 µM | Inhibition of K+-evoked [3H]norepinephrine release | Concentration-dependent inhibition | [16] |
Key Experimental Protocols
The following sections detail the methodologies for two fundamental experiments used to characterize the interaction of this compound with VGCCs.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the α2-δ subunit.
Objective: To quantify the affinity (Ki) of a test compound (this compound) for a specific receptor (α2-δ subunit) by measuring the displacement of a radiolabeled ligand.
Materials:
-
Membrane Preparation: Homogenized tissue (e.g., porcine brain cortex) or cells expressing the α2-δ subunit.[1][19]
-
Radioligand: [3H]Gabapentin or [3H]this compound.
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[19]
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a vacuum harvester.[19]
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Tissues or cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed, resuspended, and protein concentration is determined.[19]
-
Incubation: In a 96-well plate, the membrane preparation is incubated with the radioligand at a fixed concentration and varying concentrations of this compound.[19] Total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled ligand) are also measured.[20]
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[19]
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which separates the bound radioligand from the free radioligand. The filters are then washed multiple times with ice-cold wash buffer.[19]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[19]
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[19]
Patch-Clamp Electrophysiology
This technique is employed to directly measure the effect of this compound on the ion currents flowing through VGCCs.
Objective: To measure changes in whole-cell calcium currents in response to this compound application.
Materials:
-
Cells: Neurons (e.g., dorsal root ganglion neurons) or cell lines expressing the VGCC of interest.[17][21]
-
Patch Pipettes: Glass micropipettes with a tip diameter of ~1-2 µm.
-
Internal Solution: A solution mimicking the intracellular ionic composition, filling the patch pipette.
-
External Solution: A solution mimicking the extracellular environment, bathing the cells.
-
Patch-Clamp Amplifier and Digitizer: For voltage control and current recording.
-
Microscope and Micromanipulator: For visualizing and positioning the patch pipette.
-
This compound Solution: To be perfused onto the cell.
Procedure:
-
Cell Preparation: Cells are plated on a coverslip and placed in a recording chamber with the external solution.
-
Pipette Positioning: Under a microscope, a patch pipette filled with the internal solution is brought into close proximity to the cell membrane using a micromanipulator.
-
Giga-seal Formation: Gentle suction is applied to the pipette to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.[21]
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette, establishing electrical access to the entire cell.[21]
-
Voltage Clamp: The membrane potential is held at a specific voltage (holding potential, e.g., -90 mV) by the amplifier. Depolarizing voltage steps are then applied to activate the VGCCs.[22]
-
Current Recording: The resulting inward calcium currents are recorded before, during, and after the application of this compound to the external solution.
-
Data Analysis: The amplitude and kinetics of the calcium currents are analyzed to determine the effect of this compound (e.g., percentage of current inhibition, changes in current-voltage relationship).[17]
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and processes described in this guide.
Caption: this compound's signaling pathway at the presynaptic terminal.
Caption: Experimental workflow for a radioligand binding assay.
References
- 1. Structure-activity relationships of this compound and analogues that target the alpha(2)-delta protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology and mechanism of action of this compound: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound Modulation of Neurotransmitter Release Is Mediated by Change in Intrinsic Activation/Inactivation Properties of Cav2.1 Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Inhibition of Voltage-gated Ca2+ Channels for Chronic Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Elucidating the Mechanism of Action of this compound | Semantic Scholar [semanticscholar.org]
- 11. Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound as a Pain Therapeutic: Beyond Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. Stimulus-dependent modulation of [(3)H]norepinephrine release from rat neocortical slices by gabapentin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] this compound Reduces the Release of Synaptic Vesicles from Cultured Hippocampal Neurons | Semantic Scholar [semanticscholar.org]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. brieflands.com [brieflands.com]
- 21. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 22. researchgate.net [researchgate.net]
Preclinical Evidence for Pregabalin's Analgesic Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evidence supporting the analgesic properties of pregabalin. The document summarizes quantitative data from key animal studies, details the experimental protocols used to generate this data, and visualizes the underlying signaling pathways.
Core Mechanism of Action
This compound's primary mechanism of action involves its high-affinity binding to the α2-δ (alpha-2-delta) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1][2][3][4] This binding is crucial for its analgesic effects. In pathological pain states, there is an upregulation and increased trafficking of the α2-δ-1 subunit in dorsal root ganglion (DRG) neurons and the spinal cord, which contributes to neuronal hyperexcitability and pain hypersensitivity. This compound binding to the α2-δ subunit reduces the influx of calcium into presynaptic nerve terminals.[1][3] This, in turn, modulates the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP), thereby dampening neuronal excitability and reducing pain signaling.[1][4]
Signaling Pathways
The analgesic effect of this compound is primarily initiated by its interaction with the α2-δ subunit of VGCCs. The subsequent reduction in neurotransmitter release leads to a decrease in neuronal hyperexcitability. Further research suggests that this compound's effects may also involve other downstream signaling cascades.
Figure 1: this compound's Primary Mechanism of Action.
Recent studies suggest that this compound's analgesic effects may extend beyond its primary action on VGCCs, potentially involving pathways like the PKCε/TRPV1 and interactions with Hdac2/Inpp5f, which could modulate inflammatory processes and neuronal sensitization.
Figure 2: this compound's Potential Downstream Pathways.
Quantitative Data from Preclinical Models
The analgesic efficacy of this compound has been demonstrated across a variety of animal models of pain. The following tables summarize the quantitative data from key studies, focusing on models of neuropathic and cancer-related pain.
Table 1: Efficacy of this compound in Rat Models of Neuropathic Pain (Mechanical Allodynia)
| Animal Model | Route of Administration | Dose (mg/kg) | Outcome Measure | Result (Paw Withdrawal Threshold in g) |
| Spinal Nerve Ligation (SNL) | Intraperitoneal (i.p.) | 30 | von Frey Test | Increased from ~2.5 g (vehicle) to ~10 g |
| Intrathecal (i.t.) | 0.01 - 100 µg | von Frey Test | Dose-dependent increase | |
| Oral (p.o.) | 30 | von Frey Test | Significant increase, reversing allodynia | |
| Chronic Constriction Injury (CCI) | Intraperitoneal (i.p.) | 3 - 30 | von Frey Test | Dose-dependent increase |
| Oral (p.o.) | 3 | von Frey Test | Significant increase | |
| Diabetic Neuropathy (STZ-induced) | Oral (p.o.) | 30 | von Frey Test | Significantly increased from diabetic control |
| Vincristine-Induced Neuropathy | Intraperitoneal (i.p.) | 10, 30 | von Frey Test | Dose-dependent increase in withdrawal threshold |
Table 2: Efficacy of this compound in Rat Models of Neuropathic and Cancer Pain (Thermal Hyperalgesia)
| Animal Model | Route of Administration | Dose (mg/kg) | Outcome Measure | Result (Paw/Tail Withdrawal Latency in s) |
| Chronic Constriction Injury (CCI) | Oral (p.o.) | 3 | Hot Plate Test | Significantly increased latency |
| Diabetic Neuropathy (STZ-induced) | Oral (p.o.) | 30 | Hot Plate Test | Significantly increased latency |
| Cancer-Induced Bone Pain | Oral (p.o.) | 10, 30 | Hot Plate Test | Dose-dependent increase in latency |
| Vincristine-Induced Neuropathy | Oral (p.o.) | 30 | Radiant Heat Test | Significant increase in tail withdrawal latency |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are standardized protocols for key experiments cited in this guide.
Experimental Workflow for Preclinical Analgesic Testing
Figure 3: General Experimental Workflow.
Animal Models of Neuropathic Pain
-
Spinal Nerve Ligation (SNL): Under anesthesia, the L5 and/or L6 spinal nerves of the rat are tightly ligated distal to the dorsal root ganglion. This procedure results in mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw.
-
Chronic Constriction Injury (CCI): The sciatic nerve is loosely ligated with four chromic gut sutures, causing a chronic constriction that leads to the development of neuropathic pain behaviors.
-
Streptozotocin (STZ)-Induced Diabetic Neuropathy: Diabetes is induced by a single intraperitoneal injection of STZ, which is toxic to pancreatic β-cells. Hyperglycemia develops over several days, and neuropathic pain symptoms, such as mechanical allodynia, manifest in the following weeks.[3][5][6]
-
Vincristine-Induced Neuropathy: Rats receive repeated intraperitoneal injections of vincristine, a chemotherapeutic agent, which induces a painful peripheral neuropathy characterized by mechanical and cold allodynia.[7][8][9]
Behavioral Assays for Analgesia
-
Von Frey Test (Mechanical Allodynia):
-
Animals are placed in individual chambers on an elevated mesh floor and allowed to acclimate.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
A positive response is recorded as a brisk withdrawal, licking, or flinching of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method, providing a quantitative measure of mechanical sensitivity.
-
-
Hot Plate Test (Thermal Hyperalgesia):
-
The animal is placed on a metal surface maintained at a constant temperature (e.g., 52-55°C).
-
The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.
-
A cut-off time is employed to prevent tissue damage.
-
An increase in the withdrawal latency following drug administration indicates an analgesic effect.
-
Conclusion
The preclinical data provides robust evidence for the analgesic properties of this compound across a range of animal models of neuropathic and cancer-related pain. Its well-defined mechanism of action, centered on the α2-δ subunit of voltage-gated calcium channels, offers a clear rationale for its therapeutic efficacy. The quantitative data from behavioral assays consistently demonstrate a dose-dependent reduction in pain behaviors. Further research into the potential downstream and alternative signaling pathways may provide additional insights into its multifaceted analgesic effects and open avenues for the development of novel pain therapeutics.
References
- 1. This compound on Hdac2 and Inpp5f levels in rats with CCI-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. ndineuroscience.com [ndineuroscience.com]
- 4. This compound in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. inotiv.com [inotiv.com]
- 7. An adolescent rat model of vincristine-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An adolescent rat model of vincristine-induced peripheral neuropathy [scholarworks.indianapolis.iu.edu]
- 9. spandidos-publications.com [spandidos-publications.com]
Pharmacological Profile of Pregabalin in Central Nervous System Disorders: A Technical Guide
Abstract: Pregabalin is a second-generation gabapentinoid widely utilized in the management of various central nervous system (CNS) disorders, including epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder.[1][2][3] Structurally an analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), its mechanism of action does not involve direct interaction with GABA receptors.[1][4] Instead, this compound exerts its therapeutic effects by binding with high affinity to the alpha-2-delta (α2-δ) subunit of voltage-gated calcium channels (VGCCs) in the CNS.[5][6][7] This binding modulates calcium influx, leading to a reduction in the release of several excitatory neurotransmitters, such as glutamate, norepinephrine, and substance P, thereby decreasing neuronal hyperexcitability.[6][7][8] this compound exhibits a favorable pharmacokinetic profile characterized by rapid absorption, high bioavailability (≥90%), linear kinetics, minimal metabolism, and renal excretion.[1][9][10] This guide provides a comprehensive technical overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, clinical efficacy across key CNS indications, and the experimental protocols used for its characterization.
Mechanism of Action
Primary Target: The α2-δ Subunit of Voltage-Gated Calcium Channels
The primary molecular target of this compound is the α2-δ auxiliary subunit of presynaptic voltage-gated calcium channels in the central nervous system.[5][6][11] In vitro studies have demonstrated that this compound binds with high affinity to both α2-δ type 1 and type 2 subunits.[12][13] The α2-δ type 1 subunit is considered the major binding protein for this compound in key CNS regions associated with its therapeutic effects, including the neocortex, hippocampus, amygdala, and spinal cord.[12] The binding of this compound to this subunit is crucial for its analgesic, anticonvulsant, and anxiolytic activities; mice with mutations in the α2-δ subunit that prevent drug binding do not exhibit these therapeutic effects.[5][11]
Modulation of Neurotransmitter Release
By binding to the α2-δ subunit, this compound modulates the function of VGCCs, reducing depolarization-induced calcium influx into presynaptic nerve terminals.[6][10] This reduction in intracellular calcium concentration leads to a decrease in the synaptic release of several key excitatory neurotransmitters, including glutamate, norepinephrine (noradrenaline), substance P, and calcitonin gene-related peptide (CGRP).[1][6][8][14] This action is thought to be state-dependent, with this compound having a greater effect on "over-excited" neurons, which helps to restore normal neuronal activity without causing broad CNS depression.[15] This reduction in neurotransmitter release is the foundational mechanism for its efficacy in conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.[5][6][16]
Lack of GABAergic Activity
Despite being a structural analogue of GABA, this compound does not bind to GABA-A or GABA-B receptors and is not metabolized into a GABA agonist.[1][17] Its therapeutic effects are independent of the GABAergic system, distinguishing it from other CNS depressants like benzodiazepines. This contributes to its different side-effect profile and lower risk of dependence compared to benzodiazepines.[1]
Pharmacokinetics
This compound possesses a predictable and favorable pharmacokinetic profile, which simplifies dosing and minimizes drug-drug interactions.[9][13]
| Parameter | Value | Citation |
| Oral Bioavailability | ≥90% | [1][4] |
| Time to Peak Plasma Conc. (Tmax) | ~1 hour | [4] |
| Effect of Food on Absorption | Not clinically significant | [1] |
| Plasma Protein Binding | <1% (negligible) | [1][9] |
| Apparent Volume of Distribution (Vd) | ~0.5 L/kg | [10] |
| Metabolism | Minimal (<2% of dose) | [1][4] |
| Elimination Half-life (t½) | 6.3 hours (mean) | [1][10] |
| Primary Route of Excretion | Renal (>90% as unchanged drug) | [1][4][10] |
Pharmacodynamics and Selectivity
This compound's pharmacodynamic activity is highly selective for the α2-δ subunit. Standardized receptor-binding assays have shown that this compound, at concentrations up to 100 μM, does not significantly interact with a wide array of other common CNS targets, underscoring its specific mechanism of action.[17]
| Receptor / Transporter / Enzyme | Binding / Activity | Citation |
| α2-δ Subunit | High-affinity ligand | [5][6] |
| GABA-A / GABA-B Receptors | No significant binding | [1][17] |
| Serotonin, Dopamine Receptors | No significant binding | [17] |
| Opiate Receptors | No significant binding | [10] |
| Voltage-gated Na+ channels | No significant activity | [10] |
| Panel of 38 other common receptors | No significant displacement | [17] |
Clinical Efficacy in CNS Disorders
The unique mechanism of action of this compound translates into broad efficacy across several CNS disorders.
Epilepsy
This compound is approved as an adjunctive therapy for adults with partial-onset seizures.[1][18] Clinical trials have consistently demonstrated its efficacy in reducing seizure frequency in a dose-dependent manner.
| Study Endpoint | Placebo | This compound 150 mg/day | This compound 300 mg/day | This compound 600 mg/day | Citation |
| Median Seizure Reduction | +1% | N/A | N/A | -51% | [19] |
| Responder Rate (≥50% reduction) | 9% | 29% (pooled) | 40% (pooled) | 49% | [19][20] |
| Seizure Frequency Reduction (vs. baseline) | +1.2% | N/A | N/A | -44% to -53% | [21] |
Neuropathic Pain
This compound is a first-line treatment for several types of neuropathic pain, including diabetic peripheral neuropathy (DPN), post-herpetic neuralgia (PHN), and central neuropathic pain associated with spinal cord injury (SCI).[22]
| Condition | Endpoint | Placebo | This compound 150-300 mg/day | This compound 600 mg/day | Citation |
| DPN | ≥50% Pain Responders | 15-30% | ~39% | ~48% | [23] |
| PHN | ≥50% Pain Responders | 8-20% | ~26% | ~50% | [23] |
| SCI | ≥50% Pain Responders | 15.2% | 29.5% (flex-dose 150-600) | N/A | [24] |
Generalized Anxiety Disorder (GAD)
This compound has demonstrated efficacy in both the acute treatment and relapse prevention of GAD.[25][26] Its anxiolytic effects can appear within the first week of treatment, which is faster than many selective serotonin reuptake inhibitors (SSRIs).[1][27]
| Study Endpoint | Placebo | This compound 150-450 mg/day | This compound 600 mg/day | Comparator (Lorazepam 6mg) | Citation |
| Mean HAM-A Score Reduction | -9.3 | -10.9 (150mg) | -13.2 | -11.6 | [26] |
| Relapse Rate (6 months) | 65.3% | 42.3% (450mg) | N/A | N/A | [26] |
Fibromyalgia
This compound is approved for the management of fibromyalgia, where it has been shown to reduce pain, improve sleep quality, and enhance overall patient function.[22][28]
| Endpoint | Placebo | This compound 300 mg/day | This compound 450 mg/day | This compound 600 mg/day | Citation |
| ≥50% Pain Responders | 14% | 24% | 27% | 30% | [28][29] |
| FIQ Total Score Improvement | - | Lowest Improvement | Highest Improvement | High Improvement | [28] |
| Sleep Quality Improvement | - | Good Improvement | Better Improvement | Best Improvement | [28] |
Key Experimental Protocols
Radioligand Binding Assay for α2-δ Subunit Affinity
This protocol is designed to determine the binding affinity (e.g., IC50, Ki) of a test compound like this compound for the α2-δ subunit.
-
Objective: To quantify the competitive displacement of a known radioligand from the α2-δ subunit by this compound.
-
Materials:
-
Tissue Source: Pig or rat brain membranes, or cell lines expressing recombinant α2-δ subunits.
-
Radioligand: [³H]gabapentin or a similar high-affinity ligand.[30]
-
Test Compound: this compound, dissolved and serially diluted.
-
Assay Buffer: e.g., Tris-HCl buffer.
-
Instrumentation: Scintillation counter, filtration manifold.
-
-
Methodology:
-
Tissue Preparation: Homogenize brain tissue in a cold buffer and centrifuge to isolate the membrane fraction containing the α2-δ protein.
-
Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of [³H]gabapentin, and varying concentrations of unlabeled this compound (from ~1 nM to 100 µM). Include controls for total binding (no this compound) and non-specific binding (excess unlabeled ligand).
-
Separation: After incubation to reach equilibrium, rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity (counts per minute) using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Preclinical Neuropathic Pain Model (Spinal Nerve Ligation)
This protocol is a standard preclinical model used to induce neuropathic pain in rodents and assess the efficacy of analgesic compounds like this compound.
-
Objective: To evaluate the ability of this compound to reverse tactile allodynia (pain response to a non-painful stimulus) in a model of nerve injury.
-
Model: The Chung model (Spinal Nerve Ligation - SNL).
-
Materials:
-
Subjects: Adult Sprague-Dawley rats or C57BL/6 mice.
-
Surgical Instruments.
-
Behavioral Testing Apparatus: von Frey filaments (a series of calibrated fibers that exert a specific force).
-
Test Compound: this compound for systemic administration (e.g., intraperitoneal injection).
-
-
Methodology:
-
Baseline Testing: Before surgery, measure the baseline paw withdrawal threshold for each animal by applying von Frey filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is elicited.
-
Surgical Procedure: Anesthetize the animal. Surgically expose the L5 and L6 spinal nerves and tightly ligate them. A sham surgery group undergoes the same procedure without the ligation.
-
Post-operative Assessment: Allow animals to recover. Over the next 7-14 days, the nerve injury will induce a state of tactile allodynia, characterized by a significant decrease in the paw withdrawal threshold in the paw ipsilateral to the injury.
-
Drug Administration: Once a stable state of allodynia is established, administer this compound or a vehicle control to the animals.
-
Efficacy Testing: At various time points after drug administration (e.g., 30, 60, 120 minutes), re-measure the paw withdrawal threshold using the von Frey filaments.
-
Data Analysis: A significant increase in the paw withdrawal threshold in the this compound-treated group compared to the vehicle-treated group indicates an anti-allodynic (analgesic) effect. The results are often expressed as the percentage of the maximum possible effect (%MPE).
-
Conclusion
This compound possesses a well-defined pharmacological profile centered on its selective, high-affinity binding to the α2-δ subunit of voltage-gated calcium channels. This mechanism effectively reduces neuronal hyperexcitability by decreasing the release of key excitatory neurotransmitters, providing a rational basis for its broad therapeutic efficacy in epilepsy, neuropathic pain, generalized anxiety disorder, and fibromyalgia. Its favorable and predictable pharmacokinetic properties, including high bioavailability and minimal metabolism, further establish it as a valuable and versatile agent in the pharmacotherapy of CNS disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: medicine to treat epilepsy and anxiety - NHS [nhs.uk]
- 3. drugs.com [drugs.com]
- 4. youtube.com [youtube.com]
- 5. Pharmacology and mechanism of action of this compound: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. Clinical use of this compound in the management of central neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and pharmacodynamic profile of this compound and its role in the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Frontiers | Alpha 2 Delta (α2δ) Ligands, Gabapentin and this compound: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome [frontiersin.org]
- 12. Calcium channel alpha2-delta type 1 subunit is the major binding protein for this compound in neocortex, hippocampus, amygdala, and spinal cord: an ex vivo autoradiographic study in alpha2-delta type 1 genetically modified mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. dovepress.com [dovepress.com]
- 16. vedicarehealth.com [vedicarehealth.com]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. This compound in the management of partial epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound-SHOWS-EFFICACY-IN-REDUCING-SIMPLE-PARTIAL--COMPLEX-PARTIAL--AND-SECONDARILY-GENERALIZED-SEIZURES [aesnet.org]
- 21. neurology.org [neurology.org]
- 22. This compound in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Randomized Clinical Trials of this compound for Neuropathic Pain: Methods, Results, and Implications | Progress in Neurotherapeutics and Neuropsychopharmacology | Cambridge Core [cambridge.org]
- 24. A randomized trial of this compound in patients with neuropathic pain due to spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound for the treatment of generalized anxiety disorder: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 26. dtb.bmj.com [dtb.bmj.com]
- 27. psychiatryonline.org [psychiatryonline.org]
- 28. This compound administration in patients with fibromyalgia: a Bayesian network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. academic.oup.com [academic.oup.com]
- 30. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Early-Stage Research on Pregabalin for Anxiety Disorders
Introduction
Pregabalin, known commercially as Lyrica, is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2] Despite its structural similarity to GABA, its mechanism of action is distinct; it does not bind to GABA receptors or directly modulate GABAergic transmission.[2][3][4] Instead, its therapeutic effects, including its anxiolytic properties, are primarily mediated through high-affinity binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1][4][5][6][7] This binding reduces the influx of calcium into presynaptic neurons, which in turn decreases the release of several excitatory neurotransmitters, such as glutamate, norepinephrine (noradrenaline), and substance P.[2][3][5][8][9] By dampening excessive neuronal activity in brain regions implicated in anxiety, like the amygdala and anterior insula, this compound exerts its calming effects.[5][10] This whitepaper provides a technical overview of the foundational preclinical and early-phase clinical research that has elucidated the anxiolytic potential of this compound.
Core Mechanism of Action: Signaling Pathway
This compound's primary molecular target is the α2δ auxiliary subunit of presynaptic P/Q-type voltage-gated calcium channels.[1][5][9] In states of neuronal hyperexcitability, characteristic of anxiety disorders, there is an increased trafficking of these channels to the presynaptic membrane. This compound binds to the α2δ-1 and α2δ-2 proteins, modulating calcium channel function.[11][12] This interaction does not block the channel directly but is thought to reduce the trafficking of new VGCCs to the cell surface and decrease calcium influx upon nerve terminal depolarization.[1][9] The consequent reduction in intracellular calcium concentration leads to decreased fusion of synaptic vesicles with the presynaptic membrane, thereby inhibiting the release of excitatory neurotransmitters into the synaptic cleft.[5][8][9]
Caption: this compound's anxiolytic mechanism of action at the presynaptic terminal.
Quantitative Data Presentation
Table 1: Preclinical Binding Affinity and Pharmacokinetics
| Parameter | Species/System | Value | Reference |
| Binding Affinity (Ki) | |||
| α2δ-1 subunit | Recombinant Human | 31.8 nM | [11] |
| α2δ-2 subunit | Recombinant Human | 40.3 nM | [11] |
| Pharmacokinetics | |||
| Bioavailability | Human (Healthy Volunteers) | ≥90% | [3][13] |
| Tmax (Time to Peak Conc.) | Human (Healthy Volunteers) | 0.7 - 1.3 hours | [13] |
| Elimination Half-life (t½) | Human (Healthy Volunteers) | ~6.3 hours | [3][13] |
| Protein Binding | Human | <1% | [3] |
| Metabolism | Human | Negligible | [13] |
| Excretion | Human | Renal (as unchanged drug) | [3][13] |
| Potency (EC50) | |||
| Anticonvulsant Effect | Epilepsy Models | ~9.77 mg/mL | [14] |
| Analgesic Effect | Postherpetic Neuralgia Models | ~4.21 mg/mL | [14] |
Table 2: Early-Stage Clinical Efficacy in Generalized Anxiety Disorder (GAD)
Primary Outcome Measure: Mean change from baseline in Hamilton Anxiety Rating Scale (HAM-A) total score.
| Study / Pooled Analysis | Dose (mg/day) | N (Patients) | Duration (weeks) | Mean Change in HAM-A Score | Comparison vs. Placebo | Reference |
| Pande et al. (2003) | 150 | 69 | 4 | -9.2 | p < 0.01 | [15][16] |
| 600 | 70 | 4 | -10.3 | p < 0.01 | [15][16] | |
| Placebo | 69 | 4 | -6.8 | - | [15][16] | |
| Lorazepam 6 mg | 68 | 4 | -12.0 | p < 0.01 | [15][16] | |
| Feltner et al. (2003) | 600 | 66 | 4 | -13.2 | p = 0.001 | [17] |
| 150 | 70 | 4 | - | Not significant | [17] | |
| Placebo | 67 | 4 | -9.3 | - | [17] | |
| Pooled Analysis (Bech et al., 2007) | 150 | - | 4 | Effect Size < 0.40 (suboptimal) | - | [18][19] |
| 200-450 | - | 4 | Effect Size > 0.40 (clinically significant) | Plateau effect observed | [18][19] | |
| 600 | - | 4 | No increased effect size over 450 mg | - | [18][19] | |
| Pooled Analysis (Boschen, 2011) | ~450 | - | - | Peak reduction in total anxiety symptoms | - | [20][21][22] |
| ~400 | - | - | Peak reduction in psychic anxiety symptoms | Efficacy reduced >400 mg | [20][21][22] | |
| up to 600 | - | - | Continued improvement in somatic symptoms | - | [20][21][22] |
Experimental Protocols
Protocol 1: In Vivo Anxiolytic Activity Assessment - Vogel Conflict Test
This protocol is based on studies designed to confirm that this compound's anxiolytic effects are mediated through the α2δ-1 subunit.[23]
-
Objective: To determine if the anxiolytic-like activity of this compound is dependent on its binding to the α2δ-1 subunit of VGCCs.
-
Subjects: Genetically modified male mice with a point mutation in the α2δ-1 subunit (R217A) rendering it insensitive to this compound, alongside wild-type (WT) littermates.[23]
-
Apparatus: A standard operant chamber equipped with a drinking spout connected to a water source and a shock generator.
-
Procedure:
-
Water Deprivation: Mice are deprived of water for 24 hours prior to the test to motivate drinking behavior.
-
Drug Administration: this compound (e.g., 10, 32, 100, 320 mg/kg) or vehicle is administered intraperitoneally (i.p.) 30-60 minutes before testing.[23]
-
Test Session: Each mouse is placed in the operant chamber for a 3-minute session. For every 20 licks on the drinking spout, the mouse receives a mild electric shock to the tongue.
-
Data Collection: The total number of shocks received during the session is recorded. Anxiolytic compounds increase the number of shocks the animal is willing to take to obtain water (an "anti-conflict" effect).
-
-
Expected Outcome: Wild-type mice treated with this compound show a dose-dependent increase in the number of shocks received compared to vehicle-treated controls. In contrast, the α2δ-1 (R217A) mutant mice show no significant increase in shocks received, even at high doses of this compound, demonstrating that binding to this specific subunit is necessary for the drug's anxiolytic-like effect.[23]
Caption: Experimental workflow for the Vogel Conflict Test in mutant mouse models.
Protocol 2: Early-Phase Clinical Trial for GAD
This protocol is a generalized representation based on early, fixed-dose, placebo-controlled trials.[15][16][17]
-
Objective: To evaluate the efficacy, safety, and dose-response of this compound in the short-term treatment of patients with Generalized Anxiety Disorder (GAD).
-
Study Design: A multi-center, randomized, double-blind, placebo- and active-comparator-controlled, parallel-group study.
-
Patient Population: Adult outpatients (18-65 years) meeting DSM-IV criteria for GAD with a baseline Hamilton Anxiety Rating Scale (HAM-A) total score ≥ 20.[17] Key exclusions include other primary Axis I disorders and recent use of psychotropic medications.[17]
-
Procedure:
-
Screening & Washout: Patients undergo screening and a 1-week single-blind placebo lead-in/washout period.
-
Randomization: Eligible patients are randomized to receive a fixed dose of this compound (e.g., 150 mg/day, 600 mg/day), an active comparator (e.g., Lorazepam 6 mg/day), or placebo.[15][16]
-
Titration: The study drug is titrated to the target dose over the first week to improve tolerability.
-
Treatment Phase: Patients continue on the fixed-dose treatment for 4-6 weeks.
-
Taper: A 1-week dose taper period follows the treatment phase to assess for withdrawal symptoms.
-
-
Outcome Measures:
-
Primary: Change from baseline to endpoint in the HAM-A total score.
-
Secondary: Clinical Global Impression of Improvement (CGI-I) score, HAM-A psychic and somatic anxiety factor scores, and adverse event monitoring.
-
-
Statistical Analysis: An Analysis of Covariance (ANCOVA) model is used on the intent-to-treat (ITT) population with the last observation carried forward (LOCF) to compare treatment groups.
References
- 1. This compound for the treatment of generalized anxiety disorder: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound: in the treatment of generalised anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The alpha2-delta protein: an auxiliary subunit of voltage-dependent calcium channels as a recognized drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Elucidating the mechanism of action of this compound: α(2)δ as a therapeutic target in anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Clinical pharmacokinetics of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. appn.org.uk [appn.org.uk]
- 15. This compound in generalized anxiety disorder: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. psychiatryonline.org [psychiatryonline.org]
- 17. mentalhealth.bmj.com [mentalhealth.bmj.com]
- 18. Dose-response relationship of this compound in patients with generalized anxiety disorder. A pooled analysis of four placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]
- 20. semanticscholar.org [semanticscholar.org]
- 21. This compound: dose-response relationship in generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. DSpace [research-repository.griffith.edu.au]
- 23. Anxiolytic-like activity of this compound in the Vogel conflict test in α2δ-1 (R217A) and α2δ-2 (R279A) mouse mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Alpha-2-Delta Subunit: An In-depth Technical Guide to the Molecular Targets of Pregabalin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pregabalin, a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), is a widely prescribed medication for neuropathic pain, epilepsy, and generalized anxiety disorder. Its primary and most well-characterized mechanism of action is the high-affinity binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels (VGCCs), which leads to a reduction in the release of excitatory neurotransmitters such as glutamate and substance P.[1][2][3] However, a growing body of evidence suggests that the therapeutic effects of this compound may not be solely attributable to its interaction with the α2δ subunit. This technical guide provides a comprehensive overview of the molecular targets of this compound beyond the α2δ subunit, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Modulation of Neurotransmitter Systems and Signaling Pathways
Descending Noradrenergic System
This compound has been shown to indirectly activate the descending noradrenergic pain inhibitory pathway, a crucial endogenous analgesic system. This supraspinal action contributes to its efficacy in neuropathic pain states.[4] Studies in animal models of neuropathic pain have demonstrated that intracerebroventricular administration of this compound increases the turnover of noradrenaline in the spinal cord.[4] This effect is evidenced by a dose-dependent increase in the ratio of the noradrenaline metabolite 4-hydroxy-3-methoxyphenylglycol (MHPG) to noradrenaline.[4] The analgesic effects of this compound are significantly reduced by the depletion of spinal noradrenaline or by the administration of α2-adrenoceptor antagonists, indicating that the activation of spinal α2-adrenoceptors is a key downstream event.[4]
Substance P and NF-κB Signaling
Substance P, a neuropeptide involved in pain transmission and inflammation, is another molecular system modulated by this compound. This compound has been found to reduce the release of Substance P.[5][6] Furthermore, in human neuroblastoma and rat glioma cells, this compound and gabapentin have been shown to decrease Substance P-induced activation of the transcription factor NF-κB.[7] This inhibition of NF-κB activation suggests a role for this compound in regulating inflammation-related intracellular signaling in both neuronal and glial cells.[7]
GABAergic System
While this compound does not bind directly to GABA receptors, it appears to exert indirect and chronic effects on the GABAergic system.[8] Prolonged application of this compound to cultured neurons has been shown to increase the density of the GABA transporter protein GAT1 and enhance the rate of functional GABA transport.[8] This suggests a secondary adaptation that could contribute to the long-term therapeutic effects of the drug by increasing GABAergic tone.
Effects on Glial Cell Proteome
Recent proteomic studies have begun to uncover the effects of this compound on glial cells, which are increasingly recognized for their role in pain modulation. In a study using C6 rat glioma cells, this compound treatment led to changes in the expression of several proteins, suggesting novel mechanisms of action.
| Protein | Change in Expression | Putative Function |
| Calreticulin | Upregulated | Calcium-binding chaperone |
| DJ-1 | Upregulated | Oxidative stress response |
| Hsp-90-beta | Altered | Heat shock protein, chaperone |
| Actin | Altered | Cytoskeleton component |
| Myosin | Altered | Cytoskeleton motor protein |
Table 1: Changes in Protein Expression in C6 Glioma Cells Following this compound Treatment.[5]
These findings suggest that this compound may influence chaperone activity and cytoskeleton remodeling in glial cells.[5]
Modulation of Excitatory Amino Acid Transporters
A significant non-α2δ-subunit-mediated effect of this compound is its modulation of the Excitatory Amino Acid Transporter 3 (EAAT3). Studies have shown that this compound increases the activity of EAAT3, which is responsible for the reuptake of glutamate from the synapse. This leads to a decrease in the synaptic availability of glutamate, thereby reducing neuronal excitability.
| Parameter | Effect of this compound |
| Vmax | Significantly increased |
| Km | No change |
Table 2: Kinetic Effects of this compound on EAAT3 Activity.
This effect is concentration-dependent and is abolished by inhibitors of Protein Kinase C (PKC) and Phosphoinositide 3-kinase (PI3K), indicating the involvement of these signaling pathways.
Experimental Protocols
Proteomic Analysis of C6 Glioma Cells
Objective: To identify proteins in glial cells that are differentially expressed following treatment with this compound.
Methodology:
-
Cell Culture: C6 rat glioma cells are cultured under standard conditions.
-
This compound Treatment: Cells are treated with a clinically relevant concentration of this compound for a specified duration.
-
Protein Extraction: Total protein is extracted from both treated and untreated cells.
-
Two-Dimensional Gel Electrophoresis (2D-PAGE):
-
Proteins are first separated by isoelectric focusing (IEF) based on their isoelectric point (pI).
-
The second dimension of separation is performed by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) based on molecular weight.
-
-
Protein Visualization: Gels are stained with a protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein spots.
-
Image Analysis: The 2D gels are scanned, and the protein spot patterns of treated and untreated samples are compared using specialized software to identify differentially expressed proteins.
-
Protein Identification:
-
Differentially expressed protein spots are excised from the gel.
-
The proteins are in-gel digested with trypsin.
-
The resulting peptides are analyzed by Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF-MS).
-
The peptide mass fingerprint obtained is used to search protein databases to identify the proteins.[5]
-
Measurement of Spinal Noradrenaline Turnover
Objective: To determine the effect of this compound on the turnover of noradrenaline in the spinal cord.
Methodology:
-
Animal Model: An animal model of neuropathic pain (e.g., partial sciatic nerve ligation) is used.
-
Drug Administration: this compound is administered intracerebroventricularly (i.c.v.) to target supraspinal sites.
-
Sample Collection: At a specified time after drug administration, the spinal cord is collected.
-
Neurochemical Analysis:
-
Spinal cord tissue is homogenized.
-
High-performance liquid chromatography (HPLC) with electrochemical detection is used to quantify the levels of noradrenaline (NA) and its major metabolite, 4-hydroxy-3-methoxyphenylglycol (MHPG).
-
-
Data Analysis: The ratio of MHPG to NA is calculated as an index of noradrenaline turnover. An increased MHPG/NA ratio indicates accelerated noradrenaline metabolism and release.[4]
NF-κB Activation Assay
Objective: To assess the effect of this compound on Substance P-induced NF-κB activation.
Methodology:
-
Cell Culture: Human neuroblastoma or rat glioma cells are cultured.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified time, followed by stimulation with Substance P.
-
Nuclear Extraction: Nuclear extracts are prepared from the cells.
-
Electrophoretic Mobility Shift Assay (EMSA) or Reporter Gene Assay:
-
EMSA: Nuclear extracts are incubated with a radiolabeled DNA probe containing the NF-κB binding consensus sequence. The protein-DNA complexes are then separated by non-denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. A decrease in the shifted band in this compound-treated cells indicates inhibition of NF-κB DNA binding.
-
Reporter Gene Assay: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter. Following treatment, cell lysates are assayed for reporter gene activity. A decrease in reporter activity in this compound-treated cells indicates inhibition of NF-κB transcriptional activity.[7]
-
Visualizations
Caption: this compound's activation of the descending noradrenergic pathway.
Caption: Workflow for proteomic analysis of this compound's effects on glial cells.
Caption: this compound-mediated modulation of EAAT3 activity.
Conclusion
The molecular mechanisms of this compound extend beyond its well-established interaction with the α2δ subunit of voltage-gated calcium channels. The evidence presented in this technical guide highlights the multifaceted nature of this compound's pharmacology, involving the modulation of descending pain pathways, inflammatory signaling, GABAergic tone, glial cell proteomes, and excitatory amino acid transport. A deeper understanding of these non-canonical targets is crucial for optimizing the therapeutic use of this compound, identifying potential biomarkers for treatment response, and guiding the development of novel analgesics with improved efficacy and side-effect profiles. Further research is warranted to fully elucidate the quantitative contributions of each of these mechanisms to the overall clinical effects of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Suppresses Spinal Neuronal Hyperexcitability and Visceral Hypersensitivity in the Absence of Peripheral Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, S-(+)-3-isobutylgaba, activates the descending noradrenergic system to alleviate neuropathic pain in the mouse partial sciatic nerve ligation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteomic analysis to identify early molecular targets of this compound in C6 glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gabapentin and (S)-pregabalin decrease intracellular D-Serine concentrations in PC-12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of this compound and analogues that target the alpha(2)-delta protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of neuronal Ca(2+) influx by gabapentin and this compound in the human neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Cellular Effects of Pregabalin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pregabalin, a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), is a widely prescribed medication for neuropathic pain, epilepsy, and generalized anxiety disorder. While its clinical efficacy is well-established, a deep understanding of its direct cellular and molecular actions is crucial for further drug development and optimization. This technical guide provides an in-depth overview of the in-vitro cellular effects of this compound, focusing on its primary mechanism of action, impact on neurotransmitter release, and influence on neuronal excitability. The information presented is collated from a range of peer-reviewed studies, with a focus on quantitative data and detailed experimental methodologies to assist researchers in designing and interpreting their own investigations.
Core Mechanism of Action: Binding to α2δ Subunits of Voltage-Gated Calcium Channels
The principal molecular target of this compound is the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs), with high affinity for both α2δ-1 and α2δ-2 isoforms.[1][2] This binding is a prerequisite for its therapeutic effects.[1] Unlike what its structure might suggest, this compound does not bind directly to GABA receptors.[1] The interaction with the α2δ subunit modulates calcium influx at nerve terminals, which in turn leads to a reduction in the release of several excitatory neurotransmitters.[1][3]
Signaling Pathway of this compound's Action
Caption: this compound binds to the α2δ subunit of VGCCs, reducing Ca²⁺ influx and neurotransmitter release.
Quantitative Effects on Neurotransmitter Release and Neuronal Activity
In-vitro studies have quantified the inhibitory effects of this compound on the release of various neurotransmitters and on neuronal excitability. The following tables summarize key findings from the literature.
| Parameter Measured | Cell Type | This compound Concentration | Observed Effect | Citation |
| Excitatory Postsynaptic Currents (EPSCs) | Mouse Medial Nucleus of the Trapezoid Body Neurons | 500 µM | ~30% reduction in EPSC amplitude | [2] |
| Synaptic Vesicle Release (GABAergic synapses) | Cultured Rat Hippocampal Neurons | 100 µM | 13% reduction in FM unloading | [1] |
| Synaptic Vesicle Release (Non-GABAergic synapses) | Cultured Rat Hippocampal Neurons | 100 µM | 12% reduction in FM unloading | [1] |
| Spontaneous Neurotransmitter Release | Cultured Rat Hippocampal Neurons | Not specified | Reduction in spontaneous vesicle release | [1] |
| Substance P and CGRP Release | Rat Spinal Cord Slices | Not specified | Attenuation of release after inflammation | [4] |
| Glutamate Release | Rat Entorhinal Cortex Slices | Not specified | Reduction in glutamate release | [5] |
Effects on Cellular Viability
Studies investigating the potential cytotoxicity of this compound are crucial for understanding its safety profile at the cellular level.
| Cell Type | This compound Concentration | Incubation Time | Cytotoxic Effect | Citation |
| Rat Clonal PC12 Pheochromocytoma Cells | 10 µM - 100 µM | 24 hours | No significant cytotoxic effect | [3] |
| Human Gingival Fibroblasts | 2.0, 5.0, and 10.0 mg/mL | Not specified | No effect on cell viability | [6] |
| U937 and Molt-4 Leukemic Cells | ≥ 100 µg/ml (U937), ≥ 1 µg/ml (Molt-4) | 72 hours | Significant reduction in viability | [7] |
| HepG2 and 3T3-L1 Cell Lines | 1-100 µM | 20 minutes | No cytotoxic effects | [8] |
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key in-vitro experiments used to assess the cellular effects of this compound.
Measurement of Synaptic Vesicle Release using FM4-64 Dye
This protocol is based on the methodology described by Micheva et al. (2006) for visualizing and quantifying synaptic vesicle recycling in cultured neurons.[9]
Experimental Workflow:
Caption: Workflow for measuring synaptic vesicle release using FM4-64 dye.
Detailed Steps:
-
Cell Culture: Primary hippocampal neurons are cultured on glass coverslips.
-
FM4-64 Loading: Neurons are incubated with a solution containing FM4-64, a lipophilic styryl dye, while being subjected to electrical stimulation. This process labels recycling synaptic vesicles.
-
Washing: Extracellular dye is thoroughly washed away.
-
This compound Incubation: Cultures are incubated with the desired concentration of this compound or a vehicle control for a specified period.
-
FM4-64 Unloading and Imaging: Synaptic vesicle exocytosis is induced by electrical stimulation, causing the release of FM4-64 from the vesicles. The decrease in fluorescence intensity at presynaptic terminals is monitored over time using confocal microscopy.
-
Data Analysis: The rate of fluorescence decay is quantified to determine the rate of synaptic vesicle release. A slower decay in this compound-treated neurons indicates an inhibitory effect on neurotransmitter release.
Patch-Clamp Electrophysiology for Measuring Postsynaptic Currents
This protocol is a generalized procedure based on the principles used in studies like that of Quintero et al. (2011) to measure excitatory postsynaptic currents (EPSCs).[2]
Detailed Steps:
-
Slice Preparation: Brain slices containing the region of interest (e.g., the medial nucleus of the trapezoid body) are prepared from rodents.
-
Recording Setup: Slices are placed in a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF). Whole-cell patch-clamp recordings are established from individual neurons.
-
Baseline Recording: Baseline EPSCs are recorded by stimulating afferent fibers.
-
This compound Application: this compound is bath-applied to the slice at various concentrations.
-
Post-Treatment Recording: EPSCs are recorded in the presence of this compound to assess its effect on synaptic transmission.
-
Data Analysis: The amplitude, frequency, and kinetics of the EPSCs before and after this compound application are compared to determine its effect on neuronal excitability.
MTT Assay for Cytotoxicity Assessment
This is a standard colorimetric assay to assess cell viability, as employed in studies like that of Baldewig et al. (2018).[3]
Detailed Steps:
-
Cell Seeding: Neuronal cells (e.g., PC12) are seeded in a 96-well plate and allowed to adhere.
-
This compound Treatment: Cells are incubated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. A decrease in absorbance indicates reduced cell viability.
Conclusion
In-vitro studies have been instrumental in elucidating the cellular mechanisms underlying the therapeutic effects of this compound. The primary action of this compound is the modulation of voltage-gated calcium channels via binding to the α2δ subunit, leading to a reduction in the release of excitatory neurotransmitters. Quantitative analyses have demonstrated a modest but significant inhibitory effect on synaptic transmission. Furthermore, at therapeutically relevant concentrations, this compound generally does not exhibit significant cytotoxicity in neuronal cell lines. The detailed protocols provided in this guide are intended to facilitate further research into the nuanced cellular effects of this compound and aid in the development of novel therapeutics targeting similar pathways.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. This compound as a Pain Therapeutic: Beyond Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound and gabapentin reduce release of substance P and CGRP from rat spinal tissues only after inflammation or activation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. mdpi.com [mdpi.com]
- 7. ijbc.ir [ijbc.ir]
- 8. Evaluation of analgesic, antioxidant, cytotoxic and metabolic effects of this compound for the use in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Pregabalin Dosage Determination in Rodent Models of Neuropathic Pain
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pregabalin is a first-line therapeutic agent for various types of neuropathic pain.[1][2] It is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), but it does not bind to GABA receptors. Instead, its analgesic effects are primarily mediated by its high-affinity binding to the α2-δ (alpha-2-delta) subunit of voltage-gated calcium channels (VGCCs).[1][3][4] In preclinical research, rodent models are indispensable for studying the pathophysiology of neuropathic pain and for evaluating the efficacy of novel analgesics like this compound.
These application notes provide a comprehensive guide to determining the appropriate dosage of this compound in rodent models of neuropathic pain. This includes a summary of effective doses reported in the literature, detailed protocols for common behavioral assays, and a description of this compound's mechanism of action.
Mechanism of Action
This compound's primary mechanism involves binding to the α2-δ subunit of presynaptic VGCCs in the central nervous system.[5] This interaction reduces the influx of calcium into the presynaptic terminal, which in turn decreases the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[1][3][4] By dampening this excessive neurotransmission, which is a hallmark of central sensitization in neuropathic pain states, this compound alleviates symptoms like allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response).[1][4] Other potential mechanisms include the modulation of potassium channels and an increase in the activity of excitatory amino acid transporters (EAATs), further reducing synaptic glutamate availability.[1][3][4]
Data Presentation: Effective Dosages
The effective dose of this compound can vary significantly depending on the rodent species, the specific neuropathic pain model, the route of administration, and the pain-related behavior being assessed. The following tables summarize quantitative data from various preclinical studies.
Table 1: this compound Dosage in Rat Models of Neuropathic Pain
| Neuropathic Pain Model | Pain Endpoint | Route | Effective Dose Range | Reference(s) |
| Chronic Constriction Injury (CCI) | Mechanical Allodynia | i.v. | 4-10 mg/kg | [1] |
| Chronic Constriction Injury (CCI) | Spontaneous Pain | p.o. | 3 mg/kg | [6] |
| Spinal Nerve Ligation (SNL) | Mechanical Allodynia | p.o. | 17.2 mg/kg (ED50) | [7] |
| Infraorbital Nerve Constriction | Mechanical Allodynia | i.p. | 1-100 mg/kg | [8] |
| Infraorbital Nerve Constriction | Heat Hyperalgesia | p.o. | 10-30 mg/kg | [9] |
| Sciatic Neurectomy | Spontaneous Pain (Autotomy) | p.o. | 20-30 mg/kg/day | [10] |
| Spared Nerve Injury (SNI) | Tactile & Cold Allodynia | i.p. / p.o. | 3-30 mg/kg | [11] |
| Carrageenan-induced | Thermal Hyperalgesia | p.o. | 3-30 mg/kg (ED50: 6 mg/kg) | [1] |
| Oxaliplatin-induced | Cold Allodynia | i.v. | 2 mg/kg | [1] |
i.p. = intraperitoneal; i.v. = intravenous; p.o. = per os (oral gavage); s.c. = subcutaneous
Table 2: this compound Dosage in Mouse Models of Neuropathic Pain
| Neuropathic Pain Model | Pain Endpoint | Route | Effective Dose Range | Reference(s) |
| Chronic Constriction Injury (CCI) | Punctate Allodynia | s.c. | 30-100 mg/kg | [1] |
| Spinal Cord Injury (Weight-drop) | Mechanical Allodynia | i.p. | 10-30 mg/kg | [1] |
| Partial Sciatic Nerve Ligation (PSNL) | Thermal/Mechanical Sensitivity | i.v. (self-admin) | 1.5-3 mg/kg/infusion | [12] |
| Formalin-induced | Nocifensive Response (Phase 2) | s.c. | 30 mg/kg | [1] |
| Incisional Pain | Mechanical Allodynia | i.p. | 30 mg/kg | [13] |
| Hot-Plate Test (Acute Thermal) | Antinociception | Not Specified | 9.33-175.26 mg/kg | [14] |
i.p. = intraperitoneal; i.v. = intravenous; s.c. = subcutaneous
Experimental Protocols
A typical study to determine this compound's efficacy involves three main stages: induction of neuropathy, drug administration, and behavioral assessment.
References
- 1. This compound in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] this compound in Neuropathic Pain: Evidences and Possible Mechanisms | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | this compound as a Pain Therapeutic: Beyond Calcium Channels [frontiersin.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound suppresses nociceptive behavior and central sensitization in a rat trigeminal neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.jofph.com [files.jofph.com]
- 10. Oral Administration of this compound in Rats before or after Nerve Injury Partially Prevents Spontaneous Neuropathic Pain and Long Outlasts the Treatment Period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cms.transpharmation.com [cms.transpharmation.com]
- 12. Operant self-administration of this compound in a mouse model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound on nociceptive thresholds and immune responses in a mouse model of incisional pain [epain.org]
- 14. Dose-response relationship analysis of this compound doses and their antinociceptive effects in hot-plate test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enantiomeric Separation of Pregabalin by HPLC
These application notes provide detailed methodologies for the enantiomeric separation of Pregabalin, a chiral pharmaceutical compound, using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and drug development professionals requiring accurate quantification of this compound enantiomers, particularly the S-(+)-enantiomer (the active pharmaceutical ingredient) and the R-(-)-enantiomer (the chiral impurity).
Two primary methodologies are presented: an indirect method involving pre-column derivatization with Marfey's reagent and a direct method utilizing a chiral stationary phase.
Application Note 1: Indirect Enantiomeric Separation of this compound using Pre-Column Derivatization
This method is based on the derivatization of this compound enantiomers with Nα-(5-fluoro-2,4-dinitrophenyl)-L-alanine amide (FDAA, Marfey's Reagent) to form diastereomers that can be separated on a conventional achiral stationary phase, such as a C18 column.
Experimental Protocol
1. Sample Preparation (Bulk Drug)
-
Accurately weigh and dissolve an appropriate amount of the this compound bulk drug in a suitable solvent (e.g., a mixture of water and acetone) to achieve a known concentration.
2. Derivatization Procedure
-
To an aliquot of the this compound sample solution, add a solution of Marfey's reagent (e.g., 3 mg/mL in acetone) and a buffer solution (e.g., 1 M sodium bicarbonate).[1]
-
The molar ratio of the derivatizing reagent to this compound should be optimized, with a ratio of approximately 3:1 being sufficient.
-
Heat the mixture in a water bath at 55 °C for 1 hour.[1] Some studies suggest a reaction time of 60 minutes is adequate for the reaction to reach a stable point.
-
Allow the solution to cool to room temperature.
-
Dilute the derivatized solution to a final volume with water.[1]
3. HPLC Analysis
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Lichrospher C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[2]
-
Mobile Phase: A mixture of 0.5% triethylamine solution (adjusted to pH 3.0 with phosphoric acid) and acetonitrile (55:45 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Expected Results
This method should provide a good resolution between the two diastereomeric derivatives, with a reported resolution (Rs) of 4.03. The S-enantiomer derivative typically elutes before the R-enantiomer derivative.
Application Note 2: Direct Enantiomeric Separation of this compound using a Chiral Stationary Phase
This method allows for the direct separation of this compound enantiomers without the need for derivatization, using a specialized chiral stationary phase (CSP). The CHIRALPAK ZWIX(+) column, which contains a zwitterionic selector, has been shown to be effective for this separation.[4]
Experimental Protocol
1. Sample Preparation (Bulk Drug)
-
Dissolve the this compound bulk drug in a mixture of water and methanol (50/50, v/v) to a concentration of 10 mg/mL for UV detection.[4]
2. HPLC Analysis (UV Detection)
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: CHIRALPAK ZWIX(+) (250 mm × 4.0 mm i.d., 3 µm).[4]
-
Mobile Phase: 5 mM ammonium dihydrogen orthophosphate in a mixture of methanol and water (90/10, v/v).[4]
3. HPLC-MS/MS Analysis (for higher sensitivity)
-
HPLC System: An HPLC system coupled to a mass spectrometer.
-
Column: CHIRALPAK ZWIX(+) (150 mm × 3.0 mm i.d., 3 µm).[1]
-
Mobile Phase: 5 mM ammonium formate + 5 mM formic acid in a mixture of methanol and water (96/4, v/v).[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 25 °C.[1]
-
Detection: Mass spectrometry (MS).
Expected Results
Direct chiral separation on the CHIRALPAK ZWIX(+) column provides baseline resolution of the this compound enantiomers. It is important to note that other chiral stationary phases, such as polysaccharide-derived columns (e.g., Chiralpak AD and Chiralcel OD), have been reported to not achieve baseline resolution.[4] A direct separation with a narrower resolution (Rs = 1.2) has been reported using a macrocyclic glycopeptide chiral stationary phase.[5]
Quantitative Data Summary
| Parameter | Indirect Method (Pre-column Derivatization) | Direct Method (CHIRALPAK ZWIX(+)) |
| Stationary Phase | Lichrospher C18 (5 µm) | CHIRALPAK ZWIX(+) (3 µm) |
| Detection | UV (339 nm) | UV (212 nm) / MS |
| Linearity Range | 0.20 - 2.02 µg/mL[2] | Not explicitly stated |
| Limit of Detection (LOD) | 0.2 µg/mL for both enantiomers[2] | 2 µg/mL (UV), 1 ng/mL (MS) for R-enantiomer[4] |
| Limit of Quantification (LOQ) | Varies: 0.2 mg/mL, 7.5 x 10⁻⁴ mg/mL, 3.3 x 10⁻² mg/mL[2] | 6 µg/mL (UV), 5 ng/mL (MS) for R-enantiomer[4] |
| Resolution (Rs) | 4.03 | Baseline resolution |
| Recovery | 96.3%[2] | Not explicitly stated |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflows for the indirect and direct enantiomeric separation of this compound.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a direct enantiomeric separation of this compound to support isolated perfused rat kidney studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct Separation of this compound Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Use of Pregabalin in the Chung Model of Peripheral Nerve Injury
Introduction
The Chung model, also known as the spinal nerve ligation (SNL) model, is a widely utilized and robust preclinical model for inducing neuropathic pain that mimics symptoms seen in human patients, such as allodynia and hyperalgesia.[1][2] The model involves a tight ligation of the L5 and/or L6 spinal nerves, which produces long-lasting and stable pain-like behaviors.[2][3] This makes it an excellent platform for investigating the mechanisms of neuropathic pain and for screening potential analgesic compounds.[2] Pregabalin, a structural analogue of GABA, is a first-line treatment for neuropathic pain.[4][5] Its application in the Chung model allows researchers to study its analgesic efficacy and underlying mechanisms of action in a controlled experimental setting.
Mechanism of Action of this compound
This compound exerts its analgesic effects primarily by binding with high affinity to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[4][6][7] In neuropathic pain states, there is an upregulation of this α2δ subunit in the dorsal root ganglion and spinal cord.[8] By binding to this subunit, this compound reduces the influx of calcium into presynaptic nerve terminals.[9][10] This reduction in intracellular calcium subsequently decreases the release of several key excitatory neurotransmitters, including glutamate, substance P, and calcitonin gene-related peptide (CGRP).[7][8][9] The ultimate effect is a reduction in neuronal hyperexcitability and attenuation of pain signaling.[9][11]
Caption: this compound's primary mechanism of action.
Experimental Protocols
Protocol 1: Chung Model of Spinal Nerve Ligation (SNL)
This protocol describes the surgical procedure for inducing neuropathic pain in rats, as originally developed by Kim and Chung (1992).[1][3]
Materials:
-
Anesthetic (e.g., Isoflurane or Ketamine/Xylazine cocktail)
-
Surgical tools (scalpel, scissors, forceps, retractors)
-
6-0 silk suture[13]
-
Wound clips or sutures for skin closure[12]
-
Antiseptic solution and sterile saline
-
Warming pad
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and confirm the lack of a pedal withdrawal reflex. Shave the dorsal lumbar region and sterilize the surgical site with an antiseptic solution. Place the animal prone on a warming pad to maintain body temperature.
-
Incision: Make a dorsal midline skin incision from approximately L4 to S2 vertebrae.[13]
-
Muscle Dissection: Separate the paraspinal muscles from the spinous processes at the L5 and L6 levels to expose the L6 transverse process.[12]
-
Exposure of Spinal Nerves: Carefully remove the L6 transverse process with rongeurs to clearly visualize the L4, L5, and L6 spinal nerves.[12][13]
-
Nerve Ligation: Gently isolate the L5 and L6 spinal nerves distal to the dorsal root ganglion (DRG). Tightly ligate both nerves with 6-0 silk suture.[3][13] Ensure the ligation is secure. The L4 nerve should remain untouched.[3]
-
Closure: Close the muscle layer with sutures and the skin incision with wound clips.[12]
-
Post-operative Care: Administer post-operative analgesia as per institutional guidelines. House animals with extra bedding and monitor for signs of distress or motor deficits.[3][13] Wound clips should be removed 7-10 days post-surgery.[12] Allow a recovery period of at least 3-7 days before behavioral testing.[13]
Caption: Experimental workflow for the Chung model.
Protocol 2: Assessment of Mechanical Allodynia
This protocol uses von Frey filaments to measure the paw withdrawal threshold (PWT) in response to a non-noxious mechanical stimulus.
Materials:
-
Set of calibrated von Frey filaments (e.g., Stoelting)
-
Testing apparatus with a wire mesh floor
-
Animal enclosures for acclimatization
Procedure:
-
Acclimatization: Place the animal in the testing apparatus and allow it to acclimate for 15-20 minutes.
-
Filament Application: Apply the von Frey filaments to the plantar surface of the hind paw, in the area innervated by the uninjured L4 spinal nerve.[3]
-
Up-Down Method (Chaplan et al., 1994):
-
Begin with a mid-range filament (e.g., 2.0 g) and apply it with enough force to cause a slight bend, holding for 6-8 seconds.
-
A positive response is a sharp withdrawal or flinching of the paw.
-
If there is no response, use the next filament of increasing force. If there is a positive response, use the next filament of decreasing force.
-
The pattern of responses is recorded, and the 50% paw withdrawal threshold is calculated using the appropriate formula.
-
-
Testing Schedule: Establish a stable post-operative baseline before drug administration. After administering this compound or vehicle, measure PWT at various time points (e.g., 30, 60, 90, 120 minutes) to determine the peak effect and duration of action.
Protocol 3: Assessment of Cold Allodynia
This protocol measures the response to a non-noxious cold stimulus.
Materials:
-
Acetone
-
Syringe or dropper
-
Testing apparatus (as above)
Procedure:
-
Acclimatization: Acclimate the animal as described for mechanical allodynia testing.
-
Acetone Application: Apply a small drop of acetone to the plantar surface of the hind paw, avoiding direct contact between the applicator and the skin.[3]
-
Response Measurement: Observe the animal's response for up to 40 seconds. A positive response is a sharp paw withdrawal, flinching, or licking of the paw.
-
Scoring: The test is typically repeated several times (e.g., 5 times with a 5-minute interval). The score can be recorded as the frequency or duration of the response.[3]
-
Testing Schedule: Test animals at baseline and at set time points after drug administration, similar to the mechanical allodynia protocol.
Quantitative Data Summary
This compound has been shown to dose-dependently alleviate allodynia and hyperalgesia in the Chung model of neuropathic pain. The following table summarizes representative quantitative data from published studies.
| Drug | Administration | Model | Pain Endpoint | Effective Dose Range | ED₅₀ / MED | Citation(s) |
| This compound | Oral (p.o.) | Chung (SNL) | Dynamic Allodynia | 3 - 30 mg/kg | MED: ≤10 mg/kg | [14] |
| This compound | Oral (p.o.) | Chung (SNL) | Mechanical Allodynia | 0.3 - 30 mg/kg | ED₅₀: 2.45 ± 0.23 mg/kg | [15] |
| This compound | Intraperitoneal (i.p.) | Chung (SNL) | Tactile Allodynia | Not specified | Effective, dose-dependent | [8] |
| This compound | Intrathecal (i.t.) | Chung (SNL) | Tactile Allodynia | Not specified | More potent than systemic admin. | [8] |
-
MED: Minimum Effective Dose
-
ED₅₀: Dose that produces 50% of the maximum possible effect
References
- 1. researchgate.net [researchgate.net]
- 2. Segmental Spinal Nerve Ligation Model of Neuropathic Pain | Springer Nature Experiments [experiments.springernature.com]
- 3. Spinal nerve ligation model [pspp.ninds.nih.gov]
- 4. [PDF] this compound in Neuropathic Pain: Evidences and Possible Mechanisms | Semantic Scholar [semanticscholar.org]
- 5. This compound alleviates neuropathic pain via inhibition of the PKCε/TRPV1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Antiallodynic Effect of this compound in Rat Models of Sympathetically Maintained and Sympathetic Independent Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The antiallodynic action of this compound may depend on the suppression of spinal neuronal hyperexcitability in rats with spared nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 14. researchgate.net [researchgate.net]
- 15. Synergistic antiallodynic effects of this compound and thioctic acid in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Pregabalin Efficacy in Diabetic Neuropathy Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the efficacy of pregabalin in preclinical animal models of diabetic neuropathy. The methodologies outlined below are based on established and widely used practices in the field, ensuring robust and reproducible data generation for the assessment of potential therapeutic agents.
Animal Model: Streptozotocin (STZ)-Induced Diabetic Neuropathy
The most common and well-validated animal model for type 1 diabetic neuropathy is the streptozotocin (STZ)-induced model in rodents.[1][2] STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas, leading to hyperglycemia and the subsequent development of neuropathic pain.[3]
Protocol for Induction of Diabetes:
-
Animal Species: Male Sprague-Dawley rats (220-260g) or BALB/c mice are commonly used.[3][4]
-
STZ Preparation: Dissolve STZ in cold, sterile 0.1 M citrate buffer (pH 4.5) immediately before injection to prevent degradation.
-
Induction:
-
High-Dose Regimen (Rats): A single intraperitoneal (i.p.) injection of STZ at a dose of 50-60 mg/kg.[3]
-
High-Dose Regimen (Mice): A single i.p. injection of STZ at a dose of 200 mg/kg.[4][5]
-
Low-Dose Regimen (Rats): Multiple lower doses can also be used to induce a more gradual onset of diabetes.[1]
-
-
Confirmation of Diabetes: Measure blood glucose levels from tail vein blood samples 3 days to 1 week post-STZ injection. Animals with fasting blood glucose levels above 250 mg/dL are considered diabetic and suitable for the study.[6]
-
Development of Neuropathy: Neuropathic pain symptoms, such as mechanical allodynia and thermal hyperalgesia, typically develop within 2 to 4 weeks after the induction of diabetes.[2][7]
Behavioral Assays for Nociception
Behavioral tests are crucial for assessing the presence and severity of neuropathic pain and for evaluating the analgesic effects of this compound.
Mechanical Allodynia: Von Frey Test
This test measures the withdrawal threshold to a non-noxious mechanical stimulus, indicating the presence of mechanical allodynia.[8]
Protocol:
-
Place the animal in a Plexiglas chamber with a wire mesh floor and allow it to acclimate for at least 30 minutes.[4]
-
Apply calibrated von Frey filaments of increasing stiffness to the mid-plantar surface of the hind paw.
-
Begin with a filament that does not elicit a response and proceed to filaments of increasing force.
-
A positive response is defined as a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold (PWT) can be calculated using the up-down method.
Thermal Hyperalgesia: Hot Plate Test
This assay assesses the response to a noxious thermal stimulus, revealing thermal hyperalgesia.[9][10]
Protocol:
-
Place the animal on a hot plate apparatus maintained at a constant temperature (e.g., 52°C or 55°C ± 1°C).[9][10]
-
Record the latency time for the animal to exhibit a nociceptive response, such as licking or shaking its paws, or jumping.[9]
-
A cut-off time (e.g., 35-60 seconds) should be established to prevent tissue damage.[10][11]
Electrophysiological Assessment: Nerve Conduction Velocity (NCV)
NCV studies are considered a gold standard for assessing nerve function and are used to quantify the extent of nerve damage in diabetic neuropathy.[7][12]
Protocol:
-
Anesthetize the animal (e.g., with ketamine/xylazine).[13]
-
Place stimulating electrodes on the sciatic nerve at two different points (e.g., the sciatic notch and the knee).
-
Place recording electrodes on the muscles of the hind paw to measure the compound muscle action potential (CMAP).[8]
-
Calculate the motor nerve conduction velocity (MNCV) by dividing the distance between the stimulating electrodes by the difference in the latency of the evoked CMAPs.
-
Sensory nerve conduction velocity (SNCV) can be measured similarly by stimulating distally and recording proximally.[13]
Molecular and Cellular Assays
To investigate the mechanisms of action of this compound, various molecular and cellular assays can be performed on tissues such as the dorsal root ganglia (DRG) and spinal cord.
-
Western Blotting/Immunohistochemistry: To measure the expression levels of proteins involved in pain signaling pathways, such as the α2δ-1 subunit of voltage-gated calcium channels, Protein Kinase C epsilon (PKCε), and Transient Receptor Potential Vanilloid 1 (TRPV1).[14][15]
-
ELISA: To quantify the levels of inflammatory mediators and neurotransmitters (e.g., glutamate, substance P) in tissue homogenates.[14][16]
-
Quantitative PCR (qPCR): To measure the mRNA expression of relevant genes.
Data Presentation
Quantitative data from these experiments should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: this compound Efficacy in STZ-Induced Diabetic Neuropathy Models
| Parameter | Control Group | Diabetic + Vehicle | Diabetic + this compound (Dose 1) | Diabetic + this compound (Dose 2) |
| Blood Glucose (mg/dL) | 100 ± 10 | 450 ± 50 | 440 ± 45 | 460 ± 55 |
| Paw Withdrawal Threshold (g) | 15 ± 2 | 4 ± 1 | 10 ± 1.5 | 12 ± 2 |
| Hot Plate Latency (s) | 25 ± 3 | 10 ± 2 | 18 ± 2.5 | 22 ± 3 |
| Motor NCV (m/s) | 55 ± 5 | 35 ± 4 | 45 ± 4 | 48 ± 5 |
| α2δ-1 Expression (fold change) | 1.0 | 2.5 ± 0.3 | 1.5 ± 0.2 | 1.2 ± 0.1 |
Values are represented as mean ± SEM. Statistical significance should be indicated.
Visualizations
Diagrams created using Graphviz can effectively illustrate experimental workflows and signaling pathways.
Caption: Experimental workflow for assessing this compound efficacy.
Caption: this compound's signaling pathway in neuropathic pain.
References
- 1. Animal models of painful diabetic neuropathy: the STZ rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Streptozotocin induced Rodent Diabetic Neuropathy Model - Creative Biolabs [creative-biolabs.com]
- 3. aragen.com [aragen.com]
- 4. This compound TREATMENT OF PERIPHERAL NERVE DAMAGE IN A MURINE DIABETIC PERIPHERAL NEUROPATHY MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mouse Models of Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenotyping animal models of diabetic neuropathy: a consensus statement of the diabetic neuropathy study group of the EASD (Neurodiab) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of diabetic neuropathy progression in a mouse model of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Exercise training attenuates acute hyperalgesia in streptozotocin-induced diabetic female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Animal models and biomarkers of neuropathy in diabetic rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuropathy Phentoyping Protocols - Nerve Conduction Velocity [protocols.io]
- 14. This compound in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound alleviates neuropathic pain via inhibition of the PKCε/TRPV1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Administration of Pregabalin in Animal Studies of Fibromyalgia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used in preclinical animal studies to evaluate the efficacy of pregabalin for fibromyalgia-like symptoms. The protocols detailed below are based on established and widely used animal models that recapitulate key aspects of fibromyalgia, such as chronic widespread pain, hyperalgesia, and allodynia.
Introduction
Fibromyalgia is a complex chronic pain disorder characterized by widespread musculoskeletal pain, fatigue, sleep disturbances, and cognitive dysfunction. This compound, an α2δ ligand, is one of the few pharmacological treatments approved by the FDA for managing fibromyalgia. It is believed to exert its analgesic effects by binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system, thereby reducing the release of excitatory neurotransmitters. Animal models are crucial for elucidating the underlying mechanisms of fibromyalgia and for testing the efficacy of therapeutic agents like this compound. This document outlines the protocols for two common animal models and summarizes quantitative data from relevant studies.
Key Animal Models for Fibromyalgia Research
-
Reserpine-Induced Myalgia (RIM) Model : This model is established by administering reserpine, which depletes biogenic amines, leading to symptoms that mimic fibromyalgia, including widespread pain, hyperalgesia, allodynia, and depressive-like behaviors. It is considered a robust model for reproducing comorbid symptoms of the disorder.
-
Acidic Saline-Induced Chronic Widespread Pain (CWP) Model : This model involves repeated intramuscular injections of acidic saline (pH 4.0) into the gastrocnemius muscle. This procedure induces long-lasting, bilateral muscle hyperalgesia and allodynia, key features of fibromyalgia.
-
Intermittent Stress Models : Models using intermittent cold or psychological stress have also been developed to induce generalized and long-lasting pain with female predominance, reflecting features of clinical fibromyalgia. This compound has been shown to suppress hyperalgesia in these models.
Experimental Protocols
Protocol 1: Reserpine-Induced Myalgia (RIM) Model and this compound Administration (Rat)
This protocol describes the induction of fibromyalgia-like symptoms in rats using reserpine and the subsequent administration of this compound to assess its analgesic effects.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-400 g)
-
Reserpine (Sigma-Aldrich or equivalent)
-
Glacial acetic acid
-
Distilled water
-
This compound (e.g., Lyrica, Pfizer)
-
Vehicle for this compound (e.g., distilled water for oral administration)
-
Behavioral testing equipment (e.g., Electronic Von Frey, Randall-Selitto test)
Procedure:
-
Induction of Fibromyalgia Model:
-
Prepare the reserpine solution by diluting it in glacial acetic acid to a final concentration of 0.5% acetic acid in distilled water.
-
Administer reserpine via subcutaneous (s.c.) injection at a dose of 1 mg/kg once daily for three consecutive days.
-
Allow the symptoms to develop. Pain thresholds are typically assessed on day 5 after the final reserpine injection.
-
-
This compound Administration:
-
Acute Treatment: Administer a single oral (p.o.) dose of this compound (e.g., 10 mg/kg or 30 mg/kg) on the day of behavioral testing.
-
Chronic Treatment: Administer a single daily oral dose of this compound (e.g., 30 mg/kg) for a period of 14-21 consecutive days, starting after the induction phase.
-
-
Behavioral Assessment:
-
Tactile Allodynia: Measure the paw withdrawal threshold in response to mechanical stimulation using an Electronic Von Frey aesthesiometer.
-
Mechanical Hyperalgesia: Assess the paw withdrawal pressure threshold using an analgesimeter (e.g., Randall-Selitto test).
-
Thermal Hyperalgesia: Use a hot plate test to measure the latency of paw withdrawal from a heated surface.
-
Depressive-like Behavior: The Forced Swimming Test can be used to measure immobility time, which is often increased in this model.
-
-
Data Analysis:
-
Compare pain thresholds and immobility times between this compound-treated, vehicle-treated, and control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Protocol 2: Acidic Saline-Induced Chronic Widespread Pain (CWP) and this compound Administration (Mouse)
This protocol details the induction of CWP in mice, a model that effectively mimics the persistent muscle pain of fibromyalgia.
Materials:
-
Male or female mice (e.g., ICR-CD1)
-
pH 4.0 saline (buffered with HEPES)
-
This compound
-
Vehicle for this compound (e.g., saline for intraper
Application of Pregabalin in Preclinical Models of Postoperative Pain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Postoperative pain remains a significant clinical challenge, and effective management is crucial for patient recovery and well-being. Pregabalin, an analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), has emerged as a widely used adjuvant analgesic in the perioperative setting.[1] Its mechanism of action, primarily through the modulation of calcium channels, makes it a compelling candidate for attenuating central sensitization and hyperexcitability that contribute to postoperative pain states.[2][3]
These application notes provide a comprehensive overview of the use of this compound in preclinical models of postoperative pain, with a focus on standardized experimental protocols and quantitative data analysis. The information presented is intended to guide researchers in designing and executing robust preclinical studies to evaluate the efficacy of this compound and novel analgesic compounds.
Mechanism of Action of this compound in Pain Signaling
This compound exerts its analgesic effects by binding with high affinity to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1][2] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of several excitatory neurotransmitters, including glutamate, substance P, and calcitonin gene-related peptide (CGRP).[2][4] By dampening this excessive neuronal signaling, this compound effectively reduces the hyperexcitability of dorsal horn neurons that is a hallmark of central sensitization following tissue injury.[4]
Preclinical Model of Postoperative Pain: Hindpaw Incision
The hindpaw incision model is a widely used and reproducible preclinical model that mimics many aspects of clinical postoperative pain, including mechanical allodynia and thermal hyperalgesia.[5][6]
Experimental Workflow
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative effects of this compound on mechanical allodynia and thermal hyperalgesia in rodent models of incisional pain.
Table 1: Effect of this compound on Mechanical Allodynia (Paw Withdrawal Threshold) in a Mouse Incisional Pain Model
| Treatment Group | Time Post-Incision | Paw Withdrawal Threshold (g) (Mean ± SEM) |
| Saline + Incision | 1 hour | 0.25 ± 0.05 |
| 12 hours | 0.30 ± 0.06 | |
| This compound (30 mg/kg) + Incision | 1 hour | 1.20 ± 0.15[7] |
| 12 hours | 1.15 ± 0.18[7] | |
| Sham | 1 hour | 1.50 ± 0.20 |
| 12 hours | 1.45 ± 0.22 | |
| Data adapted from a study in BALB/c mice.[7] this compound was administered intraperitoneally 30 minutes before and 1 hour after incision. |
Table 2: Dose-Dependent Effect of this compound on Mechanical Allodynia (Paw Withdrawal Threshold) in a Rat Neuropathic Pain Model
| This compound Dose (mg/kg, i.p.) | Peak Paw Withdrawal Threshold (g) (Mean ± SEM) |
| Vehicle | 2.1 ± 0.3 |
| 3 | 4.8 ± 0.7[8] |
| 10 | 9.2 ± 1.1[8] |
| 30 | 13.5 ± 1.5[8] |
| Data from a rat model of sympathetically maintained neuropathic pain, which shares features of central sensitization with postoperative pain.[8] |
Table 3: Effect of this compound on Thermal Hyperalgesia (Thermal Withdrawal Latency) in a Rat Neuropathic Pain Model
| Treatment Group | Time Post-Injury | Thermal Withdrawal Latency (s) (Mean ± SEM) |
| Sham | Day 7 | 12.5 ± 1.0 |
| Vehicle + Injury | Day 7 | 6.2 ± 0.8 |
| This compound (30 mg/kg) + Injury | Day 7 | 10.8 ± 1.2 |
| Representative data illustrating the expected trend in a thermal hyperalgesia model. Specific data for postoperative models may vary. |
Experimental Protocols
Hindpaw Incision Model Protocol (Mouse)
-
Anesthesia: Anesthetize the mouse using isoflurane (4% for induction, 2% for maintenance) in oxygen delivered via a nose cone.[7] Confirm adequate anesthetic depth by lack of response to a tail pinch.
-
Surgical Preparation: Place the mouse in a prone position. Secure the left hindpaw with the plantar surface facing upwards.[9] Disinfect the surgical area with 10% povidone-iodine solution followed by 70% ethanol.[7]
-
Incision: Using a number 11 sterile scalpel blade, make a 5-mm longitudinal incision through the skin and fascia, starting 2 mm from the proximal edge of the heel and extending towards the toes.[7][9]
-
Muscle Incision: Carefully elevate the underlying plantaris muscle with fine forceps and make a longitudinal incision into the muscle belly.[7]
-
Closure: Close the skin using one or two mattress sutures with 5-0 nylon.
-
Postoperative Care: Apply a topical antibiotic ointment to the wound. Allow the mouse to recover in a clean, warm cage before returning it to its home cage.[5] For sham controls, perform all steps except the incision.[5]
Von Frey Test for Mechanical Allodynia
-
Acclimation: Place the animals in individual clear Plexiglas chambers on an elevated wire mesh floor for at least 30 minutes before testing to allow for acclimation.[10]
-
Filament Application: Apply calibrated von Frey filaments to the plantar surface of the incised hindpaw, near the incision site.[10][11] Apply the filament perpendicularly until it buckles, holding for 3-5 seconds.[11]
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination (Up-Down Method): Start with a mid-range filament (e.g., 0.4 g). If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.[10] The 50% paw withdrawal threshold is calculated using the pattern of responses.[12]
Hargreaves Test for Thermal Hyperalgesia
-
Acclimation: Place the animals in individual clear Plexiglas chambers on a glass plate for at least 30 minutes to acclimate.[13][14]
-
Heat Source: A radiant heat source is positioned under the glass plate and focused on the plantar surface of the incised hindpaw.[15][16]
-
Measurement: Activate the heat source. A timer automatically records the latency to paw withdrawal.[13]
-
Cut-off Time: A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.[13]
-
Testing: Repeat the measurement 3-5 times for each paw, with at least 5 minutes between measurements.[14]
Conclusion
This compound consistently demonstrates efficacy in reducing mechanical allodynia and thermal hyperalgesia in preclinical models of postoperative pain. The protocols and data presented here provide a framework for the continued investigation of this compound and the development of novel analgesics. By utilizing standardized and validated preclinical models and behavioral assays, researchers can generate reliable and translatable data to inform clinical drug development.
References
- 1. This compound Reduces Acute Inflammatory and Persistent Pain Associated with Nerve Injury and Cancer in Rat Models of Orofacial Pain [jofph.com]
- 2. mdpi.com [mdpi.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. Oral Administration of this compound in Rats before or after Nerve Injury Partially Prevents Spontaneous Neuropathic Pain and Long Outlasts the Treatment Period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of this compound on nociceptive thresholds and immune responses in a mouse model of incisional pain [epain.org]
- 8. Antiallodynic Effect of this compound in Rat Models of Sympathetically Maintained and Sympathetic Independent Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iasp-pain.org [iasp-pain.org]
- 10. [this compound and postoperative hyperalgesia. A review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound suppresses nociceptive behavior and central sensitization in a rat trigeminal neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound attenuates long-lasting post-inflammatory nociplastic mechanical sensitization in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Methodologies for Studying Pregabalin's Impact on Sleep Architecture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide to the methodologies employed in studying the effects of pregabalin on sleep architecture. The following sections detail the experimental procedures for both preclinical and clinical research, data analysis techniques, and the underlying mechanism of action of this compound.
Preclinical Evaluation of this compound on Sleep Architecture in Rodent Models
Preclinical studies in rodent models are crucial for elucidating the fundamental effects of this compound on sleep-wake patterns and for informing clinical trial design.
Animal Models
Neuropathic pain models in mice are often utilized to study the dual effects of this compound on pain and sleep.[1] A commonly used model is the partial sciatic nerve ligation (PSNL) model, which induces thermal hyperalgesia and mechanical allodynia, along with sleep disturbances.[1] Another relevant model is the spared nerve injury (SNI) model, which also leads to significant disruptions in the sleep-wake cycle.[2][3]
Surgical Implantation of EEG/EMG Electrodes
To monitor sleep architecture, rodents are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recordings.
Protocol:
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., a combination of ketamine and xylazine, or isoflurane).
-
Stereotaxic Surgery: Secure the animal in a stereotaxic frame.
-
Electrode Placement:
-
EEG: Place stainless steel screw electrodes over the frontal and parietal cortices for EEG recording. A reference electrode is typically placed over the cerebellum.
-
EMG: Insert fine-wire electrodes into the nuchal (neck) muscles to record EMG activity, which is essential for differentiating between REM sleep and wakefulness.
-
-
Securing the Implant: Secure the electrode assembly to the skull using dental cement.
-
Post-operative Care: Administer analgesics and allow for a recovery period of at least one week before commencing sleep recordings.
Sleep-Wake Recording and Analysis
Protocol:
-
Habituation: Acclimate the animals to the recording chambers for several days to minimize stress-induced sleep alterations.
-
Baseline Recording: Record EEG and EMG data continuously for at least 24 hours to establish a baseline sleep-wake pattern.
-
Drug Administration: Administer this compound or vehicle control orally (i.g.) or via intraperitoneal injection.[1] Dosages in preclinical studies typically range from 10 mg/kg to 100 mg/kg.[4]
-
Post-treatment Recording: Record sleep-wake activity for a defined period (e.g., 4-24 hours) following drug administration.
-
Sleep Scoring:
-
Divide the continuous EEG/EMG recordings into 4- to 30-second epochs.[2][5]
-
Visually or automatically score each epoch as one of three stages:
-
Wakefulness: Characterized by low-amplitude, high-frequency EEG and high EMG activity.[2]
-
Non-Rapid Eye Movement (NREM) Sleep: Characterized by high-amplitude, low-frequency (delta waves) EEG and low EMG activity.[2]
-
Rapid Eye Movement (REM) Sleep: Characterized by low-amplitude, mixed-frequency EEG with prominent theta activity and muscle atonia (minimal EMG activity).[2]
-
-
-
Data Analysis: Quantify the following parameters:
-
Total time spent in each sleep stage (Wake, NREM, REM).
-
Sleep latency (time from lights off to the first epoch of NREM sleep).
-
Bout duration and number for each sleep stage.
-
Number of awakenings.
-
Quantitative Data from Preclinical Studies
| Parameter | This compound Effect | Reference |
| NREM Sleep | Increased duration | [1][4][6] |
| REM Sleep | Decreased duration in some studies, restored in neuropathic pain models | [2][3][6] |
| NREM Sleep Delta Power | Dose-dependent increase | [6] |
| NREM Sleep Episode Duration | Markedly increased | [4][6] |
| Number of NREM Sleep Episodes | Decreased | [6] |
Clinical Evaluation of this compound on Sleep Architecture in Humans
Clinical studies are essential to confirm the effects of this compound on sleep in healthy volunteers and patient populations.
Study Design
The gold standard for clinical evaluation is the randomized, double-blind, placebo-controlled crossover study.[7][8] This design minimizes bias and allows for within-subject comparisons. Studies are often conducted in single research centers.[7][8]
Participant Population
Studies have been conducted in various populations, including:
-
Patients with generalized anxiety disorder (GAD).[11]
-
Patients with neuropathic pain.[14]
-
Patients with restless legs syndrome (RLS).[15]
Objective Sleep Assessment: Polysomnography (PSG)
Polysomnography is the primary method for objectively measuring sleep architecture.
Protocol:
-
Participant Screening: Screen participants for any existing sleep disorders (e.g., sleep apnea) that could confound the results.[13]
-
Habituation Night: Have participants spend one night in the sleep laboratory to adapt to the environment and equipment.
-
Electrode and Sensor Placement:
-
EEG: Apply electrodes to the scalp according to the international 10-20 system to record brain activity.[16][17] Recommended derivations include Fz-Cz, Pz-Oz, C3-A2, and C4-A1.[5]
-
EOG (Electrooculogram): Place electrodes near the eyes to record eye movements, which are critical for identifying REM sleep.[5]
-
EMG (Electromyogram): Place electrodes on the chin and legs to monitor muscle tone and detect periodic limb movements.[5]
-
Other Sensors: Include sensors to monitor oronasal airflow, respiratory effort, and blood oxygen saturation to screen for sleep-disordered breathing.[5]
-
-
Baseline PSG: Conduct a baseline PSG recording prior to drug administration.
-
Drug Administration: Administer this compound or placebo according to the study protocol. Doses in clinical studies typically range from 150 mg/day to 600 mg/day, often in divided doses.[5]
-
Post-treatment PSG: Conduct a second PSG recording after a specified treatment period (e.g., 3 days to 4 weeks).[5][7]
-
Sleep Scoring:
-
Score the PSG recordings in 30-second epochs according to the Rechtschaffen and Kales (R&K) or the more recent American Academy of Sleep Medicine (AASM) criteria.[5]
-
Sleep stages include: Wake, Stage N1 (formerly Stage 1), Stage N2 (formerly Stage 2), Stage N3 (formerly Stages 3 and 4, also known as slow-wave sleep), and Stage R (REM sleep).
-
-
Data Analysis: Analyze the following PSG parameters:
-
Sleep Latency: Time to persistent sleep.
-
Total Sleep Time (TST): Total duration of all sleep stages.
-
Sleep Efficiency: TST divided by time in bed.
-
Wake After Sleep Onset (WASO): Time spent awake after sleep onset.[13][15]
-
Percentage and Duration of Each Sleep Stage: (N1, N2, N3, R).
-
REM Latency: Time from sleep onset to the first epoch of REM sleep.
-
Number of Awakenings.
-
Subjective Sleep Assessment
Subjective measures are important for understanding the patient's perception of sleep quality.
Commonly Used Questionnaires:
-
Medical Outcomes Study (MOS) Sleep Scale: Assesses sleep disturbance, sleep adequacy, and other sleep-related parameters.[10][18]
-
Leeds Sleep Evaluation Questionnaire (LSEQ): Measures ease of getting to sleep and perceived quality of sleep.[7]
-
Groningen Sleep Quality Scale (GSQ): Rates the quality of the previous night's sleep.[10]
-
Epworth Sleepiness Scale (ESS): Evaluates daytime sleepiness.[9]
-
Insomnia Severity Index (ISI): Assesses the severity of insomnia symptoms.[19]
Quantitative Data from Clinical Studies
Table 1: Effects of this compound on Polysomnographic Parameters in Healthy Volunteers
| Parameter | This compound (150 mg t.i.d.) | Alprazolam (1 mg t.i.d.) | Placebo | Reference |
| Slow-Wave Sleep (% of TST) | Significantly Increased | Significantly Reduced | - | [7] |
| Stage 4 Sleep Duration | Significantly Increased | - | - | [7] |
| Sleep-Onset Latency | Modestly, Significantly Reduced | Modestly, Significantly Reduced | - | [7] |
| REM Sleep (% of TST) | Reduced | Reduced | - | [7] |
| Number of Awakenings (>1 min) | Significantly Reduced | - | - | [7] |
Table 2: Effects of this compound on Polysomnographic Parameters in Patients with Partial Epilepsy
| Parameter | This compound (300 mg/day) | Placebo | p-value (between groups) | Reference |
| Number of Awakenings (change from baseline) | Significant Reduction | Non-significant Increase | 0.02 | [5][10] |
| Wake After Sleep Onset (WASO) (change from baseline) | Approached Significance | - | 0.055 | [5][10] |
| Sleep Efficiency (change from baseline) | Significant Improvement | Significant Improvement | Not Significant | [5][10] |
Advanced Methodologies: EEG Spectral Analysis
EEG spectral analysis provides a more detailed quantitative assessment of the EEG signal during sleep.
Protocol:
-
EEG Data Acquisition: Record EEG data as described in the PSG protocol.
-
Data Preprocessing:
-
Epoching: Divide the EEG signal into epochs (e.g., 4 seconds).
-
Artifact Rejection: Visually or automatically identify and remove epochs containing artifacts (e.g., from muscle activity or eye movements).
-
-
Spectral Analysis:
-
Fast Fourier Transform (FFT): Apply an FFT algorithm to each artifact-free epoch to transform the time-domain EEG signal into the frequency domain. This decomposes the signal into its constituent frequencies.[20][21]
-
Power Spectrum Calculation: Calculate the power spectral density for each epoch, which represents the distribution of power across different frequencies.
-
-
Frequency Band Analysis: Average the power within specific frequency bands:
-
Data Interpretation: Compare the power in each frequency band between baseline and post-treatment conditions, and between this compound and placebo groups. This compound has been shown to enhance EEG low-frequency (0.5-4 Hz) activity.[18]
Visualizations
Signaling Pathway of this compound's Mechanism of Action
Caption: this compound's mechanism of action on neurotransmitter release.
Experimental Workflow for Clinical PSG Study
Caption: Workflow for a placebo-controlled clinical trial of this compound.
Mechanism of Action of this compound on Sleep
This compound's primary mechanism of action involves its binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system.[18][23][24] This binding modulates calcium influx into presynaptic neurons, which in turn reduces the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[23][24][25]
The reduction in the release of these neurotransmitters is thought to contribute to this compound's analgesic, anxiolytic, and anticonvulsant properties.[25][26] The impact on sleep architecture is considered a direct effect, distinct from its other therapeutic actions.[25][26] By reducing neuronal hyperexcitability, this compound promotes an increase in slow-wave sleep and enhances sleep continuity, leading to a more restorative sleep pattern.[18][27] This mechanism differs from that of benzodiazepines, which act on GABA-A receptors and tend to suppress slow-wave sleep.[11][27] Studies suggest that a significant portion of this compound's effect on sleep is a direct pharmacological action, independent of its anxiety-reducing effects.[11][27]
References
- 1. Antinociceptive and hypnotic activities of this compound in a neuropathic pain-like model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Effects of this compound and Morphine on the Sleep–Wake Cycle and Circadian Rhythms in Mice with Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Effects of this compound and Morphine on the Sleep-Wake Cycle and Circadian Rhythms in Mice with Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploratory Polysomnographic Evaluation of this compound on Sleep Disturbance in Patients with Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound enhances nonrapid eye movement sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A double-blind study in healthy volunteers to assess the effects on sleep of this compound compared with alprazolam and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound as add-on therapy induces REM sleep enhancement in partial epilepsy: a polysomnographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploratory polysomnographic evaluation of this compound on sleep disturbance in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. "this compound Improves Fibromyalgia-related Sleep Disturbance" by Thomas Roth, Pritha Bhadra-Brown et al. [scholarlycommons.henryford.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. clinicaltrials.eu [clinicaltrials.eu]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. EEG Recording and Analysis for Sleep Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EEG recording and analysis for sleep research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. THE-IMPACT-OF-PREGABALIN-ON-SLEEP-ARCHITECTURE-AND-TIMING-IN-PARTIAL-EPILEPSY [aesnet.org]
- 19. jcsm.aasm.org [jcsm.aasm.org]
- 20. The analgesic effect of this compound in patients with chronic pain is reflected by changes in pharmaco-EEG spectral indices - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of an Automated Pipeline for Large Scale EEG Spectral Analysis: The National Sleep Research Resource - PMC [pmc.ncbi.nlm.nih.gov]
- 22. gwmodel.whu.edu.cn [gwmodel.whu.edu.cn]
- 23. vedicarehealth.com [vedicarehealth.com]
- 24. What is the mechanism of this compound? [synapse.patsnap.com]
- 25. researchgate.net [researchgate.net]
- 26. A review of the effects of this compound on sleep disturbance across multiple clinical conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. droracle.ai [droracle.ai]
Investigating Pregabalin's Mechanism of Action: Application Notes and Protocols for Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture assays for the investigation of Pregabalin's mechanism of action. This document details the core experimental protocols, data interpretation, and visualization of key pathways and workflows, designed to facilitate research into this widely used pharmaceutical agent.
Introduction
This compound is an anticonvulsant and analgesic medication primarily known for its efficacy in treating neuropathic pain, epilepsy, and generalized anxiety disorder.[1] Its principal mechanism of action involves binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[2][3] This interaction is believed to reduce the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters such as glutamate.[4][5] Cell culture-based assays offer a powerful and controlled environment to dissect the molecular and cellular events downstream of this compound's interaction with its target.
Core Experimental Assays and Protocols
This section outlines detailed protocols for key in vitro assays to elucidate this compound's mechanism of action.
Radioligand Binding Assay: Quantifying Target Engagement
This assay directly measures the binding affinity of this compound to its target, the α2δ-1 subunit.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the α2δ-1 subunit (e.g., transfected HEK293 cells or primary neuronal cultures).
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Reaction:
-
In a multi-well plate, combine the membrane preparation with a fixed concentration of a radiolabeled ligand that binds to the α2δ-1 subunit (e.g., [³H]-Gabapentin or [³H]-Pregabalin).
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.
-
Incubate the mixture at room temperature to reach binding equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the unlabeled this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Imaging: Visualizing a Functional Consequence
This assay measures the effect of this compound on intracellular calcium concentration following neuronal depolarization.
Protocol:
-
Cell Preparation:
-
Plate primary neuronal cultures (e.g., dorsal root ganglion, cortical, or hippocampal neurons) on glass-bottom dishes suitable for microscopy.
-
Allow the cells to adhere and mature for an appropriate duration.
-
-
Dye Loading:
-
Incubate the neurons with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution) at 37°C in the dark.
-
After the loading period, wash the cells to remove excess dye.
-
-
Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with a camera and appropriate filter sets.
-
Acquire baseline fluorescence images.
-
Apply a depolarizing stimulus, such as a high concentration of potassium chloride (KCl), to open voltage-gated calcium channels.
-
Record the change in fluorescence intensity over time.
-
-
This compound Treatment:
-
Pre-incubate a separate set of dye-loaded cells with varying concentrations of this compound.
-
Repeat the depolarization and imaging steps in the presence of this compound.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F0) to calculate ΔF/F0.
-
Compare the peak ΔF/F0 in control and this compound-treated cells to determine the percentage of inhibition of calcium influx.
-
Generate dose-response curves to calculate the IC50 of this compound for calcium influx inhibition.
-
Patch-Clamp Electrophysiology: Directly Measuring Ion Channel Activity
This technique provides a direct measure of the effect of this compound on the currents flowing through voltage-gated calcium channels.
Protocol:
-
Cell Preparation:
-
Prepare cultured neurons on coverslips as for calcium imaging.
-
-
Recording Setup:
-
Place a coverslip in a recording chamber on the stage of an upright or inverted microscope.
-
Continuously perfuse the chamber with an external recording solution.
-
Pull a glass micropipette with a fine tip and fill it with an internal solution that mimics the intracellular ionic environment.
-
-
Whole-Cell Recording:
-
Under visual guidance, carefully approach a neuron with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing a whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Clamp the membrane potential at a holding potential where calcium channels are closed (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps to activate the calcium channels and record the resulting inward calcium currents.
-
-
This compound Application:
-
Perfuse the recording chamber with a solution containing this compound.
-
Repeat the voltage-clamp protocol to measure the effect of this compound on the calcium currents.
-
-
Data Analysis:
-
Measure the peak amplitude of the calcium currents before and after this compound application.
-
Calculate the percentage of inhibition of the calcium current at different this compound concentrations.
-
Neurotransmitter Release Assay: Assessing Downstream Effects
This assay quantifies the release of neurotransmitters, such as glutamate, from cultured neurons.
Protocol:
-
Cell Culture and Treatment:
-
Culture primary neurons in multi-well plates.
-
Pre-incubate the cells with various concentrations of this compound.
-
-
Stimulation of Release:
-
Replace the culture medium with a physiological buffer.
-
Stimulate neurotransmitter release by depolarizing the cells with a high concentration of KCl.
-
Incubate for a short period to allow for neurotransmitter release into the buffer.
-
-
Sample Collection and Analysis:
-
Collect the buffer containing the released neurotransmitters.
-
Quantify the concentration of the neurotransmitter of interest (e.g., glutamate) using a commercially available assay kit (e.g., ELISA or a fluorescence-based assay).
-
-
Data Normalization and Analysis:
-
Measure the total protein content in each well to normalize the neurotransmitter release data.
-
Compare the amount of neurotransmitter released from control and this compound-treated cells to determine the dose-dependent inhibition.
-
Western Blotting: Investigating Protein Expression
This technique is used to assess the effect of this compound on the expression levels of key proteins, such as the α2δ-1 subunit and synaptic vesicle proteins.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cultured neurons with this compound for a specified duration (e.g., 24-48 hours for chronic exposure studies).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., α2δ-1, synaptophysin, VAMP2).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the resulting signal using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).
-
Compare the normalized protein expression levels between control and this compound-treated samples.
-
Data Presentation
The following tables summarize representative quantitative data from the literature on the effects of this compound in various cell culture assays.
Table 1: Binding Affinity of this compound for the α2δ-1 Subunit
| Ligand | Preparation | Ki (nM) | Reference |
| [³H]-Gabapentin | Human recombinant α2δ-1 | 40 | [6] |
| [³H]-Pregabalin | Human recombinant α2δ-1 | 32 | [6] |
Table 2: Functional Inhibition of Calcium Influx and Neurotransmitter Release by this compound
| Assay | Cell Type | This compound Concentration | Effect | Reference |
| Calcium Current | Rat DRG Neurons | 200 µM | Inhibition of N-type calcium channel currents | [7] |
| Synaptic Vesicle Release | Cultured Hippocampal Neurons | 100 µM | Significant reduction in the initial rate of FM 4-64 unloading | [8] |
| Synaptic Vesicle Release | Cultured Hippocampal Neurons | 100 µM | Reduction in spontaneous release of FM 4-64 | [8] |
Table 3: Effect of this compound on Protein Expression and Trafficking
| Protein | Cell/Tissue Type | This compound Treatment | Effect | Reference |
| α2δ-1 | Cerebral Artery Smooth Muscle Cells | 100 µM for 24 hours | Decreased plasma membrane-localized α2δ-1 to ~55% of control | [2] |
| CaV1.2 α1 | Cerebral Artery Smooth Muscle Cells | 100 µM for 24 hours | Decreased plasma membrane-localized CaV1.2 α1 to ~75% of control | [2] |
| α2δ-1 | DRG Neurons (in vivo neuropathic pain model) | Chronic treatment | Reduced the elevation of α2δ-1 in the spinal cord and ascending axon tracts | [9] |
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows.
Caption: this compound's primary mechanism of action.
Caption: Experimental workflow for calcium imaging.
Caption: Relationship between assays and the research question.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. [PDF] this compound Reduces the Release of Synaptic Vesicles from Cultured Hippocampal Neurons | Semantic Scholar [semanticscholar.org]
- 4. Evidence that this compound reduces neuropathic pain by inhibiting the spinal release of glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Modulation of Neurotransmitter Release Is Mediated by Change in Intrinsic Activation/Inactivation Properties of Cav2.1 Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The increased trafficking of the calcium channel subunit alpha2delta-1 to presynaptic terminals in neuropathic pain is inhibited by the alpha2delta ligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Pregabalin Tolerance in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to pregabalin tolerance in long-term animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound's therapeutic effects, including its analgesic properties, are primarily mediated through its binding to the alpha-2-delta-1 (α2δ-1) subunit of voltage-gated calcium channels.[1] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[1][2] Although it is a structural analog of gamma-aminobutyric acid (GABA), it does not bind to GABA receptors.[1][3]
Q2: Why does the analgesic effect of this compound diminish over a long-term study?
A2: The diminishing effect of this compound over time is known as tolerance. While the precise molecular mechanisms for this compound tolerance are not fully elucidated, it is a common phenomenon observed with many centrally acting drugs.[4] Tolerance may develop due to neuroadaptive changes in the central nervous system, such as alterations in receptor density, downstream signaling pathways, or neurotransmitter release machinery in response to chronic drug exposure. For this compound, this could involve changes in the expression or trafficking of the α2δ-1 subunit or compensatory changes in glutamatergic systems.
Q3: Are there sex differences in the response to this compound in animal models?
A3: Yes, preclinical studies suggest there may be significant sex differences. In a mouse model of chronic widespread muscle pain, this compound was found to effectively reduce muscle hyperalgesia in males but not in females, despite inducing similar motor deficits in both sexes.[5][6] However, the underlying reasons for this difference are not yet fully understood, as no changes in α2δ-1 subunit expression were observed between sexes in that particular model.[5][7] Researchers should consider sex as a biological variable in their study design.
Troubleshooting Guide
Issue 1: A previously effective dose of this compound is no longer reducing allodynia or hyperalgesia.
This indicates the development of analgesic tolerance. The following strategies can be considered to restore or maintain efficacy.
-
Strategy 1: Dose Escalation
-
Rationale: Increasing the dose may overcome the developed tolerance and restore the analgesic effect. Clinical studies in humans have shown that many patients who do not respond to lower doses of this compound show notable improvements when the dose is escalated.[8][9]
-
Action: Gradually increase the dose of this compound. It is critical to monitor for a dose-dependent increase in adverse effects, such as sedation or motor impairment, which are common with higher doses.[10]
-
-
Strategy 2: Combination Therapy
-
Rationale: Combining this compound with a drug that has a different mechanism of action can produce synergistic or additive analgesic effects, allowing for a lower, more tolerable dose of this compound.
-
Action:
-
Opioids: Co-administration of this compound with morphine has been shown to prevent the development of morphine tolerance in rats.[11][12] This suggests a potential for synergistic pain relief.
-
NMDA Receptor Antagonists: NMDA receptors are involved in central sensitization and pain processes.[13] Pretreatment with an NMDA antagonist like MK-801 can significantly increase the antinociceptive activity of this compound.[13][14]
-
NSAIDs: Combining this compound with NSAIDs like celecoxib or ketorolac has shown synergistic benefits in animal models of neuropathic and chronic pain.[15]
-
Other Agents: Combining low doses of this compound with etanercept (a TNF-alpha inhibitor) has been shown to effectively reduce mechanical allodynia and thermal hyperalgesia in a mouse model of neuropathic pain.[10]
-
-
-
Strategy 3: Intermittent Dosing
-
Rationale: Continuous exposure to a drug is often a key driver of tolerance. Introducing "drug holidays" or an intermittent dosing schedule may prevent or reverse the neuroadaptive changes that lead to tolerance.
-
Action: Modify the experimental protocol to include planned periods where the animals do not receive this compound. The optimal schedule (e.g., days on vs. days off) would need to be determined empirically for your specific model.
-
Issue 2: Animals exhibit signs of withdrawal upon cessation of long-term this compound treatment.
Abrupt discontinuation of this compound, especially after long-term administration of high doses, can lead to withdrawal symptoms including anxiety, insomnia, and nausea.[16]
-
Action: Implement a gradual dose reduction (tapering) schedule over a period of at least one week rather than abruptly stopping the drug.[17] This allows the animal's physiological systems to adapt to the absence of the drug, minimizing withdrawal signs.
Experimental Protocols
Protocol 1: Induction and Assessment of Neuropathic Pain (Chronic Constriction Injury Model)
This protocol is commonly used to create a neuropathic pain state where this compound is effective. Tolerance can be studied by repeatedly assessing drug efficacy over time.
-
Objective: To induce a state of mechanical allodynia and thermal hyperalgesia.
-
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250g) are typically used.
-
Anesthesia: Anesthetize the animal with an appropriate agent (e.g., isoflurane or ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut) around the common sciatic nerve with about 1 mm spacing between them.
-
The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.
-
Close the muscle and skin layers with sutures.
-
-
Behavioral Testing (Post-Surgery):
-
Allow animals to recover for 7-10 days to allow for stable development of hypersensitivity.
-
Mechanical Allodynia: Assess paw withdrawal threshold using von Frey filaments. A significant decrease in the withdrawal threshold in the ipsilateral (injured) paw compared to baseline indicates allodynia.[18]
-
Thermal Hyperalgesia: Assess paw withdrawal latency to a radiant heat source (e.g., Hargreaves apparatus). A shortened withdrawal latency indicates hyperalgesia.[18]
-
-
Studying Tolerance: Administer this compound daily and repeat behavioral testing at regular intervals (e.g., weekly). A gradual return of withdrawal thresholds/latencies toward post-injury/pre-drug levels indicates tolerance.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Evidence that this compound reduces neuropathic pain by inhibiting the spinal release of glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: its efficacy, safety and tolerability profile in generalized anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publichealth.hscni.net [publichealth.hscni.net]
- 5. This compound produces analgesia in males but not females in an animal model of chronic widespread muscle pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. Effects of dose titration on adherence and treatment duration of this compound among patients with neuropathic pain: A MarketScan database study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Pharmacological Insight into Etanercept and this compound in Allodynia and Nociception: Behavioral Studies in a Murine Neuropathic Pain Model [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound role in inhibition of morphine analgesic tolerance and physical dependency in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Contribution of NMDA Receptors in Antinociceptive Effect of this compound: Comparison of Two Models of Pain Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of NMDARs Ligands on Antinociceptive Effects of this compound in the Tail Flick Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combination Drug Therapy for the Management of Chronic Neuropathic Pain | MDPI [mdpi.com]
- 16. This compound Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. This compound in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Side Effects of Pregabalin in Clinical Trial Participants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to mitigate the side effects of Pregabalin in clinical trial participants.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in clinical trials?
A1: The most frequently reported side effects associated with this compound are typically related to the central nervous system (CNS).[1][2][3] These commonly include somnolence (drowsiness), dizziness, headache, blurred vision, difficulty with concentration, dry mouth, edema (swelling), and weight gain.[1][4] The incidence of these adverse events is often dose-dependent.[1][5]
Q2: How can we proactively minimize the occurrence of side effects at the start of a trial?
A2: Proactive mitigation starts with a carefully planned dose titration schedule.[6] Initiating treatment with a low dose and gradually increasing it allows participants' bodies to acclimate to the medication, which can significantly reduce the incidence and severity of side effects.[7] For example, starting with a dose as low as 25-50 mg per day, particularly in the evening, is a recommended strategy.[7][8] It is also crucial to screen for and consider participant characteristics such as age (elderly patients may be more susceptible to side effects), renal function, and concomitant medications, especially other CNS depressants.[1][9][10]
Q3: What is the recommended general approach to dose titration for this compound in a clinical trial setting?
A3: A gradual upward dose titration is the standard approach to minimize side effects while achieving a therapeutic dose.[6] A common strategy is to start with 75 mg twice daily (150 mg/day) or 50 mg three times daily (150 mg/day).[6][11] The dose can then be increased to 300 mg/day within the first week, based on individual efficacy and tolerability.[11] Subsequent increases should also be gradual.[6] For participants with decreased renal function, dose adjustments are necessary.[1][2]
Q4: How should we manage participants who experience significant dizziness or somnolence?
A4: If a participant experiences significant dizziness or somnolence, several strategies can be employed. First, consider a temporary dose reduction to the previously well-tolerated dose.[12] Another approach is to adjust the dosing schedule, for instance, by administering a larger portion of the daily dose in the evening to minimize daytime drowsiness.[7][12] It is also important to advise participants to avoid activities that require mental alertness, such as driving, until the side effects subside.[4][13] Co-administration of other CNS depressants, including alcohol, should be avoided.[13]
Q5: Are cognitive side effects common with this compound, and how can they be assessed?
A5: Yes, cognitive side effects such as confusion, difficulty with concentration and attention, and memory impairment have been reported with this compound use, and their occurrence can be dose-dependent.[8][14] In some cases, delirium has been observed.[14] To assess cognitive function during a trial, standardized neuropsychological tests can be utilized. Examples include the Digit Symbol Substitution Test (DSST), the Stroop Test, and the Controlled Oral Word Association Test (COWAT).[8][15] Regular monitoring for subjective complaints of cognitive difficulties is also crucial.[8]
Q6: What is the typical onset and duration of the most common side effects?
A6: Many of the common side effects of this compound, such as dizziness and somnolence, tend to appear early in the treatment course, often within the first one to two weeks.[5] For many participants, these side effects are transient and may resolve within a couple of weeks as their body adapts to the medication.[5] However, weight gain tends to emerge later in the course of treatment.[7]
Troubleshooting Guides
Issue: Participant reports persistent dizziness and requests to withdraw from the trial.
1. Immediate Assessment:
-
Evaluate the severity and impact of the dizziness on the participant's daily activities.
-
Review the participant's current dosage and recent titration schedule.
-
Inquire about concomitant medications and alcohol use.[13]
2. Mitigation Steps:
-
Dose Adjustment: Consider reducing the dose to the last tolerated level.[12]
-
Dosing Schedule Modification: Shift a larger portion of the daily dose to the evening.[7][12]
-
Slower Titration: If the participant is still in the titration phase, slow down the rate of dose escalation.
-
Lifestyle Advice: Advise the participant to rise slowly from sitting or lying positions and to ensure adequate hydration.[12]
3. Follow-up:
-
Schedule a follow-up assessment within a few days to monitor the participant's response to the adjustments.
-
If dizziness persists and is intolerable, a planned and gradual discontinuation of the study drug may be necessary. Abrupt cessation should be avoided to prevent withdrawal symptoms.[12]
Issue: A subset of participants is showing a statistically significant increase in weight gain compared to the placebo group.
1. Data Analysis:
-
Analyze the data to identify any correlations between weight gain and dosage, duration of treatment, or specific participant demographics. Younger patients with a lower baseline BMI may be more susceptible.[7]
2. Monitoring Protocol:
-
Implement regular weight monitoring for all participants.
-
Record dietary and physical activity habits at baseline and throughout the study to identify any confounding factors.
3. Intervention:
-
For participants with significant weight gain, provide counseling on diet and exercise.
-
Evaluate for the presence of peripheral edema, which can contribute to weight gain.[1]
-
If weight gain is substantial and concerning, a re-evaluation of the risk-benefit ratio for that participant may be warranted.
Quantitative Data Summary
Table 1: Incidence of Common Adverse Events with this compound vs. Placebo (Pooled Data from 31 Randomized Clinical Trials) [5]
| Adverse Event | This compound (All Doses) Incidence | Placebo Incidence | Risk Difference (95% CI) |
| Dizziness | Varies by dose | Lower | 17.0 (15.4 to 18.6) |
| Somnolence | Varies by dose | Lower | 10.8 (9.5 to 12.1) |
| Peripheral Edema | Varies by dose | Lower | 5.4 (4.3 to 6.4) |
| Weight Increase | Varies by dose | Lower | 4.7 (3.9 to 5.5) |
| Dry Mouth | Varies by dose | Lower | 2.9 (2.1 to 3.8) |
| Constipation | Varies by dose | Lower | 2.3 (1.5 to 3.2) |
| Blurred Vision | Varies by dose | Lower | 2.2 (1.6 to 2.9) |
| Balance Disorder | Varies by dose | Lower | 2.0 (1.5 to 2.5) |
| Euphoric Mood | Varies by dose | Lower | 1.6 (1.2 to 2.0) |
Table 2: Example Dose Titration Schedules to Minimize Side Effects
| Schedule | Target Population | Day 1-5 | Day 6-10 | Day 11-15 | Day 16-20 |
| Schedule A [16] | Age 55+ or <150 lbs | 50 mg PM | 50 mg AM, 50 mg PM | 50 mg AM, 100 mg PM | 100 mg AM, 100 mg PM |
| Schedule B [16] | Age <54 or >150 lbs | 75 mg PM | 75 mg AM, 75 mg PM | 75 mg AM, 150 mg PM | 150 mg AM, 150 mg PM |
| Neuropathic Pain [11] | General Adult | 75 mg BID (150 mg/day) | Increase to 150 mg BID (300 mg/day) within 1 week as tolerated | Evaluate response after 2-4 weeks at 300 mg/day | Further increase to 300 mg BID (600 mg/day) if needed |
Experimental Protocols
Protocol 1: Assessment of Somnolence
Objective: To quantitatively measure the level of daytime sleepiness in participants.
Methodology:
-
Instrument: The Epworth Sleepiness Scale (ESS). This is a self-administered questionnaire with 8 questions.
-
Procedure:
-
Participants are asked to rate their usual chances of dozing off or falling asleep in different situations on a 4-point scale (0 = would never doze; 3 = high chance of dozing).
-
The ESS should be administered at baseline and at specified follow-up visits (e.g., weekly during titration, then monthly).
-
-
Data Analysis:
-
The scores for each item are summed to produce a total score (ranging from 0 to 24).
-
A score of 10 or more is indicative of excessive daytime sleepiness.
-
Compare changes in ESS scores from baseline between the this compound and placebo groups.
-
Protocol 2: Assessment of Cognitive Function
Objective: To detect and quantify changes in cognitive function.
Methodology:
-
Instruments: A battery of validated neuropsychological tests, including:
-
Digit Symbol Substitution Test (DSST): Assesses processing speed, attention, and working memory.
-
Stroop Color and Word Test: Measures selective attention and cognitive flexibility.
-
Controlled Oral Word Association Test (COWAT): Evaluates verbal fluency.
-
-
Procedure:
-
These tests should be administered by trained personnel at baseline and at key time points during the study (e.g., at the end of the titration phase and at the end of the study).
-
Ensure a consistent and quiet testing environment.
-
-
Data Analysis:
-
Compare the change in scores from baseline between the treatment and placebo groups for each cognitive test.
-
Correlate changes in cognitive scores with this compound dosage and plasma concentrations, if available.
-
Visualizations
Caption: Workflow for managing participant-reported dizziness.
Caption: Logical flow for a gradual dose titration protocol.
Caption: Signaling pathway from mechanism to common side effects.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound: latest safety evidence and clinical implications for the management of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: medicine to treat epilepsy and anxiety - NHS [nhs.uk]
- 5. A Comprehensive Drug Safety Evaluation of this compound in Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. tandfonline.com [tandfonline.com]
- 8. droracle.ai [droracle.ai]
- 9. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. A retrospective study to identify risk factors for somnolence and dizziness in patients treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. droracle.ai [droracle.ai]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. psychiatryonline.org [psychiatryonline.org]
- 15. clinician.nejm.org [clinician.nejm.org]
- 16. octanecdn.com [octanecdn.com]
Technical Support Center: Pregabalin Formulation Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to modify the release profile and improve the delivery of Pregabalin. While this compound has an inherently high oral bioavailability of 90% or more, formulation strategies are often employed to develop controlled-release dosage forms to reduce dosing frequency and enhance patient compliance.[1]
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my team focusing on formulation strategies if this compound already has high oral bioavailability?
A1: The primary goal of formulating this compound is not to increase its intrinsic bioavailability, which is already excellent (≥90%) due to active transport via the large neutral amino acid transporter 1 (LAT1).[1][2] Instead, the focus is on developing modified-release formulations, such as once-daily tablets, to:
-
Reduce Dosing Frequency: Standard immediate-release this compound has a short half-life and requires multiple daily doses.[3][4][5] Controlled-release formulations can maintain therapeutic plasma concentrations over an extended period.[6][7]
-
Improve Patient Compliance: A simplified dosing regimen can lead to better adherence to treatment, which is crucial for managing chronic conditions like neuropathic pain and epilepsy.[6]
-
Minimize Side Effects: By avoiding the sharp peaks in plasma concentration seen with immediate-release capsules, controlled-release formulations can potentially reduce dose-related side effects.
Q2: What are the main formulation strategies being explored for this compound?
A2: The most common strategies involve creating gastro-retentive drug delivery systems (GRDDS) that prolong the drug's residence time in the upper gastrointestinal (GI) tract, where it is best absorbed.[4][8][9] Key approaches include:
-
Floating Drug Delivery Systems (FDDS): These are designed to have a lower density than gastric fluids, allowing them to float on top of the stomach contents and release the drug slowly.[4][8][9]
-
Mucoadhesive Systems: These formulations incorporate bioadhesive polymers that adhere to the gastric mucosa, resisting gastric emptying.[3][10][11]
-
Swellable Matrix Systems: These systems absorb gastric fluid and swell to a size that prevents their passage through the pylorus.[8][10]
-
Nanoparticle-Based Systems: Formulations like solid lipid nanoparticles (SLNs) and polymeric nanocomposites are being investigated to control the release of this compound.[12][13][14]
Q3: We are observing high variability in our in vivo pharmacokinetic data in rats. What could be the cause?
A3: High variability in preclinical pharmacokinetic studies with this compound can stem from several factors. One key aspect is the involvement of active transport mechanisms. This compound is transported by L-type amino acid transporters (LAT1) in the rat ileum.[2][15] The expression and saturation of these transporters can be influenced by diet and the physiological state of the animal, leading to variability. Additionally, ensure your analytical method for quantifying this compound in plasma or urine is validated for accuracy and precision.[16][17]
Q4: Is the Caco-2 cell model suitable for studying this compound absorption?
A4: No, the Caco-2 cell line is not an appropriate model for evaluating the intestinal transport of this compound.[2][15] Studies have shown that while this compound transport is mediated by large neutral amino acid (LNAA) carriers in the rat ileum, its transport across Caco-2 monolayers is concentration- and direction-independent, similar to that of the paracellular marker mannitol.[2] This suggests that Caco-2 cells lack the specific transporters responsible for this compound's absorption in vivo.
Section 2: Troubleshooting Guides
Guide 1: Gastro-Retentive Floating Tablets
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Tablet does not float (High Floating Lag Time). | 1. Insufficient gas-generating agent (e.g., sodium bicarbonate). 2. Polymer matrix is too dense. 3. Inadequate polymer concentration (e.g., HPMC) to trap the generated gas. | 1. Increase the concentration of the gas-generating agent. 2. Incorporate low-density excipients. 3. Optimize the concentration and viscosity grade of the hydrophilic polymer (e.g., HPMC K4M, K100M) to ensure a robust gel layer that can entrap CO2.[8][9] |
| Tablet floats for a short duration. | 1. Rapid erosion of the polymer matrix. 2. The gel layer formed is not strong enough to maintain integrity. | 1. Increase the concentration or viscosity of the rate-controlling polymer (e.g., HPMC).[9] 2. Consider incorporating a combination of polymers to form a stronger, more durable matrix.[18] |
| Drug release is too fast ("Dose Dumping"). | 1. Low concentration or low viscosity grade of the release-controlling polymer. 2. Formulation is too porous. | 1. Increase the proportion of the release-retarding polymer.[8][18] 2. Optimize granulation and compression force to achieve the desired tablet hardness and porosity. |
| Drug release is too slow or incomplete. | 1. High concentration or high viscosity grade of the polymer, creating a very strong gel barrier. 2. Poor wetting of the tablet matrix. | 1. Decrease the concentration of the primary release-controlling polymer or blend with a lower viscosity grade. 2. Incorporate a soluble filler like lactose or mannitol to create channels for fluid penetration and drug diffusion.[18] |
Guide 2: Mucoadhesive Formulations
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Poor mucoadhesive strength. | 1. Inappropriate polymer selection. 2. Insufficient polymer concentration. 3. Unfavorable pH at the tablet-mucus interface. | 1. Select polymers with known mucoadhesive properties such as chitosan, xanthan gum, or carbomers.[10] 2. Increase the concentration of the mucoadhesive polymer in the formulation. 3. Incorporate excipients that can modulate the local pH to favor polymer hydration and chain entanglement with mucin. |
| Tablet swells excessively, leading to rapid erosion. | The selected swelling agent (e.g., crospovidone) or mucoadhesive polymer has a very high swelling index, compromising matrix integrity. | 1. Optimize the concentration of the swelling agent.[10] 2. Combine polymers to control the swelling rate. For example, blend a highly swellable polymer with a less swellable one to modulate the overall swelling behavior. |
| Inconsistent drug release profile. | Non-uniform distribution of the drug and excipients within the tablet matrix. | 1. Ensure proper blending of the drug and excipients before compression. 2. Optimize the granulation process to produce granules with a uniform drug content. |
Section 3: Data Presentation
Table 1: Comparison of this compound Modified-Release Formulations
| Formulation Type | Key Polymers/Excipients | Observed Floating Lag Time | Total Floating Time | In Vitro Drug Release (at 12h) | Reference |
| Floating Matrix Tablet | HPMC K4M, Crospovidone, Ethyl Cellulose | < 1 min | > 12 hours | Approx. 90-95% | [8] |
| Non-Effervescent Floating Tablet | HPMC K100M, Carbopol 971P, Crospovidone | 21 - 100 seconds | > 12 hours | Approx. 85-95% | [4][18] |
| Mucoadhesive Tablet (Natural Gums) | Chitosan, Xanthan Gum, Gum Moringa | N/A | N/A | 81.6% - 87.2% | [10] |
| Mucoadhesive Buccal Patch | HPMC K4M, Eudragit RL, PVP K30 | N/A | N/A | 93.76% (Optimized formulation F4) | [3][5] |
| Three-Layered Tablet | Polyethylene Oxide (PEO) | N/A | N/A | ~100% | [6] |
Section 4: Experimental Protocols
Protocol 1: Preparation of Gastro-Retentive Floating Tablets (Wet Granulation)
-
Blending: Accurately weigh this compound, a rate-controlling polymer (e.g., HPMC K4M), a swelling agent (e.g., crospovidone), and a gas-generating agent (e.g., sodium bicarbonate). Mix the powders in a blender for 15 minutes.
-
Granulation: Prepare a binder solution (e.g., polyvinylpyrrolidone in isopropyl alcohol). Add the binder solution to the powder blend slowly until a coherent mass is formed.
-
Sieving: Pass the wet mass through a sieve (#12) to form granules.
-
Drying: Dry the granules in a hot air oven at 40-50°C until the desired moisture content is achieved.
-
Lubrication: Sieve the dried granules (#16) and blend with a lubricant (e.g., magnesium stearate) and a glidant (e.g., talc) for 5 minutes.
-
Compression: Compress the final blend into tablets using a rotary tablet press.[8][18]
Protocol 2: In Vitro Buoyancy and Drug Release Study
-
Apparatus: Use a USP Type II (paddle) dissolution apparatus.
-
Medium: 900 mL of 0.1 N HCl (pH 1.2) maintained at 37 ± 0.5°C.
-
Procedure:
-
Place a single tablet in the dissolution vessel.
-
Measure the Floating Lag Time : the time taken for the tablet to rise to the surface of the medium.
-
Measure the Total Floating Time : the duration for which the tablet remains buoyant.
-
Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12 hours) and replace with an equal volume of fresh medium.
-
-
Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method, such as UV-Vis Spectrophotometry at 210 nm or HPLC.[10][21]
Protocol 3: Quantification of this compound in Biological Samples (HPLC)
-
Sample Preparation (Urine):
-
Derivatization is required as this compound lacks a strong chromophore.
-
Mix the urine sample with a borate buffer (e.g., pH 8.2) and a derivatizing agent like 1-Fluoro-2,4-dinitrobenzene (FNDB) in acetonitrile.
-
Incubate the mixture to allow the reaction to complete.[17]
-
-
Chromatographic Conditions:
-
Quantification: Create a standard curve using known concentrations of derivatized this compound to determine the concentration in the unknown samples.
Section 5: Visualizations (Diagrams)
Caption: Workflow for the preparation and evaluation of gastro-retentive floating tablets.
Caption: Troubleshooting logic for high floating lag time in FDDS experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Transport of this compound in rat intestine and Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. View of DEVELOPMENT AND CHARACTERIZATION OF MUCOADHESIVE PATCHES FOR BUCCAL DELIVERY OF this compound | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 4. researchgate.net [researchgate.net]
- 5. DEVELOPMENT AND CHARACTERIZATION OF MUCOADHESIVE PATCHES FOR BUCCAL DELIVERY OF this compound | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 6. Development of a Novel Controlled-Release Tablet of this compound: Formulation Variation and Pharmacokinetics in Dogs and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound formulation: Significance and symbolism [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. sphinxsai.com [sphinxsai.com]
- 10. neuroquantology.com [neuroquantology.com]
- 11. WO2015114656A2 - Mucoadhesive tablet of this compound - Google Patents [patents.google.com]
- 12. frontierjournals.org [frontierjournals.org]
- 13. mdpi.com [mdpi.com]
- 14. Preclinical Evaluation of Polymeric Nanocomposite Containing this compound for Sustained Release as Potential Therapy for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. seer.ufrgs.br [seer.ufrgs.br]
- 17. benchchem.com [benchchem.com]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. ijprajournal.com [ijprajournal.com]
- 20. wjpsonline.com [wjpsonline.com]
- 21. Development and Validation of this compound in Bulk, Pharmaceutical Formulations and in Human Urine Samples by UV Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. asianpubs.org [asianpubs.org]
Technical Support Center: Addressing the Abuse Potential of Pregabalin in Study Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals designing studies to assess the abuse potential of pregabalin and related compounds.
Frequently Asked Questions (FAQs)
Q1: Why is an abuse potential assessment necessary for a drug like this compound?
A1: All central nervous system (CNS)-active drugs require an assessment of their abuse potential.[1][2] this compound, although considered to have a lower abuse potential than substances like benzodiazepines, can induce euphoria, calmness, and excitement, which may contribute to misuse and dependence.[3] Regulatory bodies like the FDA mandate these assessments to inform drug scheduling, labeling, and risk management strategies to protect public health.[1][2][4]
Q2: What are the key components of a comprehensive abuse potential assessment for this compound?
A2: A thorough assessment includes a combination of nonclinical and clinical studies.[2][5] This typically involves:
-
Nonclinical Studies: In vitro receptor binding studies and in vivo animal studies such as drug discrimination, self-administration, and physical dependence evaluations.[5][6]
-
Clinical Studies: Human Abuse Potential (HAP) studies in recreational drug users, analysis of abuse-related adverse events in all clinical trials, and evaluation of physical dependence and withdrawal in human subjects.[1][2]
Q3: How do I select the appropriate positive control for a Human Abuse Potential (HAP) study of this compound?
A3: The positive control should be a drug with a known abuse potential and a pharmacological profile similar to the investigational drug.[1] For this compound, which has CNS depressant effects, appropriate positive controls could include diazepam or alprazolam.[7][8] The choice of comparator and its doses should be justified and ideally discussed with regulatory agencies like the FDA's Controlled Substance Staff (CSS) prior to study initiation.[1][4]
Q4: What subject population is most appropriate for a this compound HAP study?
A4: HAP studies should be conducted in experienced, non-dependent recreational drug users who can distinguish the subjective effects of the positive control from a placebo.[1][9] The subjects should have experience with drugs in the same pharmacological class as this compound (i.e., CNS depressants).[10] Using drug-naïve subjects is not recommended as it has not been scientifically validated to provide accurate information on abuse potential.[1]
Q5: What are the primary endpoints in a HAP study for this compound?
A5: The primary endpoints are subjective measures, typically assessed using visual analog scales (VAS).[10] Key VAS scales include "Drug Liking," "Overall Drug Liking," and "Take Drug Again."[2] Secondary measures can include other subjective effects like "Good Effects," "Bad Effects," "Feeling High," and sedation, as well as observer-rated assessments.[2][8]
Troubleshooting Guides
Problem: High placebo response observed in the HAP study.
-
Possible Cause: The subject population may not be adequately qualified to distinguish the effects of the active drugs from placebo.
-
Troubleshooting Steps:
-
Review Subject Qualification Phase: Ensure the qualification phase of the study is robust. Subjects should be able to consistently differentiate the positive control from placebo before proceeding to the main study.[10]
-
Assess Subject Experience: Verify that the recreational drug users enrolled have recent and sufficient experience with the relevant class of drugs (CNS depressants).[1]
-
Standardize Instructions: Ensure that instructions to subjects regarding the rating scales are clear, consistent, and delivered in a neutral manner to avoid biasing their responses.
-
Problem: The positive control fails to show a significant effect compared to placebo.
-
Possible Cause: The dose of the positive control may be too low, or the subject population may be tolerant to its effects.
-
Troubleshooting Steps:
-
Dose Justification: Re-evaluate the dose selection for the positive control. The doses should be based on literature and known to produce reliable subjective effects in the target population.[11]
-
Subject Tolerance: Review the drug use history of the enrolled subjects. If they have a high tolerance to the positive control, they may not show a robust response. Consider refining inclusion/exclusion criteria related to the frequency and amount of recent drug use.
-
Assay Sensitivity: The failure of the positive control to separate from placebo invalidates the study's ability to assess the abuse potential of the test drug.[8] The study may need to be repeated with adjustments to the design.
-
Problem: Unexpected adverse events are limiting the ability to test higher, potentially more abusable, doses of this compound.
-
Possible Cause: The dose escalation steps may be too large, or the subject population may be particularly sensitive to the adverse effects of this compound.
-
Troubleshooting Steps:
-
Review Dose Escalation Protocol: Consider smaller, more gradual dose increments in your study design to identify a maximum tolerated dose that is still relevant for abuse potential assessment.
-
Safety Monitoring: Enhance safety and tolerability monitoring during the study. This includes frequent assessment of vital signs and adverse events.
-
Inclusion/Exclusion Criteria: Refine the medical history and physical examination criteria for enrollment to exclude individuals who may be at higher risk for certain adverse events.
-
Data Presentation
Table 1: Example Subjective Effects Data from a Hypothetical this compound HAP Study
| Treatment Group | Mean Peak "Drug Liking" VAS Score (0-100) | Mean Peak "Feeling High" VAS Score (0-100) | Percentage of Subjects Reporting "Would Take Drug Again" |
| Placebo | 10.5 | 8.2 | 5% |
| This compound (150 mg) | 35.2 | 30.1 | 30% |
| This compound (300 mg) | 55.8 | 52.5 | 55% |
| This compound (600 mg) | 75.3 | 78.9 | 80% |
| Diazepam (20 mg) | 70.1 | 75.4 | 78% |
Table 2: Common Abuse-Related Adverse Events in this compound Clinical Trials
| Adverse Event | Frequency in this compound Group | Frequency in Placebo Group |
| Euphoria / Euphoric Mood | 1-10% | 0.5% |
| Drowsiness / Somnolence | >10% | Varies |
| Dizziness | >10% | Varies |
| Confusion | Common | Less Common |
| Feeling Abnormal / "High" | Reported | Not Reported |
Experimental Protocols
Protocol: Human Abuse Potential (HAP) Study for this compound
-
Study Design: A randomized, double-blind, placebo- and active-controlled, crossover study.[1]
-
Subject Population: Healthy, non-dependent recreational users of CNS depressant drugs.[10]
-
Phases:
-
Screening Phase: Assess eligibility based on inclusion/exclusion criteria, including medical history, physical exams, and drug use history.
-
Qualification Phase: Ensure subjects can distinguish the effects of a known dose of the positive control (e.g., diazepam) from placebo. This validates their ability to provide reliable subjective ratings.[10]
-
Treatment Phase (Crossover): Subjects are randomized to a sequence of treatments, receiving each of the following in separate sessions with a sufficient washout period in between:
-
Placebo
-
This compound (low, medium, and high therapeutic and supratherapeutic doses)
-
Positive Control (e.g., diazepam, at two different doses)
-
-
-
Assessments:
-
Subjective Measures: Administer validated subjective questionnaires (e.g., VAS for "Drug Liking," "Good Effects," "Bad Effects," "Feeling High," "Drowsiness"; Addiction Research Center Inventory [ARCI]) at pre-dose and multiple time points post-dose to capture the full time course of effects.[2][5]
-
Observer-Rated Measures: Trained observers assess subjects for overt signs of drug effects.
-
Pharmacokinetic Sampling: Collect blood samples at specified time points to correlate drug concentrations with subjective and objective effects.
-
Safety Monitoring: Continuously monitor vital signs, electrocardiograms (ECGs), and adverse events.
-
-
Data Analysis: The primary analysis will compare the peak (Emax) subjective effects (e.g., "Drug Liking" VAS) of each dose of this compound to both placebo and the positive control.
Protocol: Animal Self-Administration Study
-
Subjects: Typically rats or non-human primates.[12]
-
Apparatus: Operant conditioning chambers equipped with two levers (one active, one inactive) and an intravenous catheter for drug delivery.
-
Procedure:
-
Acquisition Phase: Animals are trained to press the active lever to receive an intravenous infusion of a reinforcing drug (e.g., a known drug of abuse). Pressing the inactive lever has no consequence.
-
Substitution Phase: Once a stable response rate is established, the training drug is replaced with different doses of this compound or vehicle (saline).[13]
-
Data Collection: The number of presses on the active and inactive levers is recorded for each drug and dose.
-
-
Interpretation: A significant increase in active lever pressing for this compound compared to vehicle indicates that the drug has reinforcing properties, which is an indicator of abuse potential.[14]
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound's abuse potential.
Caption: Experimental workflow for a Human Abuse Potential (HAP) study.
Caption: Logical relationships in the assessment of this compound's abuse potential.
References
- 1. Human Abuse Potential Studies: What You Need to Know | Dr. Vince Clinical Research [drvince.com]
- 2. fda.gov [fda.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. fortrea.com [fortrea.com]
- 5. Principles of laboratory assessment of drug abuse liability and implications for clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. dpic.org [dpic.org]
- 8. isctm.org [isctm.org]
- 9. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 10. altasciences.com [altasciences.com]
- 11. Preference procedures for testing the abuse liability of drugs in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How Predictive Can Regulatory Drug Abuse Potential Investigations Be in Animals [drugdiscoveryonline.com]
- 13. encyclopedia.com [encyclopedia.com]
- 14. Animal Models of Substance Abuse and Addiction: Implications for Science, Animal Welfare, and Society - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Pregabalin Cessation in Research Subjects
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing withdrawal symptoms that may arise during the cessation of pregabalin administration in research subjects. The information is presented in a question-and-answer format to address specific issues encountered during experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common withdrawal symptoms observed after this compound cessation?
A1: Upon abrupt discontinuation or rapid tapering of this compound, research subjects may experience a range of withdrawal symptoms. These are generally excitatory in nature as the central nervous system readjusts.[1][2] Common symptoms include insomnia, headache, nausea, diarrhea, anxiety, and excessive sweating (hyperhidrosis).[3][4] More severe symptoms can include agitation, confusion, tremors, and palpitations.[2][5]
Q2: What are the more severe, less common withdrawal symptoms to be aware of?
A2: Severe withdrawal symptoms, although less common, can pose significant risks to research subjects. These include an increased frequency of seizures, particularly in subjects with a pre-existing seizure disorder.[4] Other serious symptoms reported are suicidal ideation, psychosis, and delirium.[2][4][5] Cardiac issues such as tachycardia and hypertension have also been noted.[5][6]
Q3: How quickly can withdrawal symptoms appear after stopping this compound?
A3: Due to its relatively rapid processing by the body, withdrawal symptoms from this compound can begin as early as 24 hours after the last dose.[4] Most symptoms typically resolve within one week, though some may persist for a longer duration.[4] It is crucial to note that withdrawal symptoms can also manifest during a dose reduction (tapering) phase, not just after complete cessation.[4]
Q4: What is the proposed mechanism behind this compound withdrawal?
A4: The exact mechanism of this compound withdrawal is not fully understood, but it is thought to be related to the drug's action on voltage-gated calcium channels.[1] this compound binds to the α2-δ subunit of these channels, reducing the influx of calcium into neurons and subsequently decreasing the release of excitatory neurotransmitters like glutamate.[1][7] Upon cessation, the nervous system may experience a rebound effect with an increase in the release of these excitatory neurotransmitters, leading to withdrawal symptoms.[1] Another hypothesis suggests a mechanism similar to benzodiazepine withdrawal, involving the enzyme responsible for producing GABA.[2][5]
Troubleshooting Guides
Scenario 1: A research subject on a tapering schedule reports significant withdrawal symptoms.
Troubleshooting Steps:
-
Assess Symptom Severity: Immediately evaluate the nature and severity of the reported symptoms using a standardized scale such as the Physician Withdrawal Checklist (PWC).
-
Pause the Taper: If withdrawal symptoms are significant, it is recommended to pause the tapering schedule at the current dose.[8]
-
Stabilization Period: Allow 1-2 weeks for the subject's symptoms to stabilize at the current dose before resuming the taper.[8]
-
Resume at a Slower Rate: When resuming, implement a more gradual tapering schedule. For example, reduce the dose by a smaller percentage (e.g., 5% instead of 10%).[8]
-
Consider Adjunctive Treatment: For specific symptoms like anxiety, consider appropriate adjunctive treatments as per the study protocol.[8]
Scenario 2: A research subject experiences a seizure during this compound cessation.
Troubleshooting Steps:
-
Ensure Subject Safety: Immediately address the seizure according to standard medical protocols to ensure the subject's safety.
-
Review Tapering Protocol: In subjects with a history of seizure disorders, this compound tapering must be particularly cautious to avoid seizure recurrence.[8][9]
-
Medical Consultation: A thorough medical evaluation is necessary to determine the cause of the seizure and to manage the subject's condition.
-
Protocol Adjustment: The study protocol may need to be adjusted for this subject, potentially involving a much slower and more prolonged tapering schedule under close medical supervision.
Data Presentation
Table 1: Common this compound Withdrawal Symptoms and Their Frequency
| Symptom | Reported Frequency | Source |
| Insomnia | Common | [3][4][10] |
| Nausea | Common | [3][4][10] |
| Headache | Common | [3][4][10] |
| Diarrhea | Common | [3][4] |
| Anxiety | Common | [3][4][10] |
| Hyperhidrosis (Excessive Sweating) | Common | [3][4] |
| Agitation | Less Common | [2][5] |
| Confusion | Less Common | [2][5] |
| Tremors | Less Common | [2][5] |
| Suicidal Ideation | Rare but Severe | [4][10] |
| Seizures | Rare but Severe | [4] |
Table 2: Example Tapering Schedules for this compound Cessation
| Subject Profile | Initial Daily Dose | Recommended Tapering Schedule | Source |
| Standard Subject | 300 mg | Reduce by 25-50 mg every 7 days. | [3] |
| Long-term User | Any | Reduce dose by 10% per month. | [8][9] |
| High Dose | >600 mg | Reduce by 150 mg/day every 7 days until 300 mg/day, then slow to 50-75 mg/day reductions. | [8] |
| Renal Impairment | Dose-adjusted | Implement a more gradual taper than standard. | [8] |
| History of Seizures | Any | Implement a particularly careful and gradual taper. | [8] |
Experimental Protocols
Protocol 1: Standard Tapering of this compound in a Research Setting
-
Baseline Assessment: Before initiating the taper, record baseline data on the subject's condition, including any pre-existing symptoms that might overlap with withdrawal.
-
Tapering Initiation: The FDA label recommends a minimum tapering period of one week.[3][8] However, for research purposes and to minimize withdrawal symptoms, a more gradual taper is often advisable.[8]
-
Dosage Reduction: A common starting point is to reduce the daily dose by 10-15% every 7 days.[8] For subjects on higher doses (e.g., ≥300 mg/day), an initial reduction of 25% in the first week, followed by subsequent 25% reductions of the original dose in the following weeks, can be considered.[9]
-
Symptom Monitoring: Throughout the tapering period, monitor subjects closely for the emergence of withdrawal symptoms. Schedule follow-up assessments at least every two weeks.[8] Utilize a standardized instrument like the Physician Withdrawal Checklist (PWC).
-
Final Discontinuation: Once the smallest available dose (e.g., 25 mg) is reached, the interval between doses can be extended before complete cessation.[9]
-
Post-Cessation Follow-up: Continue to monitor the subject for at least one week after the final dose to observe for any delayed withdrawal symptoms.
Protocol 2: Management of Severe Withdrawal Symptoms (Rescue Protocol)
-
Symptom Identification: If a subject develops severe discontinuation symptoms during the taper, a "rescue" protocol may be initiated.[11]
-
Taper Extension: The tapering period can be extended, for example, to four weeks, to allow for a more gradual reduction.[11]
-
Symptomatic Treatment: Depending on the nature of the severe symptoms, specific adjunctive treatments may be administered as outlined in the study's ethical and safety guidelines. For instance, medications like chlordiazepoxide or clonidine have been used in some clinical settings to manage severe withdrawal, though this is less common in a research context unless specified in the protocol.[4][5]
-
Maintaining the Blind: In double-blind studies, any rescue intervention should be designed to maintain the blind as much as possible.[11]
Visualizations
Caption: Proposed signaling pathway of this compound withdrawal.
Caption: Experimental workflow for managing this compound withdrawal.
Caption: Logical diagram for troubleshooting withdrawal symptoms.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Southwest Journal of Pulmonary, Critical Care and Sleep - CRITICAL CARE - Acute this compound Withdrawal: A Case Report and Review of the Literature [swjpcc.com]
- 3. droracle.ai [droracle.ai]
- 4. recovered.org [recovered.org]
- 5. researchgate.net [researchgate.net]
- 6. Lyrica (this compound) Withdrawal Symptoms, Timeline & Treatment [recovery.com]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. droracle.ai [droracle.ai]
- 10. This compound withdrawal in patients without psychiatric disorders taking a regular dose of this compound: A case series and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Pregabalin Dosage to Minimize Cognitive Impairment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for studies involving pregabalin, with a focus on mitigating cognitive side effects.
Frequently Asked Questions (FAQs)
Q1: What are the known cognitive side effects of this compound?
A1: this compound can be associated with a range of cognitive side effects, which are often dose-dependent.[1] Common adverse effects reported in clinical trials and post-marketing surveillance include:
-
Drowsiness (somnolence)
-
Dizziness
-
Difficulty with concentration and attention
-
Memory impairment (amnesia)[1]
-
Confusion
-
Abnormal thinking
-
Speech difficulties[1]
-
Poor coordination[1]
These effects are more pronounced at higher doses (e.g., 300-600 mg/day) compared to lower doses (e.g., 150 mg/day).
Q2: What is the mechanism of action by which this compound may cause cognitive impairment?
A2: this compound's therapeutic and adverse cognitive effects are believed to stem from the same primary mechanism of action. This compound binds with high affinity to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system.[2] This binding reduces the influx of calcium into presynaptic neurons, which in turn decreases the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[2][3] While this modulation of neuronal excitability is beneficial for treating conditions like epilepsy and neuropathic pain, it can also disrupt normal cognitive processes that rely on these neurotransmitter systems.[4]
Signaling Pathway of this compound
Caption: this compound's mechanism of action.
Q3: How can this compound dosage be optimized to minimize cognitive side effects during clinical research?
A3: A key strategy to mitigate cognitive impairment is a slow and gradual dose titration schedule.[5] Starting with a low dose and increasing it over several days or weeks allows for adaptation and can reduce the incidence and severity of side effects. For example, initiating therapy at 25-50 mg at night and titrating slowly is a recommended approach.[6] It is also crucial to consider patient-specific factors such as age and renal function, as elderly patients and those with impaired kidney function may require lower doses and a more cautious titration.[5]
Troubleshooting Guides
Scenario 1: A significant number of participants in a clinical trial are reporting memory difficulties after a recent dose escalation of this compound.
-
Immediate Action:
-
Assess Severity: Evaluate the severity of the memory impairment and its impact on daily activities for the affected participants.
-
Dosage Adjustment: Consider reducing the dosage to the previously tolerated level for the affected participants.
-
Monitor: Continue to monitor cognitive function closely using standardized assessments.
-
-
Long-Term Strategy:
-
Review Titration Protocol: Re-evaluate the dose titration schedule. A more gradual increase may be necessary for the study population.
-
Stratify by Risk Factors: Analyze if the participants experiencing cognitive effects belong to high-risk groups (e.g., older adults, individuals with renal impairment) and consider protocol amendments for these subgroups.[1]
-
Scenario 2: Unexpectedly high variability in cognitive test scores is observed across participants at the same dosage level.
-
Potential Causes:
-
Concomitant Medications: Participants may be taking other medications that have central nervous system (CNS) depressant effects, leading to additive cognitive impairment.[6]
-
Individual Sensitivity: There is significant individual variability in susceptibility to the cognitive effects of this compound.[4]
-
Protocol Adherence: Inconsistent administration of cognitive tests can introduce variability.
-
-
Troubleshooting Steps:
-
Review Concomitant Medications: Carefully document and analyze all concomitant medications to identify potential drug interactions.
-
Standardize Test Administration: Ensure all research staff are thoroughly trained and certified in the administration of the cognitive assessment battery to maintain consistency.
-
Baseline Cognitive Function: Account for baseline cognitive abilities in the statistical analysis to control for pre-existing differences.
-
Experimental Protocols
Assessment of Cognitive Function:
A battery of validated neuropsychological tests should be used to assess different cognitive domains. Below are protocols for commonly used tests in this compound research.
1. Montreal Cognitive Assessment (MoCA)
-
Objective: A rapid screening tool for mild cognitive dysfunction, assessing domains such as attention, executive function, memory, language, and orientation.[6][7]
-
Methodology:
-
Administration: The test is administered in approximately 10 minutes.[7] The administrator instructs the participant through a series of tasks, including drawing a clock, naming animals, and recalling a list of words.[7][8]
-
Scoring: The total possible score is 30 points. A score of 26 or higher is generally considered normal.[7][9] One point is added for individuals with 12 or fewer years of formal education.[7]
-
2. Digit Symbol Substitution Test (DSST)
-
Objective: To assess processing speed, attention, and executive function.[10]
-
Methodology:
-
Administration: The participant is given a key that pairs digits with symbols. They are then presented with a series of digits and must write the corresponding symbol for each digit as quickly as possible within a set time limit (typically 90 or 120 seconds).[11][12]
-
Scoring: The score is the number of correctly transcribed symbols within the time limit.[13]
-
3. Stroop Color and Word Test
-
Objective: To evaluate executive functions, specifically selective attention and cognitive flexibility, by measuring the ability to inhibit a prepotent response.[2][14]
-
Methodology:
-
Administration: The test typically has three conditions:
-
Word Reading: The participant reads a list of color names printed in black ink.
-
Color Naming: The participant names the color of a series of colored patches.
-
Incongruent Condition: The participant is shown a list of color names printed in an ink color that is different from the word itself (e.g., the word "RED" printed in blue ink) and must name the ink color, not read the word.[2]
-
-
Scoring: The primary outcome is the time taken and the number of errors in the incongruent condition. The "Stroop effect" is the difference in performance between the incongruent and congruent conditions.
-
4. Controlled Oral Word Association Test (COWAT)
-
Objective: To assess verbal fluency, a measure of executive function.[3][15]
-
Methodology:
-
Administration: The participant is asked to generate as many words as possible that begin with a specific letter (e.g., "F," "A," "S") within a 60-second time limit for each letter. Proper nouns are typically excluded.[16][17]
-
Scoring: The score is the total number of correct words generated across all letters.
-
Experimental Workflow for Assessing Cognitive Effects
Caption: Workflow for a clinical trial assessing cognitive effects.
Data on this compound Dosage and Cognitive Performance
The following table summarizes findings from a key double-blind, placebo-controlled study on the cognitive effects of this compound in healthy volunteers.[18]
| Cognitive Test | This compound Dosage | Outcome | Significance |
| Digit Symbol Test | 600 mg/day for 12 weeks | Significant negative effect compared to placebo | p < 0.05[18] |
| Stroop Test | 600 mg/day for 12 weeks | Significant negative effect compared to placebo | p < 0.05[18] |
| Controlled Oral Word Association Test (COWAT) | 600 mg/day for 12 weeks | Significant negative effect compared to placebo | p < 0.05[18] |
| Portland Neurotoxicity Scale (Subjective measure) | 600 mg/day for 12 weeks | Increased complaints of neurotoxicity compared to placebo | p < 0.01[18] |
Data from Salinsky et al., Neurology, 2010.[18]
A prospective study on patients with neuropathic pain receiving this compound found a mean overall Montreal Cognitive Assessment (MoCA) score of 21.24 ± 4.39, with the magnitude of cognitive impairment being related to the duration of therapy and the dose of the drug.[19]
References
- 1. droracle.ai [droracle.ai]
- 2. thekingsleyclinic.com [thekingsleyclinic.com]
- 3. dochub.com [dochub.com]
- 4. Cognitive effects of this compound in healthy volunteers | Semantic Scholar [semanticscholar.org]
- 5. scribd.com [scribd.com]
- 6. policycommons.net [policycommons.net]
- 7. smchealth.org [smchealth.org]
- 8. thecarlatreport.com [thecarlatreport.com]
- 9. geriatrictoolkit.missouri.edu [geriatrictoolkit.missouri.edu]
- 10. cogstate.com [cogstate.com]
- 11. Digit Symbol Substitution Test: The Case for Sensitivity Over Specificity in Neuropsychological Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Digit Symbol Substitution test and future clinical and subclinical disorders of cognition, mobility and mood in older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 13. carepatron.com [carepatron.com]
- 14. The Stroop Color and Word Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. weishinclinic.com [weishinclinic.com]
- 16. Controlled Oral Word Association Test - Wikipedia [en.wikipedia.org]
- 17. movingahead.psy.unsw.edu.au [movingahead.psy.unsw.edu.au]
- 18. Cognitive effects of this compound in healthy volunteers: a double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nveo.org [nveo.org]
Technical Support Center: Refinement of Animal Models for Pregabalin Response Prediction
Welcome to the technical support center for researchers utilizing animal models to study the effects of Pregabalin. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in the design and execution of preclinical studies that better predict human responses to this compound.
Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with this compound.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| High variability in behavioral data (e.g., mechanical withdrawal thresholds). | 1. Improper animal handling and habituation.2. Inconsistent surgical induction of neuropathy.3. Environmental stressors (e.g., noise, light changes).4. Sex and strain differences in pain perception and drug response. | 1. Ensure consistent and gentle handling. Acclimate animals to the testing environment and apparatus for several days before baseline measurements.[1][2]2. Standardize surgical procedures meticulously. Ensure the same researcher, if possible, performs all surgeries to minimize variability.3. Conduct behavioral testing in a quiet, dedicated room with consistent lighting and temperature.[3]4. Include both male and female animals in studies and analyze data separately, as sex differences in this compound efficacy have been reported.[4][5] Use a consistent rodent strain for all experiments within a study. |
| Treated animals exhibit excessive sedation or motor impairment, confounding behavioral results. | 1. The dose of this compound is too high for the specific rodent strain or model.2. Interaction with other administered compounds.3. Misinterpretation of reduced activity as analgesia. | 1. Perform a dose-response study to identify the optimal therapeutic window that provides analgesia without significant motor impairment. Start with lower doses and titrate up.[6][7]2. Review all administered substances for potential sedative synergistic effects.3. Incorporate a specific motor function test, such as the Rotarod or open field test, to distinguish between analgesic effects and sedation/ataxia.[3][4][8] |
| Animal model fails to develop expected level of hypersensitivity (allodynia/hyperalgesia). | 1. Suboptimal surgical technique in nerve injury models.2. Insufficient time post-surgery for neuropathy to develop.3. Animal strain is less susceptible to developing neuropathic pain.4. Inconsistent application of noxious stimuli in behavioral tests. | 1. Review and refine surgical protocols. For models like Chronic Constriction Injury (CCI), ensure the ligatures are tied with the correct tension.[2]2. Allow sufficient time for the pain phenotype to stabilize before drug administration (typically 7-14 days for CCI or Spinal Nerve Ligation models).3. Consult literature for strains known to develop robust hypersensitivity in your chosen model.4. Ensure consistent application of von Frey filaments or heat source to the same paw region. |
| Inconsistent or unexpected results in female rodents. | 1. Hormonal cycle fluctuations can influence pain perception and drug metabolism.2. Fundamental sex differences in pain processing pathways. | 1. Track the estrous cycle of female rodents and either test at a specific phase or ensure all phases are equally represented across groups.2. Acknowledge that preclinical studies have predominantly used male animals.[4][5] Be aware that female rodents may utilize different cell signaling pathways in the development of hypersensitivity, potentially altering drug efficacy.[9] |
Frequently Asked Questions (FAQs)
Q1: Why do the robust analgesic effects of this compound in my animal models not always translate to clinical efficacy in humans?
A1: This is a significant challenge in translational pain research.[10][11][12] Several factors contribute to this discrepancy:
-
Model Limitations: Animal models often mimic the sensory components of pain (like allodynia) but may not fully capture the complex emotional and psychological aspects of chronic pain in humans.[13][14]
-
Species Differences: There are inherent differences in physiology and drug metabolism between rodents and humans.
-
Study Design: Preclinical studies often use young, healthy male rodents, whereas clinical populations are more diverse in age, sex, and comorbidities.[4][5] A systematic review and meta-analysis of preclinical studies on this compound noted its robust efficacy across various animal models, even for pain conditions where it has not shown clinical success.[15][16]
Q2: What is the primary mechanism of action of this compound that I should be aware of when designing my experiments?
A2: this compound's primary mechanism is binding with high affinity to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system.[7][9] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate and substance P.[17] This modulation of neurotransmitter release is central to its analgesic, anticonvulsant, and anxiolytic effects.
Q3: How soon after administration can I expect to see an effect of this compound in my rodent model?
A3: this compound is rapidly absorbed after oral administration. In rats, peak plasma concentrations are typically observed within 1 to 1.3 hours.[18] Behavioral effects are generally observed within 30 to 60 minutes following intraperitoneal injection. However, the exact timing can vary based on the dose, route of administration, and the specific behavioral test being conducted.
Q4: Are there newer animal models that might offer better predictive validity for trigeminal neuralgia?
A4: Yes, traditional models like chronic constriction of the infraorbital nerve (ION-CCI) are widely used. However, newer models are being developed to better replicate clinical features. One such model is the foramen lacerum impingement of trigeminal nerve root (FLIT) model. This model has been shown to produce distinct pain-like behaviors in rodents, such as paroxysmal facial grimacing, that more closely mimic the lancinating pain of trigeminal neuralgia in humans.[19][20][21][22][23]
Q5: Should I be using both male and female animals in my this compound studies?
A5: Yes, it is highly recommended. There is growing evidence of significant sex differences in the efficacy of this compound in animal models of pain. For instance, some studies have shown that this compound produces analgesia in male but not female mice in a model of chronic widespread muscle pain.[4][5] Including both sexes in your experimental design will increase the translational relevance of your findings.
Data Presentation: Efficacy and Pharmacokinetics of this compound
Table 1: Efficacy of this compound in Rodent Neuropathic Pain Models
| Animal Model | Species/Strain | Route of Admin. | Effective Dose Range (mg/kg) | Observed Effect | Reference |
| Chronic Constriction Injury (CCI) | Rat | s.c./oral | 30 - 100 | Attenuation of mechanical allodynia | [8] |
| Spinal Nerve Ligation (SNL) | Rat | i.p./i.t. | 3 - 30 (i.p.) | Dose-dependent attenuation of tactile and cold allodynia | [9][24] |
| Trigeminal Neuropathic Pain (p-IONX) | Rat (Sprague-Dawley) | i.p. | 1 - 100 | Dose-dependent reversal of mechanical allodynia | [17] |
| Chemotherapy-Induced Neuropathy | Rat | i.v. | 2 | Attenuation of cold allodynia | [8] |
| Chronic Widespread Muscle Pain | Mouse (C57BL/6) | i.p. | 30 - 60 | Analgesia in males, but not females | [4][5] |
| Acute Thermal Pain (Hot-Plate) | Mouse | i.p. | 29.4 (ED30) | Dose-dependent antinociceptive effect | [5][25] |
i.p. = intraperitoneal; i.t. = intrathecal; s.c. = subcutaneous; p-IONX = partial infraorbital nerve transection; ED30 = effective dose for 30% of the population.
Table 2: Comparative Pharmacokinetic Parameters of this compound
| Parameter | Rat | Mouse | Human | Reference |
| Bioavailability (Oral) | ~90% | High (implied) | ≥90% | [18] |
| Time to Max. Plasma Conc. (Tmax) | ~1.0 - 1.3 hours | Not specified | ~1 hour | [18] |
| Elimination Half-life (t1/2) | ~2 - 3 hours | Not specified | ~6.3 hours | [18] |
| Metabolism | <2% (virtually unchanged) | Negligible | <2% (virtually unchanged) | [18] |
| Primary Excretion Route | Renal | Renal | Renal | [18] |
Experimental Protocols
Chronic Constriction Injury (CCI) of the Sciatic Nerve (Rat)
This protocol describes a common surgical procedure to induce neuropathic pain.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Surgical Preparation: Shave the lateral surface of the thigh on the desired side. Disinfect the surgical area with alternating scrubs of povidone-iodine and 70% ethanol.
-
Incision: Make a small incision through the skin and fascia over the biceps femoris muscle.
-
Nerve Exposure: Bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.
-
Ligation: Free a 5-7 mm segment of the sciatic nerve proximal to its trifurcation. Place four loose ligatures (e.g., 4-0 chromic gut suture) around the nerve with about 1 mm spacing between them. The ligatures should be tightened just enough to cause a slight constriction of the nerve, without arresting circulation.
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-operative Care: Provide appropriate post-operative analgesia (for surgical pain, not the induced neuropathy) and monitor the animal for recovery. Allow 7-14 days for the neuropathic pain phenotype to develop before behavioral testing.
Behavioral Testing: Mechanical Allodynia (von Frey Test)
This test measures the paw withdrawal threshold to a mechanical stimulus.
-
Habituation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 30 minutes before testing.[26]
-
Stimulation: Apply calibrated von Frey filaments of increasing stiffness to the mid-plantar surface of the hind paw.
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw upon stimulus application.
-
Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold. Start with a filament near the expected threshold. If there is no response, use the next thicker filament. If there is a response, use the next thinner filament.
-
Data Recording: Record the pattern of responses and calculate the 50% withdrawal threshold using the appropriate formula.
Behavioral Testing: Thermal Hyperalgesia (Hot Plate Test)
This test measures the response latency to a thermal stimulus.
-
Apparatus Setup: Set the hot plate apparatus to a constant temperature, typically between 50-55°C.[17]
-
Habituation: Gently place the animal on the hot plate.
-
Response Latency: Start a timer and observe the animal for nocifensive behaviors such as hind paw licking, stamping, or jumping.[17] Stop the timer as soon as a response is observed.
-
Cut-off Time: A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage. If the animal does not respond by the cut-off time, remove it from the plate and record the cut-off time as its latency.
-
Data Recording: The recorded latency is the measure of thermal sensitivity.
Behavioral Testing: Cold Allodynia (Acetone Drop Test)
This test assesses sensitivity to a cooling stimulus.
-
Habituation: Place the animal in a testing chamber with a wire mesh or glass floor and allow it to acclimate for at least 30 minutes.[26][27]
-
Stimulation: Apply a single drop of acetone (approximately 50 µL) to the plantar surface of the hind paw, without touching the skin with the applicator.[27]
-
Response Measurement: Observe the animal for a defined period (e.g., 30-60 seconds) after application.[26][27] Measure the cumulative duration of nocifensive behaviors such as lifting, shaking, or licking the paw.
-
Trials: Repeat the procedure several times with an inter-trial interval of at least 5 minutes.[26]
Assessment of Motor Function (Open Field Test)
This test is used to assess general locomotor activity and can help differentiate sedation from analgesia.
-
Apparatus: Use a square arena (e.g., 50x50 cm) with walls high enough to prevent escape. The arena can be divided into a central and a peripheral zone.[28]
-
Habituation: Allow the animal to acclimate to the testing room for 30-60 minutes before the test.[3]
-
Procedure: Gently place the animal in the center of the open field and allow it to explore freely for a set period (e.g., 5-10 minutes).[28]
-
Data Collection: Use an automated video-tracking system or manual scoring to record parameters such as total distance traveled, time spent in the center versus peripheral zones, and rearing frequency.[3][8][29] A significant decrease in total distance traveled can indicate sedation or motor impairment.
Mandatory Visualizations
Signaling Pathway of this compound's Action
References
- 1. Temporal and Qualitative Differences in the Development of Allodynic Behaviors between Mice and Rats in a Peripheral Nerve Injury Model [scirp.org]
- 2. Mechanisms of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. This compound produces analgesia in males but not females in an animal model of chronic widespread muscle pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic interaction of this compound with the synthetic cannabinoid WIN 55,212-2 mesylate in the hot-plate test in mice: an isobolographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity profile of this compound in rodent models of epilepsy and ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. anilocus.com [anilocus.com]
- 9. Antiallodynic Effect of this compound in Rat Models of Sympathetically Maintained and Sympathetic Independent Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges and opportunities in translational pain research – An opinion paper of the working group on translational pain research of the European pain federation (EFIC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iasp-pain.org [iasp-pain.org]
- 12. CURRENT CHALLENGES IN TRANSLATIONAL PAIN RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. Neuropathic pain models and outcome measures: a dual translational challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Bridging the Translational Divide in Pain Research: Biological, Psychological and Social Considerations [frontiersin.org]
- 16. Current challenges in translational pain research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 21. JCI Insight - Foramen lacerum impingement of trigeminal nerve root (FLIT) as a rodent model for trigeminal neuralgia [insight.jci.org]
- 22. Foramen lacerum impingement of trigeminal nerve root as a rodent model for trigeminal neuralgia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. iasp-pain.org [iasp-pain.org]
- 24. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Dose-response relationship analysis of this compound doses and their antinociceptive effects in hot-plate test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Hind paw cold allodynia (Acetone Evaporation) test [pspp.ninds.nih.gov]
- 27. biorxiv.org [biorxiv.org]
- 28. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 29. Open field (animal test) - Wikipedia [en.wikipedia.org]
Technical Support Center: Pregabalin Solubility for In-Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Pregabalin in in-vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a white to off-white crystalline solid that is highly soluble in water.[1][2][3] It is classified as a Biopharmaceutical Classification System (BCS) Class 1 drug, indicating high solubility and high permeability.[1][4] Its aqueous solubility is greater than 30 mg/mL over a wide pH range of 1 to 13.[1]
Q2: In which common laboratory solvents can I dissolve this compound?
This compound is freely soluble in water and in both acidic and basic aqueous solutions.[2][3] It is also soluble in organic solvents such as methanol, ethanol, and Dimethyl Sulfoxide (DMSO).[5][6][7]
Q3: Does pH affect the solubility of this compound?
Yes, the solubility of this compound is pH-dependent. It is a zwitterionic molecule with two pKa values: 4.2 (carboxyl group) and 10.6 (amine group).[8] Solubility is higher in acidic conditions. For example, the solubility ranges from 47 mg/mL at pH 10.1 to 107 mg/mL at pH 3.7.[8]
Q4: I'm observing precipitation of this compound in my cell culture media. What could be the cause?
While this compound is highly soluble in simple aqueous solutions, precipitation in complex cell culture media can occur due to several factors:
-
High Concentration: Exceeding the solubility limit in the specific media composition.
-
Interaction with Media Components: Components in the media, such as proteins or salts, may interact with this compound and reduce its solubility.
-
Temperature Changes: A decrease in temperature can lower the solubility of this compound.
-
pH Shift: Changes in the pH of the media upon addition of this compound or other reagents can affect its solubility.
Q5: What is the stability of this compound in solution?
Aqueous stock solutions of this compound are relatively stable. One study showed that stock solutions kept at 4°C are stable for at least 7 days.[9] However, a common degradation pathway for γ-amino acid analogs like this compound is intramolecular cyclization to form a lactam impurity, which can be accelerated by heat and the presence of water.[10][11] It is advisable to prepare fresh solutions for critical experiments or store stock solutions at low temperatures for a limited time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving this compound | - Insufficient solvent volume.- Inappropriate solvent.- Low temperature of the solvent. | - Increase the solvent volume.- Use a co-solvent system (e.g., a small amount of DMSO or ethanol followed by dilution with aqueous buffer).- Gently warm the solution. |
| Precipitation in Experimental Buffer | - Supersaturation of the solution.- pH of the buffer is unfavorable for solubility.- "Salting out" effect due to high salt concentration in the buffer. | - Prepare a more dilute stock solution and add a larger volume to your experimental setup.- Adjust the pH of the buffer to be more acidic (if compatible with your experiment).- Test the solubility of this compound in your specific buffer system before the experiment. |
| Inconsistent Experimental Results | - Degradation of this compound in stock solution.- Inaccurate concentration of the stock solution. | - Prepare fresh stock solutions for each experiment.- Store stock solutions at 2-8°C and for no longer than one week.[6][9]- Verify the concentration of your stock solution using a suitable analytical method (e.g., HPLC). |
| Cloudiness in Cell Culture Media | - Interaction with media components.- High final concentration of this compound. | - Filter sterilize the this compound stock solution before adding it to the media.- Add the this compound solution to the media slowly while stirring.- Perform a trial run with a small volume to check for compatibility. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature | pH | Reference(s) |
| Water | > 30 mg/mL | Room Temperature | 1 - 13 | [1] |
| Water | 32.1 mg/mL | Not Specified | Not Specified | |
| Deionized Water | ≥ 10 mg/mL | Not Specified | Not Specified | |
| Aqueous Media | 107 mg/mL | Not Specified | 3.7 | [8] |
| Aqueous Media | 47 mg/mL | Not Specified | 10.1 | [8] |
| Methanol | Soluble | Not Specified | Not Specified | [6][7] |
| Ethanol | Soluble | Not Specified | Not Specified | [5] |
| DMSO | Soluble | Not Specified | Not Specified | [5][6] |
| Dimethyl Formamide | Soluble | Not Specified | Not Specified | [5] |
| Phosphate Buffer (pH 7.2) | ~10 mg/mL | Not Specified | 7.2 | [5] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution of this compound
Materials:
-
This compound powder (MW: 159.23 g/mol )
-
Sterile, deionized water
-
Sterile conical tube
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh out 159.23 mg of this compound powder and transfer it to a sterile conical tube.
-
Add 10 mL of sterile, deionized water to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Filter sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at 2-8°C for up to one week.
Protocol 2: Preparation of a 10 mM Working Solution in Cell Culture Media
Materials:
-
100 mM this compound stock solution
-
Sterile cell culture medium
-
Sterile pipette and tips
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), add 1 mL of the 100 mM this compound stock solution to 9 mL of sterile cell culture medium.
-
Mix gently by pipetting up and down.
-
This will result in a 10 mM working solution of this compound in your cell culture medium. The final concentration of any co-solvents from the stock solution should be considered for potential effects on your cells.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting precipitation.
Caption: this compound's primary mechanism of action.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound | C8H17NO2 | CID 5486971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound USP CV - PCCA [pccarx.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. allmpus.com [allmpus.com]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. EP1543831A1 - this compound composition - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Accounting for the placebo effect in Pregabalin clinical trials
Technical Support Center: Pregabalin Clinical Trials
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions regarding the placebo effect in this compound clinical trials.
Frequently Asked Questions (FAQs)
Q1: What factors are known to influence the placebo response in this compound trials for neuropathic pain?
A: Several patient and study-level characteristics have been identified as significant predictors of a higher placebo response in neuropathic pain trials involving this compound. Understanding these factors is crucial for optimizing trial design.
Key factors associated with a higher placebo response include:
-
Patient Characteristics: Younger age and a higher mean baseline pain score.[1][2][3]
-
Study Design and Duration: Longer study durations and a higher ratio of patients on active treatment to placebo can contribute to an elevated placebo response.[1][2][3]
-
Post-Approval Studies: Trials conducted after a drug has been approved tend to show a higher placebo response.[1][2][3]
-
Neuropathic Pain Condition: The type of neuropathic pain can influence the placebo response rate. For instance, painful diabetic peripheral neuropathy (pDPN) trials have shown higher placebo responses compared to postherpetic neuralgia (PHN) trials.[4]
-
Dosing Regimen: Flexible-dosing regimens may be associated with a higher placebo response.[4]
Factors associated with a smaller placebo response include:
-
Patient Characteristics: Increasing age and longer duration of pain.[4][5]
-
Study Design: Crossover-design studies have been associated with smaller placebo responses.[5]
A meta-analysis of this compound trials for neuropathic pain also revealed a trend of increasing placebo response over time, without a corresponding change in the response to this compound itself.[1][2][3]
Q2: What is the typical magnitude of the placebo effect in this compound clinical trials for neuropathic pain?
A: The magnitude of the placebo effect, often measured as the mean reduction in pain score on an 11-point Numeric Rating Scale (NRS), can be substantial and variable across different neuropathic pain conditions.
A pooled analysis of 16 this compound trials for Diabetic Peripheral Neuropathy (DPN) and Postherpetic Neuralgia (PHN) classified trials as "high placebo response" if the mean pain score reduction was greater than 2 points, and "low placebo response" if it was 2 points or less.[1][2][3] Notably, all three high-response studies identified were in patients with DPN.[1][2][3]
The following table summarizes placebo response rates from a meta-analysis of 71 neuropathic pain trials, which included this compound studies. The response was measured as the percentage of patients achieving a 50% reduction in pain (50% RR).
| Neuropathic Pain Classification | Estimated 50% Responder Rate (95% CI) |
| Peripheral Neuropathic Pain (P-NeP) | 23% (21%, 26%) |
| Central Neuropathic Pain (C-NeP) | 14% (10%, 19%) |
| Postherpetic Neuralgia (PHN) | 19% (15%, 24%) |
| Painful Diabetic Peripheral Neuropathy (pDPN) | 26% (23%, 29%) |
| Posttraumatic Peripheral Neuropathic Pain (PT) | 15% (10%, 20%) |
| Data from a meta-analysis of 71 trials in neuropathic pain.[4] |
It is also important to note that a meta-epidemiological study of this compound trials from 2003 to 2020 found that the end-point pain scores in the placebo group decreased over time, indicating a growing placebo response in more recent trials.[6]
Q3: How can a placebo run-in period be implemented to reduce placebo response in a this compound trial?
A: A placebo run-in period is a common strategy to identify and exclude patients who show a significant improvement on placebo alone before they are randomized to a treatment group. While its effectiveness can be debated, it remains a tool in trial design.[7]
Experimental Protocol: Single-Blind Placebo Run-In
Objective: To identify and exclude high-placebo responders prior to randomization in a this compound clinical trial for chronic pain.
Methodology:
-
Inclusion/Exclusion Criteria: All participants must meet the general eligibility criteria for the main trial.
-
Single-Blind Placebo Phase:
-
Following the initial screening, all eligible participants enter a single-blind phase where they receive a placebo that is identical in appearance to the active this compound medication.
-
The duration of this phase is typically 1-2 weeks.
-
Participants are informed they are receiving a treatment that may or may not be the active drug.
-
-
Pain Score Monitoring:
-
Participants are required to record their pain scores daily using an 11-point Numeric Rating Scale (NRS).
-
Baseline pain scores are established during the week prior to the run-in period.
-
-
Defining the Placebo Response:
-
A pre-specified threshold for what constitutes a "high placebo response" must be clearly defined in the protocol. For example, a ≥30% or ≥50% reduction in the mean pain score from baseline to the end of the run-in period.
-
-
Exclusion of High Responders:
-
Participants who meet or exceed the pre-defined placebo response threshold at the end of the run-in period are excluded from continuing into the randomized phase of the trial.
-
-
Randomization:
-
Participants who do not show a high placebo response are then randomized to receive either this compound or a placebo in the double-blind phase of the trial.
-
The following diagram illustrates the workflow of a clinical trial incorporating a placebo run-in period.
References
- 1. Predictors of placebo response in peripheral neuropathic pain: insights from this compound clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predictors of placebo response in peripheral neuropathic pain: insights from this compound clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An investigation of factors contributing to higher levels of placebo response in clinical trials in neuropathic pain: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Meta-analysis of placebo responses in central neuropathic pain: impact of subject, study, and pain characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A meta-epidemiological study on the reported treatment effect of this compound in neuropathic pain trials over time | PLOS One [journals.plos.org]
- 7. premier-research.com [premier-research.com]
Validation & Comparative
Comparative Efficacy of Pregabalin and Gabapentin in Postherpetic Neuralgia: A Guide for Researchers and Drug Development Professionals
An objective analysis of two first-line treatments for a challenging neuropathic pain condition, supported by clinical trial data and mechanistic insights.
Postherpetic neuralgia (PHN), a debilitating chronic pain condition arising from nerve damage caused by the herpes zoster virus, presents a significant therapeutic challenge. Among the first-line pharmacological agents, the gabapentinoids, pregabalin and gabapentin, are widely prescribed. This guide provides a detailed comparison of their efficacy, safety, and mechanisms of action, drawing upon data from randomized controlled trials (RCTs) and meta-analyses to inform research and drug development efforts in the field of neuropathic pain.
Executive Summary
This compound and gabapentin share a common mechanism of action, binding to the α2δ-1 subunit of voltage-gated calcium channels, which ultimately reduces the release of excitatory neurotransmitters.[1][2][3][4] Clinical evidence, including a meta-analysis of 14 RCTs involving 3,545 patients, suggests that this compound may offer superior efficacy in pain reduction and improvement in sleep quality compared to gabapentin for patients with PHN.[1][5][6] However, this potential for greater efficacy is accompanied by a higher incidence of adverse events.[1][5][6] Gabapentin, conversely, is associated with a better safety profile, exhibiting a lower incidence of side effects.[1][5][6]
Quantitative Efficacy and Safety Data
The following tables summarize key quantitative data from comparative studies and placebo-controlled trials of this compound and gabapentin in the treatment of postherpetic neuralgia.
Table 1: Pain Reduction Efficacy
| Efficacy Metric | This compound | Gabapentin | Placebo | Source(s) |
| Endpoint Mean Pain Score | 3.60 | 4.2 | 5.29-6.0 | [1][7][8] |
| Change from Baseline Pain Score | - | -2.1 (from 6.3) | -0.5 (from 6.5) | [1] |
| ≥30% Pain Reduction Responders | 63% | - | 25% | [7][8] |
| ≥50% Pain Reduction Responders | 50% | 32% | 17-20% | [1][7][8] |
Table 2: Impact on Sleep and Overall Improvement
| Outcome Measure | This compound | Gabapentin | Placebo | Source(s) |
| Sleep Interference Score | Significant improvement (p=0.0001) | Significant improvement (p<0.001) | - | [1][7][8] |
| Patient Global Impression of Change (PGIC) - "Much" or "Very Much" Improved | Significantly more likely than placebo (p=0.001) | Significantly more likely than placebo | - | [5][7][8] |
Table 3: Common Adverse Events
| Adverse Event | This compound | Gabapentin | Source(s) |
| Dizziness | Higher Incidence | Lower Incidence | [1][5][6] |
| Somnolence | Higher Incidence | Lower Incidence | [1][5][6] |
| Peripheral Edema | Higher Incidence | Lower Incidence | [8] |
| Ataxia | Higher Incidence | Lower Incidence | [1] |
Signaling Pathways and Mechanism of Action
Both this compound and gabapentin exert their analgesic effects by modulating neuronal excitability, primarily through their interaction with voltage-gated calcium channels.
Experimental Protocols
The clinical trials cited in this guide predominantly follow a multicenter, randomized, double-blind, placebo-controlled, parallel-group design. Below is a detailed breakdown of a typical experimental protocol.
1. Patient Population and Selection Criteria:
-
Inclusion Criteria: Adult patients (typically 18 years or older) with a diagnosis of postherpetic neuralgia, characterized by pain persisting for at least 3 to 6 months after the healing of the herpes zoster rash.[7][9] A baseline pain score of at least 4 on an 11-point Likert scale is a common requirement.[9][10]
-
Exclusion Criteria: Previous non-response to adequate doses of gabapentin or this compound, presence of other severe pain conditions that could confound assessment, neurolytic or neurosurgical treatments for PHN, and certain comorbidities or concomitant medications.[9][10]
2. Study Design and Treatment:
-
Baseline Phase: A washout period for prohibited medications is typically implemented, followed by a baseline assessment phase (e.g., 1 week) to establish baseline pain scores and other outcome measures.[9][10]
-
Randomization and Blinding: Patients are randomly assigned to receive either the investigational drug (this compound or gabapentin) or a matching placebo in a double-blind manner.
-
Dosing and Titration:
-
This compound: Often initiated at a low dose and titrated up to a target maintenance dose (e.g., 150, 300, or 600 mg/day), administered in two or three divided doses.[5][7][8][11]
-
Gabapentin: Typically initiated at a low dose and titrated up to a maximum tolerated dose, often up to 1800-3600 mg/day in three divided doses.[1][9]
-
-
Treatment Duration: The treatment phase in many pivotal trials ranges from 8 to 13 weeks.[1][5][7][8][9]
3. Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: The most common primary endpoint is the change in the average daily pain score from baseline to the end of the treatment period, typically measured using an 11-point numerical rating scale (0 = no pain, 10 = worst possible pain).[1][5][7][8][9]
-
Secondary Efficacy Endpoints:
-
Sleep Interference: Assessed using a daily sleep interference scale, often an 11-point numerical rating scale.[1][5][7][8][12]
-
Patient Global Impression of Change (PGIC): A patient-reported outcome where patients rate their overall improvement since the start of the study on a 7-point scale.[5][6][7][8]
-
Quality of Life: Measured using validated instruments such as the Short Form-36 (SF-36) Health Survey.[1][9]
-
Mood: Assessed using scales like the Profile of Mood States (POMS).[1][9]
-
-
Safety and Tolerability: Monitored through the recording of all adverse events, physical and neurological examinations, and laboratory tests.[1][5][7][8][9]
Conclusion
Both this compound and gabapentin are established as effective treatments for postherpetic neuralgia. The choice between these two agents may depend on a balance between the desired level of efficacy and the patient's tolerance for potential side effects. This compound appears to offer a modest advantage in pain relief and sleep improvement, which may be clinically significant for some patients.[1][5][6] However, gabapentin's more favorable side effect profile makes it a valuable alternative.[1][5][6] Future research, including head-to-head clinical trials with pragmatic designs, will be crucial for further delineating the comparative effectiveness of these two important medications and for personalizing the treatment of postherpetic neuralgia.
References
- 1. Gabapentin for the treatment of postherpetic neuralgia: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pain assessment in clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Efficacy and tolerability of twice-daily this compound for treating pain and related sleep interference in postherpetic neuralgia: a 13-week, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 7. Postherpetic Neuralgia Clinical Research Trials | CenterWatch [centerwatch.com]
- 8. This compound for the treatment of postherpetic neuralgia: a randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. This compound reduces pain and improves sleep and mood disturbances in patients with post-herpetic neuralgia: results of a randomised, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reliability, validity, and responsiveness of the daily sleep interference scale among diabetic peripheral neuropathy and postherpetic neuralgia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Pregabalin and Other Anticonvulsants for Epilepsy
This guide provides a detailed comparison of pregabalin with other anticonvulsant medications for the treatment of epilepsy, drawing on data from multiple meta-analyses. The focus is on providing researchers, scientists, and drug development professionals with a concise overview of the relative efficacy and safety of these treatments, supported by quantitative data and experimental methodologies.
Efficacy of this compound in Epilepsy Treatment
This compound has been extensively studied as both an adjunctive therapy for drug-resistant partial epilepsy and as a monotherapy.
Adjunctive Therapy:
When used as an add-on treatment for patients with drug-resistant focal epilepsy, this compound has demonstrated significant efficacy compared to placebo. A meta-analysis of nine randomized controlled trials involving 3,949 participants showed that patients receiving this compound were nearly twice as likely to experience a 50% or greater reduction in seizure frequency[1][2][3]. Furthermore, the likelihood of achieving complete seizure freedom was almost four times higher with this compound than with placebo[1][4]. The efficacy of this compound was found to be dose-dependent, with doses ranging from 150 mg to 600 mg per day showing effectiveness, and higher doses being associated with greater seizure reduction[1][4]. Specifically, the odds of response doubled with an increase in dose from 300 mg/day to 600 mg/day[1][3]. In three randomized, double-blind, placebo-controlled trials with a total of 1,052 patients with partial seizures, responder rates approached 50% at a 600 mg/day dosage, and seizure freedom in the last 28 days of treatment ranged from 3-17% for effective doses (150-600 mg/day)[5].
Monotherapy:
As a monotherapy for newly diagnosed partial seizures, the evidence for this compound is less robust. One systematic review found that this compound was inferior to lamotrigine in terms of time to withdrawal due to inadequate seizure control and time to achieve six-month remission[6][7]. However, when compared to gabapentin for refractory partial epilepsy, this compound showed some advantages in terms of time to withdrawal for any reason and for inadequate seizure control[6][7].
Comparative Efficacy with Other Anticonvulsants
Direct and indirect comparisons from meta-analyses provide insights into how this compound stacks up against other common anticonvulsants.
This compound vs. Lamotrigine:
As an adjunctive therapy, one study found that participants taking this compound were more likely to achieve a 50% reduction in seizure frequency compared to those taking lamotrigine[1][3]. However, there was no significant difference in seizure freedom rates between the two drugs[1][2][3]. In contrast, for monotherapy in newly diagnosed partial seizures, lamotrigine was found to be superior to this compound[6][7].
This compound vs. Gabapentin:
A meta-analysis comparing this compound and gabapentin for refractory partial epilepsy indicated that this compound is likely more effective at comparable doses[8]. Statistically significant differences in responder rates were found in favor of this compound 300 mg versus gabapentin 1200 mg and this compound 600 mg versus gabapentin 1800 mg[8][9]. As an adjunctive therapy, no significant difference was found in achieving a 50% reduction in seizure frequency between this compound and gabapentin[1][3].
This compound vs. Levetiracetam:
When used as an add-on therapy, there were no significant differences found between this compound and levetiracetam in terms of achieving a 50% or greater reduction in seizure frequency[1][3]. However, significantly fewer patients achieved seizure freedom with adjunctive this compound compared to levetiracetam[1][2][3].
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from the cited meta-analyses.
Table 1: Efficacy of Adjunctive this compound vs. Placebo for Focal Epilepsy
| Outcome | This compound | Placebo | Relative Risk (RR) [95% CI] | Certainty of Evidence |
| ≥50% Seizure Frequency Reduction | Varies by dose | - | 1.95 [1.40 to 2.72][1][2][3] | Low[1][2] |
| Seizure Freedom | 3-17% in the last 28 days of treatment[5] | - | 3.94 [1.50 to 10.37][1][3] | Moderate[1][3] |
Table 2: Comparative Efficacy of Adjunctive this compound vs. Other Anticonvulsants
| Comparison | Outcome | Result (RR or OR) [95% CI] |
| vs. Lamotrigine | ≥50% Seizure Reduction | RR 1.47 [1.03 to 2.12] (Favors this compound)[1][3] |
| Seizure Freedom | RR 1.39 [0.40 to 4.83] (No significant difference)[1][2][3] | |
| vs. Gabapentin | ≥50% Seizure Reduction (Indirect) | OR 1.82 [1.02 to 3.25] (300mg PGB vs 1200mg GBP)[8][9] OR 2.52 [1.21 to 5.27] (600mg PGB vs 1800mg GBP)[8][9] |
| ≥50% Seizure Reduction (Direct) | RR 0.96 [0.82 to 1.12] (No significant difference)[1][3] | |
| vs. Levetiracetam | ≥50% Seizure Reduction | RR 0.94 [0.80 to 1.11] (No significant difference)[1][3] |
| Seizure Freedom | RR 0.50 [0.30 to 0.85] (Favors Levetiracetam)[1][2][3] |
Table 3: Safety and Tolerability of this compound
| Outcome | Comparison | Result (RR or HR) [95% CI] |
| Withdrawal (Any Reason) | vs. Placebo (Adjunctive) | RR 1.33 [1.10 to 1.60][1][3] |
| Withdrawal (Adverse Events) | vs. Placebo (Adjunctive) | RR 2.60 [1.86 to 3.64][1][3] |
| Withdrawal (Inadequate Control) | vs. Lamotrigine (Mono) | HR 4.52 [1.93 to 10.60] (Favors Lamotrigine)[6][7] |
| Time to Withdrawal (All Reasons) | vs. Gabapentin (Mono) | HR 0.25 [0.11 to 0.57] (Favors this compound)[6][7] |
Common Adverse Events:
The most frequently reported adverse events associated with this compound are central nervous system-related and are generally mild to moderate in intensity[5]. These include dizziness, somnolence, ataxia, headache, fatigue, and weight gain[1][10]. When compared to lamotrigine as a monotherapy, this compound was associated with a higher incidence of somnolence and weight gain[7].
Experimental Protocols
The methodologies of the meta-analyses cited in this guide followed established protocols for systematic reviews.
Search Strategy:
The reviews included comprehensive searches of electronic databases such as the Cochrane Epilepsy Group's Specialized Register, CENTRAL, MEDLINE, and EMBASE[11][12]. No language restrictions were typically imposed[11][12].
Selection Criteria:
The primary studies included were randomized controlled trials (RCTs) that compared this compound to either a placebo or another antiepileptic drug for the treatment of epilepsy[11][12].
Data Collection and Analysis:
Two review authors independently extracted data and assessed the quality of the trials[11][12]. The primary outcomes of interest were typically the proportion of responders (patients with a ≥50% reduction in seizure frequency) and seizure freedom rates[8][9]. Time-to-event outcomes were also analyzed using hazard ratios (HRs)[11][12]. For comparisons between drugs that had not been studied in head-to-head trials, an indirect comparison approach using placebo as the common comparator was employed[8][9].
Visualizing Methodologies and Pathways
To better understand the processes and mechanisms discussed, the following diagrams are provided.
This compound's primary mechanism of action involves binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system[13]. This action is believed to be responsible for its anticonvulsant effects.
References
- 1. This compound add-on for drug-resistant focal epilepsy | Cochrane [cochrane.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound add-on for drug-resistant focal epilepsy - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 4. This compound add‐on for drug‐resistant focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as adjunctive therapy for partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound monotherapy for epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound monotherapy for epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound versus gabapentin in partial epilepsy: a meta-analysis of dose-response relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound in the management of partial epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound monotherapy for epileps ... | Article | H1 Connect [archive.connect.h1.co]
- 12. researchgate.net [researchgate.net]
- 13. A comprehensive review on this compound as a drug for different neurological disorders (2024) | K. Manasa | 1 Citations [scispace.com]
Head-to-Head Comparison of Pregabalin and Duloxetine for Neuropathic Pain
A Comprehensive Guide for Researchers and Drug Development Professionals
Neuropathic pain, a complex and often debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Among the first-line treatments, pregabalin and duloxetine are two of the most frequently prescribed medications, each with a distinct mechanism of action. This guide provides an objective, data-driven comparison of their performance in treating neuropathic pain, drawing upon findings from head-to-head clinical trials and mechanistic studies.
Mechanism of Action: A Tale of Two Pathways
This compound and duloxetine alleviate neuropathic pain through fundamentally different, yet complementary, signaling pathways.
This compound , a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), exerts its analgesic effects primarily by binding to the α2-δ subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1][2][3][4] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[1][4][5][6][7][8] By dampening this excessive neuronal signaling, this compound effectively reduces the hyperexcitability that characterizes neuropathic pain states.[1][3]
Duloxetine is a serotonin-norepinephrine reuptake inhibitor (SNRI).[5][9][10] It works by increasing the levels of these two neurotransmitters in the synaptic cleft, particularly within the descending inhibitory pain pathways of the brain and spinal cord.[9][10][11][12][13] Enhanced serotonergic and noradrenergic signaling strengthens the descending inhibition of pain signals, effectively "turning down the volume" of nociceptive transmission from the periphery to the brain.[9][10][11][12]
Efficacy in Neuropathic Pain: A Quantitative Comparison
Head-to-head clinical trials provide the most direct evidence for comparing the efficacy of this compound and duloxetine. The following tables summarize key findings from such studies across different neuropathic pain conditions.
Table 1: Efficacy in Painful Diabetic Peripheral Neuropathy (PDPN)
| Study | N | Treatment Arms | Duration | Primary Efficacy Outcome | Key Findings |
| Unnamed RCT[2] | 116 | This compound (150mg twice daily) vs. Duloxetine (60mg once daily) | 6 weeks | Good pain relief ( >50% decrease in VAS score) | No significant difference in the proportion of patients with good pain relief between this compound (66%) and duloxetine (74%) groups (p=0.383).[2] |
| Open-label trial[14] | 161 | This compound (300mg daily) vs. Duloxetine (60mg daily) | 12 weeks | Change in Visual Analogue Scale (VAS) score | Both drugs significantly reduced VAS scores from baseline (p<0.0001).[14] At 12 weeks, the duloxetine group showed a significantly lower VAS score compared to the this compound group (p<0.0001).[14] |
| BLOSSOM Trial[15] | 201 | This compound vs. Duloxetine | 12 weeks | Clinically significant improvement in Average Pain Intensity (API) | No significant difference in the proportion of patients with clinically significant improvement in API at Week 12 between the this compound (88.3%) and duloxetine (86.9%) arms.[15] |
| Meta-analysis[16] | 4,483 (19 studies) | This compound vs. Duloxetine | Varied | Mean change in VAS and ≥50% pain reduction | No significant differences in VAS scores at multiple time points up to 12 weeks.[16] Duloxetine showed a higher rate of achieving >50% pain reduction.[16] |
Table 2: Efficacy in Other Neuropathic Pain Conditions
| Study | Condition | N | Treatment Arms | Duration | Primary Efficacy Outcome | Key Findings |
| Unnamed RCT[17] | Fibromyalgia | - | This compound (75-150mg/day) vs. Duloxetine (30-60mg/day) | 4 weeks | Change in Widespread Pain Index (WPI) | Duloxetine showed a statistically significant greater improvement in WPI scores compared to this compound (p=0.034).[17] |
| Salehifar et al. (2020)[18][19] | Taxane-Induced Sensory Neuropathy | - | This compound (150mg daily) vs. Duloxetine (60mg daily) | 6 weeks | Improvement in VAS, NCI-CTCAE, and PNQ scores | This compound was significantly more effective than duloxetine in improving VAS, NCI-CTCAE sensory neuropathy, and PNQ scores (p<0.001 for all).[18][19] |
| Unnamed Trial[20][21] | Postherpetic Neuralgia | 220 | Duloxetine + this compound vs. Amitriptyline + this compound | 6 weeks (crossover) | 7-day average daily pain | Both combinations significantly improved pain from baseline (p<0.001), with no significant difference between the two treatment arms.[20][21] |
| Krishnaprasad et al.[22] | Moderate to severe neuropathic pain | 328 | Low-dose this compound + Duloxetine FDC vs. This compound monotherapy | 7 weeks | Mean change in pain intensity | The fixed-dose combination was non-inferior to high-dose this compound monotherapy in pain reduction.[22][23] |
Safety and Tolerability: A Side-by-Side Look
The adverse event profiles of this compound and duloxetine are distinct and are a critical consideration in treatment selection.
Table 3: Common Adverse Events in Head-to-Head Trials
| Adverse Event | More Common with this compound | More Common with Duloxetine |
| Dizziness | ✓[22] | |
| Somnolence/Lethargy | ✓[14][22] | |
| Peripheral Edema | ✓[14][22] | |
| Nausea | ✓[17] | |
| Constipation | ✓[14] | |
| Orthostatic Hypotension | ✓[14] | |
| Anorexia/Decreased Appetite | ✓[16] | |
| Diarrhea | ✓[16] | |
| Vomiting | ✓[16] |
Experimental Protocols: A Framework for Investigation
The design of clinical trials comparing this compound and duloxetine for neuropathic pain generally adheres to established guidelines such as the Consolidated Standards of Reporting Trials (CONSORT) and the Standard Protocol Items: Recommendations for Interventional Trials (SPIRIT).[24][25][26][27][28][29][30][31]
A typical experimental protocol for a head-to-head comparison would include the following key elements:
-
Study Design: A randomized, double-blind, parallel-group or crossover design is most common. A placebo arm may be included, though direct comparisons often omit this.
-
Participant Selection:
-
Inclusion Criteria: Adults with a confirmed diagnosis of a specific type of neuropathic pain (e.g., painful diabetic peripheral neuropathy, postherpetic neuralgia, fibromyalgia) for a minimum duration (e.g., 3-6 months). A baseline pain score of ≥4 on an 11-point Numeric Rating Scale (NRS) or Visual Analogue Scale (VAS) is a frequent requirement.
-
Exclusion Criteria: Comorbid conditions that could confound pain assessment, contraindications to either medication, use of other neuropathic pain medications that cannot be washed out, and pregnancy or lactation.
-
-
Interventions:
-
Treatment Arms: Clearly defined daily dosages for this compound (e.g., 150-600 mg/day, often divided) and duloxetine (e.g., 60-120 mg/day, typically once daily).
-
Titration Schedule: A gradual dose-escalation phase to the target maintenance dose to improve tolerability.
-
Rescue Medication: Permitted use of a specified analgesic (e.g., acetaminophen) for breakthrough pain, with usage monitored as a secondary outcome.
-
-
Outcome Measures:
-
Primary Outcome: The mean change from baseline in a validated pain intensity scale (e.g., 11-point NRS or 100-mm VAS) at a prespecified time point (e.g., 12 weeks).
-
Secondary Outcomes:
-
Proportion of patients achieving ≥30% and ≥50% pain reduction (responder analysis).
-
Changes in sleep interference scores (e.g., Medical Outcomes Study Sleep Scale).
-
Changes in quality of life measures (e.g., Short Form-36 Health Survey).
-
Patient and Clinician Global Impression of Change (PGIC/CGIC).
-
Assessment of adverse events.
-
-
-
Statistical Analysis: An intent-to-treat (ITT) analysis is typically the primary approach. Statistical tests appropriate for the data type (e.g., t-tests or ANCOVA for continuous outcomes, chi-square tests for categorical outcomes) are prespecified.
Conclusion
Both this compound and duloxetine are effective first-line treatments for neuropathic pain, albeit with distinct mechanisms of action and side effect profiles. Head-to-head comparisons suggest that their efficacy can be comparable for certain conditions like painful diabetic peripheral neuropathy, while one may be superior for others. For instance, some evidence suggests duloxetine may have an advantage in fibromyalgia pain, whereas this compound may be more effective for taxane-induced neuropathy.[17][18][19] The choice between these agents, or their potential use in combination, should be guided by the specific type of neuropathic pain, the patient's comorbidities, and the anticipated tolerability of each drug's side effect profile. Future research should continue to explore personalized treatment approaches based on pain phenotype to optimize therapeutic outcomes.
References
- 1. ovid.com [ovid.com]
- 2. psimj.com [psimj.com]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.wayne.edu [digitalcommons.wayne.edu]
- 5. This compound Modulation of Neurotransmitter Release Is Mediated by Change in Intrinsic Activation/Inactivation Properties of Cav2.1 Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound modulation of neurotransmitter release is mediated by change in intrinsic activation/inactivation properties of ca(v)2.1 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. This compound as a Pain Therapeutic: Beyond Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-Term Trials of this compound and Duloxetine for Fibromyalgia Symptoms: How Study Designs Can Affect Placebo Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Duloxetine, an antidepressant with analgesic properties – a preliminary analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Descending pain modulation and chronification of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI - Central modulation of pain [jci.org]
- 14. Comparison of the Efficacy of Duloxetine and this compound in Pain Relief Associated with Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Efficacy and Safety of this compound and Duloxetine in Painful Diabetic Neuropathy: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Comparison of the Efficacy and Safety of this compound and Duloxetine in Taxane-Induced Sensory Neuropathy: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Comparison of Duloxetine Supplemented With this compound and Amitriptyline Supplemented With this compound for the Treatment of Postherpetic Neuralgia: A Double-Blind, Randomized Crossover Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparison of Duloxetine Supplemented With this compound and Amitriptyline Supplemented With this compound for the Treatment of Postherpetic Neuralgia: A Double‐Blind, Randomized Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Fixed dose combination of low dose this compound and... | F1000Research [f1000research.com]
- 24. researchgate.net [researchgate.net]
- 25. Checklist for the preparation and review of pain clinical trial publications: a pain-specific supplement to CONSORT - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Personalized outcomes in neuropathic pain: a clinical relevance and assay sensitivity analysis from a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 28. equator-network.org [equator-network.org]
- 29. SPIRIT 2025 statement: updated guideline for protocols of randomised trials - PMC [pmc.ncbi.nlm.nih.gov]
- 30. SPIRIT 2025 explanation and elaboration: updated guideline for protocols of randomised trials - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
A Comparative Guide to the Analgesic Effects of Pregabalin Across Different Pain Etiologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic efficacy of pregabalin across neuropathic pain, fibromyalgia, and postoperative pain. It contrasts its performance with key alternatives, supported by experimental data from preclinical and clinical studies, to inform research and drug development.
Mechanism of Action
This compound exerts its analgesic effects primarily by binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1][2][3] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[2][3] This modulation of neurotransmitter release is believed to reduce neuronal hyperexcitability and dampen the transmission of pain signals.[2][4] In chronic pain states, this action can interrupt maladaptive signaling pathways.[5]
Below is a diagram illustrating the proposed signaling pathway for this compound's analgesic action.
References
- 1. mjms.modares.ac.ir [mjms.modares.ac.ir]
- 2. Checklist for the preparation and review of pain clinical trial publications: a pain-specific supplement to CONSORT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Randomized Clinical Trials of this compound for Neuropathic Pain: Methods, Results, and Implications | Progress in Neurotherapeutics and Neuropsychopharmacology | Cambridge Core [cambridge.org]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of the Safety Profiles of Pregabalin and Levetiracetam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the safety profiles of two widely used antiepileptic drugs (AEDs), Pregabalin and Levetiracetam. The information presented is collated from peer-reviewed clinical trials and pharmacological studies to offer an objective overview for researchers, scientists, and professionals involved in drug development.
Executive Summary
This compound and Levetiracetam are both established as effective adjunctive therapies for partial-onset seizures, among other indications. While their efficacy is comparable in this context, their safety and tolerability profiles exhibit distinct characteristics. This compound is frequently associated with dose-dependent central nervous system (CNS) effects such as dizziness and somnolence. Levetiracetam is also associated with CNS effects, but is notably linked to a higher incidence of behavioral and psychiatric adverse events. Both drugs have a low potential for pharmacokinetic drug-drug interactions, a favorable characteristic in patients often requiring polytherapy.
Data Presentation: Adverse Event Profiles
The following tables summarize the incidence of treatment-emergent adverse events (TEAEs) from a head-to-head, randomized, double-blind, non-inferiority trial comparing flexible-dose this compound and Levetiracetam as adjunctive therapy in adult patients with refractory partial seizures.[1]
Table 1: Most Common Treatment-Emergent Adverse Events (Incidence ≥5%)
| Adverse Event | This compound (n=254) % | Levetiracetam (n=255) % |
| Dizziness | 25.6 | 14.5 |
| Somnolence | 18.5 | 11.8 |
| Headache | 11.4 | 13.7 |
| Fatigue | 7.9 | 6.7 |
| Nasopharyngitis | 7.5 | 9.0 |
| Nausea | 5.9 | 5.5 |
| Irritability | 3.5 | 7.1 |
| Depression | 4.3 | 5.1 |
Table 2: Adverse Events Leading to Discontinuation
| Adverse Event Leading to Discontinuation | This compound (n=254) % | Levetiracetam (n=255) % |
| Any Adverse Event | 13.8 | 12.2 |
| Dizziness | 4.3 | 1.2 |
| Somnolence | 2.0 | 0.8 |
| Ataxia | 1.2 | 0 |
| Depression | 0.8 | 1.2 |
| Irritability | 0.4 | 0.8 |
Experimental Protocols
The data presented above is primarily derived from a randomized, double-blind, flexible-dose, parallel-group, non-inferiority study (NCT00537238).[1][2] A summary of the key methodologies is provided below.
Objective: To compare the efficacy and safety of this compound versus Levetiracetam as adjunctive therapy in adults with refractory partial-onset seizures.
Study Design:
-
Phase: A 6-week baseline phase to establish seizure frequency, followed by a 4-week dose-escalation phase and a 12-week maintenance phase.
-
Randomization: Patients were randomized in a 1:1 ratio to receive either this compound or Levetiracetam.
-
Blinding: The study was double-blind, with both patients and investigators unaware of the treatment allocation.
-
Dosing: A flexible-dose regimen was used. This compound was initiated at 150 mg/day and titrated up to a maximum of 600 mg/day. Levetiracetam was initiated at 1000 mg/day and titrated up to a maximum of 3000 mg/day. Dosing adjustments were based on the investigator's clinical judgment of efficacy and tolerability.
Patient Population:
-
Inclusion Criteria: Adults (≥18 years) with a diagnosis of epilepsy with partial-onset seizures, with or without secondary generalization, who were inadequately controlled by one to three concomitant AEDs.[2]
-
Exclusion Criteria: History of psychogenic non-epileptic seizures, rapidly progressive neurological disease, or significant unstable medical conditions.
Adverse Event Monitoring:
-
Treatment-emergent adverse events were systematically recorded at each study visit.
-
Investigators assessed the severity and relationship of the adverse events to the study medication.
-
Spontaneous reports from patients were also documented.
Mandatory Visualizations
Signaling Pathways
The distinct safety profiles of this compound and Levetiracetam can be attributed to their unique mechanisms of action.
References
The Economic and Efficacious Divide: Pregabalin Versus Traditional Analgesics in Pain Management
A Comparative Guide for Researchers and Drug Development Professionals
The management of chronic pain, particularly neuropathic pain, presents a significant clinical and economic challenge. While traditional analgesics, including non-steroidal anti-inflammatory drugs (NSAIDs), opioids, and tricyclic antidepressants, have long been the cornerstone of treatment, the introduction of newer agents like pregabalin has shifted the therapeutic landscape. This guide provides an objective comparison of the cost-effectiveness of this compound against these traditional analgesics, supported by experimental data and detailed methodologies, to inform research and drug development in the field of pain management.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data from various studies, offering a comparative view of the cost-effectiveness of this compound and traditional analgesics.
Table 1: Cost-Effectiveness of this compound vs. Tricyclic Antidepressants (Amitriptyline) for Diabetic Peripheral Neuropathy
| Metric | This compound | Amitriptyline | Incremental Cost-Effectiveness Ratio (ICER) | Source |
| Efficacy (Mean VAS Difference) | Statistically significant pain relief | Statistically significant, and superior pain relief compared to this compound | -₹11.46 (Amitriptyline dominates this compound) | [1][2] |
| Cost per Tablet (INR) | ₹9.01 | ₹1.67 | N/A | [1] |
Note: VAS stands for Visual Analogue Scale for pain. A negative ICER indicates that the comparator (in this case, amitriptyline) is both more effective and less costly.
Table 2: Cost-Effectiveness of this compound vs. "Usual Care" (including NSAIDs and weak opioids) for Chronic Cervical Pain with a Neuropathic Component (Japan)
| Metric | This compound-containing Treatments | Usual Care | Incremental Cost-Effectiveness Ratio (ICER) per QALY Gained | Source |
| Total Cost (JPY) | ¥61,779 | ¥26,428 | ¥970,314 (Payer Perspective) | [3][4] |
| QALYs | 0.763 | 0.727 | ¥458,307 (Societal Perspective) | [3][4] |
Note: QALY stands for Quality-Adjusted Life Year. The societal perspective includes productivity losses.
Table 3: Cost-Effectiveness of NSAIDs and Opioids for Knee Osteoarthritis (for context on traditional analgesic costs)
| Treatment Strategy | Incremental Cost per QALY Gained (USD) | Comparison | Source |
| Prescription Ibuprofen | Cost-saving | vs. Standard of Care | [5] |
| OTC Naproxen | $54,800 | vs. Prescription Ibuprofen | [5] |
| Prescription Naproxen + OTC PPI | $76,700 | vs. OTC Naproxen | [5] |
| Tramadol (Opioid) | Dominated by Naproxen regimens | N/A | [5] |
Note: "Dominated" means the treatment is both more costly and less effective than the comparator.
Experimental Protocols: A Closer Look at the Methodologies
The data presented above is derived from rigorous clinical and economic studies. Below are the detailed methodologies for the key experiments cited.
Study of this compound vs. Amitriptyline for Diabetic Peripheral Neuropathy
-
Study Design: This was a comparative study evaluating the efficacy, safety, and cost-effectiveness of amitriptyline and this compound in patients with diabetic peripheral neuropathy.[1][2]
-
Participants: Patients diagnosed with diabetic peripheral neuropathy experiencing pain.
-
Intervention: Patients were randomized to receive either amitriptyline or this compound.
-
Primary Outcome Measures:
-
Efficacy: Assessed using the Visual Analogue Scale (VAS) and the Neuropathic Pain Symptom Inventory (NPSI) before and after therapy.[1]
-
Safety: Documentation of adverse drug reactions.
-
-
Economic Analysis:
Study of this compound vs. "Usual Care" for Chronic Cervical Pain with a Neuropathic Component
-
Study Design: A cost-effectiveness analysis using a Markov cohort simulation model.[3][4]
-
Participants: Patients with chronic cervical pain with a neuropathic pain component (radiating pain to the upper limb).[3][4]
-
Interventions:
-
Model States: Patients could transition between three states of pain severity: no/mild, moderate, and severe.[3][4]
-
Data Sources: Data were derived from a previous 8-week observational study.[3][4]
-
Outcome Measures:
-
Economic Analysis: The Incremental Cost-Effectiveness Ratio (ICER) was calculated from both a healthcare payer and a societal perspective.[3][4]
Mandatory Visualization: Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental design, the following diagrams have been generated using the DOT language.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. A Cost-Effectiveness Analysis Of this compound For The Treatment Of Patients With Chronic Cervical Pain With A Neuropathic Component In Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cost-effectiveness of nonsteroidal anti-inflammatory drugs and opioids in the treatment of knee osteoarthritis in older patients with multiple comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
Cross-study comparison of Pregabalin's efficacy in different patient populations
A comprehensive review of clinical trial data reveals Pregabalin's varying efficacy and safety profiles across different patient populations, including those with neuropathic pain, fibromyalgia, generalized anxiety disorder, and epilepsy. This guide synthesizes key findings from multiple studies to provide researchers, scientists, and drug development professionals with a comparative overview of this compound's performance, supported by experimental data and detailed methodologies.
This compound, a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), has demonstrated efficacy in a range of neurological and psychiatric disorders. Its primary mechanism of action involves binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system.[1][2][3][4] This action reduces the influx of calcium into presynaptic terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[1][2][3][4][5] This modulation of neuronal excitability is believed to be the basis for its analgesic, anxiolytic, and anticonvulsant properties.[1][2]
Comparative Efficacy: A Tabular Overview
To facilitate a clear comparison of this compound's efficacy across different conditions, the following table summarizes quantitative data from key clinical trials.
| Patient Population | Dosage(s) | Primary Outcome Measure | Key Efficacy Findings | Common Adverse Events | Citation(s) |
| Neuropathic Pain (Diabetic Peripheral Neuropathy - DPN, Postherpetic Neuralgia - PHN, Spinal Cord Injury - SCI) | 150-600 mg/day | Mean Pain Score (0-10 or 11-point Numerical Rating Scale) | Significant reduction in pain scores compared to placebo.[6][7] Efficacy is dose-dependent, with greater pain reduction at higher doses.[8] Significant improvements in sleep interference were also observed.[7][9] | Dizziness, somnolence, peripheral edema, weight gain, dry mouth.[6][9] | [6][7][8][9][10] |
| Fibromyalgia | 300-600 mg/day | Mean Pain Score (0-10 Numerical Rating Scale) | Statistically significant reduction in pain scores compared to placebo, particularly at 450 mg/day and 600 mg/day.[11][12] Significant improvements in sleep quality, fatigue, and patient global impression of change.[11][12] | Dizziness, somnolence.[11][12] | [11][12][13][14][15][16] |
| Generalized Anxiety Disorder (GAD) | 150-600 mg/day | Hamilton Anxiety Rating Scale (HAM-A) Total Score | Significant reduction in HAM-A scores compared to placebo, with rapid onset of action.[17][18] Efficacy of 600 mg/day was comparable to lorazepam 6 mg/day.[18] Effective in preventing relapse.[19] | Somnolence, dizziness.[17][18] | [17][18][19][20][21] |
| Epilepsy (Partial Onset Seizures - Adjunctive Therapy) | 2.5-14 mg/kg/day (pediatric); 150-600 mg/day (adults) | Seizure Frequency Reduction | Statistically significant reduction in seizure frequency at 10 mg/kg/day and 14 mg/kg/day in pediatric patients.[22] In adults, 600 mg/day was shown to be safe and efficacious as monotherapy.[23] | Somnolence, upper respiratory tract infection.[22] | [22][24][23][25][26] |
Detailed Experimental Protocols
The methodologies employed in the cited clinical trials share common elements, ensuring a degree of comparability across studies.
Key Experiments for Efficacy Assessment:
-
Neuropathic Pain and Fibromyalgia:
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group trials.
-
Patient Population: Adults with a confirmed diagnosis of DPN, PHN, SCI-related neuropathic pain, or fibromyalgia, with a baseline pain score of ≥4 on an 11-point scale.
-
Intervention: this compound administered orally at fixed or flexible doses (e.g., 150, 300, 450, 600 mg/day) divided into two or three daily doses, compared with a matching placebo.
-
Primary Efficacy Endpoint: The primary outcome was typically the change in the mean pain score from baseline to the end of the treatment period (usually 8 to 16 weeks).[7][10][11] Pain was self-reported by patients daily using an 11-point (0-10) Numeric Rating Scale (NRS) or a 100-mm Visual Analog Scale (VAS).[7][27]
-
Secondary Endpoints: Included assessments of sleep interference (using a daily sleep interference scale), patient and clinician global impression of change (PGIC, CGIC), and health-related quality of life questionnaires.[10][11][12]
-
-
Generalized Anxiety Disorder:
-
Study Design: Randomized, double-blind, placebo-controlled trials, often with an active comparator (e.g., lorazepam).
-
Patient Population: Adults meeting the DSM-IV criteria for Generalized Anxiety Disorder.
-
Intervention: this compound administered at various fixed doses (e.g., 150 mg/day, 600 mg/day) compared with placebo and an active control.[17][18]
-
Primary Efficacy Endpoint: The primary measure of efficacy was the change in the total score of the Hamilton Anxiety Rating Scale (HAM-A) from baseline to the study endpoint (typically 4 weeks).[17][18]
-
-
Epilepsy (Partial Onset Seizures):
-
Study Design: Randomized, double-blind, placebo-controlled, adjunctive therapy trials.
-
Patient Population: Children and adults with a diagnosis of epilepsy with partial-onset seizures who are not adequately controlled with one or two concomitant antiepileptic drugs (AEDs).[23][26]
-
Intervention: this compound administered at various doses (e.g., 2.5, 10, or 14 mg/kg/day for children; 150 or 600 mg/day for adults) as an add-on to their existing AED regimen, compared with placebo.[22][24][23]
-
Primary Efficacy Endpoint: The primary outcome was the reduction in seizure frequency from a prospective baseline period to the double-blind treatment phase.[22][24] For some studies in children, video-electroencephalography (V-EEG) was used to monitor seizure rates.[22]
-
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate this compound's signaling pathway, a typical clinical trial workflow, and the logical structure of a cross-study comparison.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | this compound as a Pain Therapeutic: Beyond Calcium Channels [frontiersin.org]
- 6. bmjopen.bmj.com [bmjopen.bmj.com]
- 7. Randomized Clinical Trials of this compound for Neuropathic Pain: Methods, Results, and Implications | Progress in Neurotherapeutics and Neuropsychopharmacology | Cambridge Core [cambridge.org]
- 8. Efficacy, Safety, and Tolerability of this compound Treatment for Painful Diabetic Peripheral Neuropathy: Findings from seven randomized, controlled trials across a range of doses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of this compound in neuropathic pain evaluated in a 12-week, randomised, double-blind, multicentre, placebo-controlled trial of flexible- and fixed-dose regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A randomized trial of this compound in patients with neuropathic pain due to spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound for the treatment of fibromyalgia syndrome: results of a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A randomized, double-blind, placebo-controlled, phase III trial of this compound in the treatment of patients with fibromyalgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. providence.elsevierpure.com [providence.elsevierpure.com]
- 14. tandfonline.com [tandfonline.com]
- 15. dovepress.com [dovepress.com]
- 16. This compound for Fibromyalgia Pain in Adults | AAFP [aafp.org]
- 17. This compound in generalized anxiety disorder: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. psychiatryonline.org [psychiatryonline.org]
- 19. Long-term efficacy of this compound in generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound for the treatment of generalized anxiety disorder: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mentalhealth.bmj.com [mentalhealth.bmj.com]
- 22. cureepilepsy.org [cureepilepsy.org]
- 23. This compound monotherapy in patients with partial-onset seizures: A historical-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 24. LYRICA® (this compound) Phase 3 Trial in Pediatric Epilepsy Meets Primary Endpoint | Pfizer [pfizer.com]
- 25. This compound monotherapy for epilepsy | Cochrane [cochrane.org]
- 26. Efficacy And Safety Study Of this compound (Lyrica) As Monotherapy In Patients With Partial Seizures | Clinical Research Trial Listing [centerwatch.com]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
Combination Therapy of Pregabalin and Nortriptyline for Enhanced Analgesia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The management of chronic neuropathic pain presents a significant clinical challenge. Monotherapy often provides insufficient pain relief, leading to the exploration of combination therapies that target multiple pain pathways. This guide provides a comprehensive comparison of the combination of pregabalin and nortriptyline, focusing on their synergistic mechanisms, clinical efficacy, and experimental validation.
Introduction to the Combination Therapy
Neuropathic pain, arising from damage or disease affecting the somatosensory nervous system, is often severe and debilitating. This compound, an alpha-2-delta ligand, and nortriptyline, a tricyclic antidepressant, are both established treatments for neuropathic pain.[1][2] The rationale for combining these two drugs lies in their distinct and complementary mechanisms of action, which can lead to a synergistic analgesic effect and potentially a better side-effect profile due to the use of lower doses of each component.[3][4]
Mechanism of Action: A Synergistic Approach
The enhanced analgesic effect of the this compound and nortriptyline combination stems from their complementary actions on different aspects of the pain signaling pathway.
-
This compound: This anticonvulsant exerts its analgesic effects by binding to the α2-δ subunit of voltage-gated calcium channels in the central nervous system.[5][6][7] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[6][7][8][9] By modulating neuronal hyperexcitability, this compound is effective in treating various neuropathic pain conditions.[2][5]
-
Nortriptyline: As a tricyclic antidepressant, nortriptyline's primary mechanism in pain management is the inhibition of serotonin and norepinephrine reuptake in the synaptic cleft.[1][10][11] This increases the concentration of these neurotransmitters, which play a crucial role in the descending inhibitory pain pathways, thereby modulating pain perception.[3][12]
-
Synergistic Effect: The combination of this compound and nortriptyline targets both ascending and descending pain pathways. While this compound dampens the hyperexcitability of neurons and reduces the transmission of pain signals to the brain, nortriptyline enhances the brain's own pain-suppressing mechanisms. This dual approach is believed to provide more effective pain relief than either drug alone.[3][13]
Clinical Efficacy and Safety
Clinical studies have demonstrated that the combination of this compound and nortriptyline can offer superior pain relief and improved quality of life compared to monotherapy.
Table 1: Summary of Clinical Trial Data for Combination Therapy in Post-Herpetic Neuralgia (PHN)
| Outcome Measure | Combination Therapy (this compound 75mg + Nortriptyline 10mg) | Monotherapy (this compound 75mg) | p-value | Reference |
| Numeric Rating Scale (NRS) for Pain | Significant decline in scores | Less significant decline | <0.05 | [14][15] |
| NRS-Sleep | Significant decline in scores | Less significant decline | <0.05 | [14][15] |
| Neuropathic Pain Symptom Inventory (NPSI) | Significant decline in scores | Less significant decline | <0.05 | [14][15] |
| Pain Detect Questionnaire (PDQ) | Significant improvement in scores | Less significant improvement | <0.05 | [14][15] |
| Global Perceived Effect (GPE) | Significant improvement in scores | Less significant improvement | <0.05 | [14][15] |
| Quality of Life (SF-12) | Significant improvement in scores | Less significant improvement | <0.05 | [14][15] |
| Requirement for Rescue Analgesia | Lower requirement | Higher requirement | 0.018 | [15] |
Data from a randomized controlled study on patients with Post-Herpetic Neuralgia (PHN) over 12 weeks.[14][15]
Commonly reported side effects for the combination therapy include dizziness, somnolence, dry mouth, and constipation.[11][16] However, by using lower doses of each drug in combination, the incidence and severity of these adverse effects may be reduced compared to high-dose monotherapy.[3][4]
Experimental Protocols
The evaluation of analgesic efficacy for combination therapies typically involves randomized controlled trials (RCTs) with specific designs to ensure robust and unbiased results.
Experimental Protocol: Randomized, Single-Blind, Controlled Study
-
Patient Recruitment: A cohort of patients with chronic neuropathic pain (e.g., Post-Herpetic Neuralgia) for at least 12 weeks and a baseline pain score of 5/10 or higher on the Numeric Rating Scale (NRS) is recruited.[14]
-
Randomization: Patients are randomly assigned to one of two groups:
-
Treatment Period: Both groups receive their respective treatments for a predefined period, typically 12 weeks.[14]
-
Outcome Assessment: Several validated scales are used to measure pain intensity, pain interference with sleep, pain quality, and quality of life at baseline and at specified follow-up intervals (e.g., weeks 1, 2, 4, 8, and 12).[14] These can include:
-
Numeric Rating Scale (NRS): For pain intensity.
-
NRS-Sleep: For pain interference with sleep.
-
Neuropathic Pain Symptom Inventory (NPSI): For the quality of neuropathic pain.
-
Pain Detect Questionnaire (PDQ): To assess the characteristics of neuropathic pain.
-
Global Perceived Effect (GPE): For the patient's overall impression of treatment effectiveness.
-
Short Form-12 (SF-12) Questionnaire: For assessing the quality of life.
-
-
Data Analysis: Statistical analysis is performed to compare the changes in outcome measures between the two groups to determine the efficacy of the combination therapy. A p-value of <0.05 is typically considered statistically significant.[14]
References
- 1. Nortriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. STERIS PHARMA [sterisorder.com]
- 3. STERIS PHARMA | Buy Medicine Online in India [sterisonline.com]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. This compound in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Nortriptyline for neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmjopen.bmj.com [bmjopen.bmj.com]
- 12. researchgate.net [researchgate.net]
- 13. STERIS PHARMA | Buy medicine online in India [sterisonline.com]
- 14. Evaluating the efficacy of combination therapy of this compound plus Nortriptyline in the management of PHN patients: A randomized controlled study | International Journal of Medical Reviews and Case Reports [mdpub.net]
- 15. mdpub.net [mdpub.net]
- 16. fpm.ac.uk [fpm.ac.uk]
Assessing the Non-Inferiority of Pregabalin to Established Pain Therapies: A Comparative Guide
This guide provides a comparative analysis of pregabalin against established therapies for chronic pain conditions, primarily focusing on neuropathic pain and fibromyalgia. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of efficacy and safety data from comparative clinical trials, detailed experimental methodologies, and an exploration of the underlying pharmacological mechanisms.
Comparative Efficacy and Safety
This compound's role in the management of chronic pain has been evaluated in numerous studies against established first and second-line treatments, including tricyclic antidepressants (TCAs) like amitriptyline, serotonin-norepinephrine reuptake inhibitors (SNRIs) such as duloxetine, and other gabapentinoids like gabapentin. The following tables summarize the quantitative data from key comparative studies.
This compound vs. Amitriptyline for Painful Diabetic Neuropathy
| Outcome Measure | This compound | Amitriptyline | Key Findings |
| Pain Relief (Patient Global Assessment) | 48% reported "good" pain relief[1] | 34% reported "good" pain relief[1] | No significant difference in overall pain relief was observed between the two treatments.[1] |
| Adverse Events | 25% of patients reported adverse events[1] | 65.4% of patients reported adverse events[1] | This compound was associated with a lower incidence of adverse effects.[1] |
| Most Common Adverse Event | Drowsiness (20% of patients)[1] | Drowsiness (43% of patients)[1] | Drowsiness was the most frequent side effect for both, but more pronounced with amitriptyline.[1] |
This compound vs. Duloxetine for Fibromyalgia
| Outcome Measure | This compound | Duloxetine | Key Findings |
| Pain Reduction | Demonstrated a statistically significant advantage in alleviating pain.[2] | Less effective in pain reduction compared to this compound in this study.[2] | This compound was found to be more effective in reducing pain and improving quality of life.[2][3] |
| Tolerability | Reported as "good" or "very good" by 100% of patients in one study.[2] | One patient reported "poor" tolerability.[2] | This compound was better tolerated with fewer adverse effects reported.[2] |
| Common Adverse Events | Not specified as a leading issue. | Constipation was the most common adverse reaction.[2] | The side effect profiles of the two drugs differ. |
This compound vs. Gabapentin for Postherpetic Neuralgia (Meta-analysis)
| Outcome Measure | This compound | Gabapentin | Key Findings |
| Pain Alleviation | Statistically better than gabapentin in alleviating pain.[4][5][6] | Less effective in pain alleviation compared to this compound.[4][5][6] | This compound showed a better overall therapeutic effect.[4][5][6] |
| Improvement in Sleep | Showed greater improvement in sleep.[4][5][6] | Less improvement in sleep compared to this compound.[4][5][6] | This compound was superior in improving pain-related sleep interference.[4][5][6] |
| Incidence of Adverse Events | Higher incidence of adverse events.[4][5][6] | Lower incidence of adverse events.[4][5][6] | Gabapentin demonstrated a better safety profile.[4][5][6] |
Experimental Protocols
The following outlines a generalized experimental protocol for a non-inferiority trial assessing this compound against an established pain therapy, based on the principles of the CONSORT (Consolidated Standards of Reporting Trials) and SPIRIT (Standard Protocol Items: Recommendations for Interventional Trials) guidelines.
Study Design
A typical study would be a multicenter, randomized, double-blind, active-controlled, parallel-group or crossover non-inferiority trial.
-
Randomization: Patients are randomly assigned to receive either this compound or the active comparator. A central randomization system is used to ensure allocation concealment.
-
Blinding: Both patients and investigators are blinded to the treatment allocation. This is often achieved through the use of identical-looking placebo capsules for each active drug (double-dummy technique).
-
Non-inferiority Margin: A pre-specified non-inferiority margin is established based on historical data of the active comparator against placebo. This margin defines the largest acceptable difference in efficacy for this compound to be considered non-inferior.
Patient Population
Inclusion Criteria:
-
Male or female patients, aged 18 years or older.
-
A confirmed diagnosis of the specific pain condition being studied (e.g., diabetic peripheral neuropathy, fibromyalgia, postherpetic neuralgia).
-
A baseline pain score of at least 4 on an 11-point Numeric Pain Rating Scale (NPRS).
-
Willingness to discontinue current analgesic medications (after a washout period).
-
Signed informed consent.
Exclusion Criteria:
-
Known hypersensitivity to this compound or the comparator drug.
-
Presence of other significant, uncontrolled medical conditions.
-
History of substance abuse.
-
Pregnancy or lactation.
-
Use of any investigational drug within 30 days of screening.
Interventions
-
This compound Arm: Patients receive this compound, typically starting at a low dose (e.g., 75 mg/day) and titrated up to a target dose (e.g., 300-600 mg/day) over a period of several weeks, based on efficacy and tolerability.
-
Comparator Arm: Patients receive the active comparator (e.g., amitriptyline, duloxetine, or gabapentin) according to its recommended dosing and titration schedule for the specific pain condition.
-
Washout Period: Prior to randomization, there is a washout period where patients discontinue their existing pain medications to establish a stable baseline of pain.
Outcome Measures
-
Primary Efficacy Endpoint: The primary outcome is typically the change in the mean pain score from baseline to the end of the treatment period, as measured by the NPRS.
-
Secondary Efficacy Endpoints:
-
Patient Global Impression of Change (PGIC).
-
Sleep Interference Scale.
-
Quality of life assessments (e.g., SF-36).
-
Anxiety and depression scales (e.g., Hospital Anxiety and Depression Scale - HADS).
-
-
Safety and Tolerability Endpoints:
-
Incidence, severity, and type of treatment-emergent adverse events (TEAEs).
-
Laboratory safety tests.
-
Vital signs and physical examinations.
-
Caption: A typical experimental workflow for a non-inferiority clinical trial.
Signaling Pathways
The therapeutic effects of this compound and its comparators are mediated by distinct molecular mechanisms.
This compound's Mechanism of Action
This compound exerts its analgesic effects by binding to the α2-δ subunit of voltage-gated calcium channels in the central nervous system.[7][8] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[7][8]
Caption: Mechanism of action of this compound.
Amitriptyline's Mechanism of Action
Amitriptyline, a tricyclic antidepressant, primarily acts by inhibiting the reuptake of both serotonin (5-HT) and norepinephrine (NE) at the presynaptic terminals.[9][10] This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their inhibitory effects on pain pathways.[11] It also has effects on sodium channels, which may contribute to its analgesic properties.[9][11]
Caption: Mechanism of action of Amitriptyline.
Duloxetine's Mechanism of Action
Duloxetine is a serotonin-norepinephrine reuptake inhibitor (SNRI) that, similar to amitriptyline, potentiates serotonergic and noradrenergic activity in the central nervous system by blocking their reuptake.[12] This enhances the activity of descending pain inhibitory pathways.[12]
Caption: Mechanism of action of Duloxetine.
References
- 1. equator-network.org [equator-network.org]
- 2. Meaning of the name Alfano [wisdomlib.org]
- 3. consort-spirit.org [consort-spirit.org]
- 4. Therapeutic considerations of gabapentin versus this compound in treating chronic neuropathic pain | This Changed My Practice (TCMP) by UBC CPD [thischangedmypractice.com]
- 5. Meaning of the name Pgn [wisdomlib.org]
- 6. Meaning of the name Traverso [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Meta-analysis of this compound combined with different methods for treating postherpetic neuralgia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative study of this compound vs. duloxetine in fibromyalgia. [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Pregabalin in a Laboratory Setting: A Comprehensive Guide
This document provides essential safety and logistical information for the proper disposal of pregabalin in a laboratory environment. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This compound is a federally controlled substance (Schedule V) in the United States, necessitating meticulous handling and disposal protocols to prevent diversion and environmental contamination.
Core Principles of this compound Disposal
-
Prioritize Non-Retrievable Disposal : The primary objective is to render this compound non-retrievable, meaning it is permanently and irreversibly altered, preventing its potential misuse.[1]
-
Regulatory Compliance : All disposal methods must strictly adhere to federal, state, and local regulations, including those set forth by the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).[2][3]
-
Environmental Protection : Procedures must be designed to prevent the release of active pharmaceutical ingredients into the environment. Flushing this compound is not a recommended disposal method due to potential ecological harm.[4]
Procedural Guidance for this compound Disposal
Researchers and laboratory personnel must handle all waste containing this compound, including pure compounds, solutions, and contaminated materials, as hazardous chemical waste.[5] The selection of a disposal method should align with the facility's capabilities and the specific form of the this compound waste.
Step 1: Segregation and Collection of this compound Waste
Proper segregation of waste is the foundational step in safe disposal.
-
Solid Waste :
-
Collect all solid waste, including unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing boats, and pipette tips, in a dedicated, clearly labeled hazardous waste container.[5]
-
This container should be robust, leak-proof, and kept sealed when not in use.
-
-
Liquid Waste :
-
Empty Containers :
Step 2: Labeling and Storage of Waste Containers
Accurate labeling and secure storage are vital for safety and compliance.
-
Labeling : Clearly label all waste containers with "Hazardous Waste - Pharmaceuticals" and explicitly name "this compound" as a constituent. Include the date of waste accumulation.
-
Storage : Store waste containers in a secure, designated area within the laboratory. This area should be away from incompatible materials and general laboratory traffic to prevent accidental spills or unauthorized access.
Step 3: Disposal through Institutional Environmental Health & Safety (EHS)
For research institutions, the established and compliant method for final disposal is through the facility's Environmental Health and Safety (EHS) department.
-
Contact EHS : Do not attempt to dispose of DEA-regulated substances through normal chemical waste procedures.[6] Contact your institution's EHS department for guidance and to arrange for pickup and disposal.[6]
-
Documentation : Maintain meticulous records of all this compound waste generated and disposed of. For controlled substances, a two-person witness requirement for handling and logging the destruction is a standard practice to ensure accountability.[1][7]
-
Approved Vendor Destruction : The EHS department will typically arrange for the transfer of the waste to a licensed hazardous waste management vendor for ultimate destruction, most commonly through incineration.[6]
Alternative Disposal Method (When EHS/Incineration is Not Available)
In the rare event that a take-back program or institutional disposal via incineration is not an option, this compound may be disposed of in the trash, but only after rendering it non-retrievable.[2][8] This method is generally intended for household disposal but the principles can be adapted for small quantities in a laboratory setting under strict protocols.
-
Do Not Crush : Do not crush the this compound capsules or tablets, as this can generate dust.[9][10]
-
Mix with Undesirable Substance : Remove the medication from its original container and mix it with an unpalatable substance such as used coffee grounds, dirt, or cat litter.[2][8][11] This makes the drug less appealing to children and pets and unrecognizable to anyone who might go through the trash.[11]
-
Seal and Dispose : Place the mixture in a sealed container, such as a sealable plastic bag or an empty can, to prevent leakage.[2][8][11]
-
Discard in Trash : Throw the sealed container in the laboratory's municipal solid waste.
Data on Disposal Methodologies
Direct quantitative data on the efficiency of various this compound disposal methods in a laboratory context is limited. However, a qualitative comparison based on regulatory guidance and best practices can be summarized as follows:
| Disposal Method | Destruction Efficiency | Environmental Impact | Regulatory Compliance | Recommended Use |
| Incineration | >99.99% | Low (Controlled emissions) | High (Preferred Method) | Primary recommendation for all laboratory waste [12] |
| Chemical Degradation | Variable | Moderate (Byproducts) | Moderate (Requires validation) | Specialized applications; requires EHS approval |
| Landfill (Untreated) | Low (Leaching potential) | High (Contamination risk) | Low (Not Recommended) | Not a suitable method for pharmaceutical waste[12] |
| Landfill (Treated) | Moderate-High | Low-Moderate | High (If properly rendered non-retrievable) | Alternative when incineration is not feasible[2][8] |
Experimental Protocols & Workflows
Protocol for Spillage Clean-up
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
Evacuate and Secure : Evacuate non-essential personnel from the affected area.[9]
-
Don PPE : Personnel involved in the cleanup must wear appropriate PPE, including gloves, lab coat, and eye protection. If dust is generated, respiratory protection is required.[9]
-
Contain Spill : Contain the source of the spill if it is safe to do so.[9]
-
Clean-up :
-
For dry spills , carefully collect the material using a method that minimizes dust generation, such as a damp cloth or a HEPA-filtered vacuum.[9]
-
For liquid spills , absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
-
Decontaminate : Thoroughly clean the spill area with a suitable detergent or solvent.[3]
-
Dispose of Waste : Place all cleanup materials (absorbent, contaminated PPE, etc.) into a labeled hazardous waste container for disposal through EHS.[9]
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the compliant disposal of this compound waste in a laboratory.
References
- 1. danielshealth.com [danielshealth.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. dtsc.ca.gov [dtsc.ca.gov]
- 5. benchchem.com [benchchem.com]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. rdash.nhs.uk [rdash.nhs.uk]
- 8. dea.gov [dea.gov]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 11. oncolink.org [oncolink.org]
- 12. benchchem.com [benchchem.com]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Pregabalin
FOR IMMEDIATE RELEASE
This document provides essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling Pregabalin. Adherence to these procedures is critical to ensure personal safety and prevent environmental contamination.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, particularly in powder form or when there is a risk of dust generation, a comprehensive approach to personal protection is necessary. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Standard/Specification | Purpose |
| Hand Protection | Impervious gloves | EN374, ASTM F1001 or equivalent | To prevent skin contact with the drug product. Nitrile gloves are recommended.[1] |
| Eye Protection | Safety glasses with side shields or goggles | EN166, ANSI Z87.1 or equivalent | To protect eyes from dust and potential splashes.[1] |
| Respiratory Protection | Particulate respirator with a half mask, P3 filter | NIOSH-approved N100 or CEN-approved FFP3 | To be used when airborne dust is generated or if occupational exposure limits are exceeded.[1][2] |
| Body Protection | Impervious protective clothing/laboratory coat | EN13982, ANSI 103 or equivalent | Recommended for bulk processing operations or when skin contact is possible.[1] |
Experimental Protocols: Safe Handling and Disposal of this compound
1. Preparation and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area.[3][4] For operations that may generate dust, use a laboratory fume hood or other local exhaust ventilation.[2] Potential points of process emissions should be controlled with dust collectors or HEPA filtration systems.[1][5]
-
Avoid Dust Generation: When handling solid this compound, avoid crushing or breaking tablets or capsules to minimize dust formation.[1][5]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling.[4][6] Do not eat, drink, or smoke in areas where this compound is handled.[4]
2. Spill Management:
-
Evacuation: For large spills, non-essential personnel should be evacuated from the affected area.[1]
-
Containment: Safely contain the source of the spill.[1]
-
Cleanup: Cleanup should only be performed by trained personnel wearing appropriate PPE.[1]
3. Disposal Plan:
-
Waste Containers: Place all this compound waste, including contaminated materials, into an appropriately labeled and sealed container.[1]
-
Environmental Protection: Care should be taken to avoid the release of this compound into the environment.[1] Review and implement appropriate wastewater and waste disposal measures.[1][5]
-
Regulatory Compliance: Dispose of contents and container in accordance with local, state, and federal regulations. Industrial combustion plants are often a suitable option for disposal.[7]
Logical Workflow for Safe Handling of this compound
The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Disclaimer: This information is intended for trained laboratory professionals. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's safety guidelines before handling.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. abmole.com [abmole.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. Safe Handling of Oral "Cytotoxic" and "Caution" Medications [healthhub.sg]
- 7. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
